Darifenacin Hydrobromid
Description
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Properties
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZVOVCIYZFEZ-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Darifenacin Hydrobromide on Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of darifenacin (B195073) hydrobromide on smooth muscle cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and physiological effects of this M3 selective muscarinic receptor antagonist.
Introduction
Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] This selectivity is fundamental to its clinical efficacy in the treatment of overactive bladder (OAB), a condition characterized by involuntary contractions of the detrusor smooth muscle.[2] By targeting the M3R, darifenacin effectively mitigates the primary cholinergic pathway responsible for bladder smooth muscle contraction.[3]
Molecular Target and Binding Affinity
The primary molecular target of darifenacin is the M3 muscarinic receptor, a member of the G protein-coupled receptor (GPCR) family.[4] Darifenacin exhibits a high binding affinity for the M3R subtype with significantly lower affinity for the other muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity is crucial for its favorable side-effect profile, as it minimizes interactions with M1 receptors in the central nervous system and M2 receptors in the heart.[5]
Quantitative Data: Muscarinic Receptor Binding Affinity of Darifenacin
The binding affinity of darifenacin for the five human muscarinic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi (Mean ± SEM) | Selectivity Ratio (Ki vs. M3) |
| M3 | 9.1 ± 0.1 | - |
| M1 | 8.2 ± 0.04 | 9x |
| M5 | 8.0 ± 0.1 | 12x |
| M2 | 7.4 ± 0.1 | 59x |
| M4 | 7.3 ± 0.1 | 60x |
Data sourced from a study using cell lines stably expressing human recombinant muscarinic receptors.[6]
Signaling Pathway of M3 Receptor Antagonism in Smooth Muscle Cells
In smooth muscle cells, particularly in the bladder detrusor, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to contraction. Darifenacin, as a competitive antagonist, blocks the binding of ACh to the M3R, thereby inhibiting this contractile pathway.
The M3 receptor is coupled to the Gq/11 family of G proteins.[4] Upon agonist (ACh) binding, the following signaling cascade is activated:
-
G Protein Activation: The M3R activates the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Smooth Muscle Contraction: The elevation in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
Darifenacin's antagonism of the M3R prevents the initiation of this entire cascade, resulting in smooth muscle relaxation.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological effects of darifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Darifenacin Hydrobromide Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and analytical control of impurities associated with Darifenacin (B195073) hydrobromide, a potent M3 muscarinic receptor antagonist. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with stringent regulatory requirements such as those outlined by the International Council for Harmonisation (ICH).
Introduction to Darifenacin and its Impurity Profile
Darifenacin hydrobromide, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide, is a selective antagonist of the M3 muscarinic receptor, primarily used for the treatment of overactive bladder.[1] The manufacturing process and storage of Darifenacin hydrobromide can lead to the formation of various process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the drug. Therefore, their identification, synthesis, and characterization are of paramount importance.
Commonly encountered impurities in Darifenacin hydrobromide include by-products from the synthetic route and degradation products formed under stress conditions such as oxidation and hydrolysis.[2][3] Key identified impurities include Darifenacin acid, Darifenacin desnitrile, Darifenacin vinyl phenol, Darifenacin ether, Darifenacin N-oxide, and various dimer impurities.[1][4][5]
Synthesis of Key Darifenacin Impurities
The synthesis of reference standards for identified impurities is crucial for the validation of analytical methods and for toxicological studies. Below are protocols for the synthesis of several key Darifenacin impurities.
General Procedure for the Synthesis of a Mixture of Process-Related Impurities
A mixture of Darifenacin acid, desnitrile, vinyl phenol, and ether impurities can be generated by subjecting Darifenacin freebase to harsh basic conditions. This mixture can then be separated using column chromatography to isolate the individual impurities.[4]
Experimental Protocol:
-
Reaction Setup: To a flask containing Darifenacin freebase (15.0 g, 0.035 mol), add 2-Butanol (225.0 mL) and potassium hydroxide (B78521) (98.6 g, 1.76 mol).
-
Initial Stirring: Stir the mixture at 20-30°C for 1 hour.
-
Reflux: Heat the mixture to 100-105°C and maintain for 60 hours.
-
Quenching: Cool the reaction mass to ambient temperature and quench with water (150 mL).
-
Extraction: Separate the organic layer and wash it with water (2 x 150 mL), followed by a 2.0% aqueous NaCl solution (50.0 mL). Extract the combined aqueous layers with ethyl acetate (B1210297) (150 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator at 60°C under reduced pressure. The resulting residue will contain a mixture of the four impurities.[4]
-
Purification: Separate the individual impurities from the residue by flash column chromatography on silica (B1680970) gel. Elute with a gradient of ethyl acetate-hexanes and methanol-dichloromethane to obtain Darifenacin desnitrile, vinyl phenol, acid, and ether, respectively.[4]
Synthesis of Darifenacin N-Oxide
Darifenacin N-oxide is a major degradation product formed under oxidative stress.[2][6]
Experimental Protocol (General Method):
-
Dissolution: Dissolve Darifenacin hydrobromide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution. The reaction is typically carried out at room temperature for a specified period.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent. The N-oxide can be isolated by removing the solvent and purifying the residue using an appropriate chromatographic technique.
Characterization of Darifenacin Impurities
A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and quantification of Darifenacin impurities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural confirmation of impurities.
| Impurity Name | Key ¹H-NMR Data (δ ppm) | Mass Spectrometry (m/z) |
| Darifenacin Acid | Absence of amide protons (singlets between δ 5.0-6.0 ppm). Presence of a broad peak for the carboxylic acid proton.[4] | [M+H]⁺ = 428[4] |
| Darifenacin Desnitrile | Absence of amide protons. Presence of a doublet around δ 3.75 ppm corresponding to the -CH group linked to two phenyl groups.[4] | [M+H]⁺ = 384[4] |
| Darifenacin Vinyl Phenol | Signals for vinyl protons (e.g., doublet at δ 5.28 and 5.7 ppm) and a phenolic -OH proton (broad signal around δ 3.5 ppm). Absence of O-CH₂ signals of the dihydrobenzofuran ring.[4] | [M+H]⁺ = 427[4] |
| Darifenacin Ether | Presence of signals corresponding to the secondary butoxy group.[4] | [M+H]⁺ = 501[4] |
| Darifenacin N-Oxide | [M+H]⁺ = 442.6[7] | |
| Darifenacin Dimer | [M+H]⁺ = 573.3[5] |
Infrared (IR) Spectroscopy provides information about the functional groups present in the impurity molecules. For example, the Darifenacin acid impurity will show a characteristic broad -OH stretch of the carboxylic acid and a C=O stretch at a different wavenumber compared to the amide in Darifenacin.[4]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, detection, and quantification of Darifenacin hydrobromide and its impurities.[2][3]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH is typically adjusted to be in the neutral or slightly acidic range.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 210-220 nm or 280 nm.[1][3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C or 30°C). |
Quantitative Data and Acceptance Criteria
According to ICH guidelines, impurities in new drug substances are to be reported, identified, and qualified based on established thresholds, which are dependent on the maximum daily dose of the drug.[8][9] For Darifenacin, with a maximum daily dose of 15 mg, the following general ICH Q3A/Q3B thresholds apply:
| Threshold | Limit |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% |
| Qualification Threshold | ≥ 0.15% |
The following table summarizes the known impurities of Darifenacin hydrobromide with their available data.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Typical Observed Levels |
| Darifenacin Acid | N/A | C₂₈H₂₉NO₃ | 427.54 | 0.3 to 0.8% in crude samples[4] |
| Darifenacin Desnitrile | 1048979-15-2 | C₂₇H₂₉NO | 383.53 | 0.3 to 0.8% in crude samples[4] |
| Darifenacin Vinyl Phenol | 1048979-09-4 | C₂₈H₃₀N₂O₂ | 426.55 | 0.3 to 0.8% in crude samples[4][10] |
| Darifenacin Ether | N/A | C₃₂H₃₈N₂O₃ | 501.69 | 0.3 to 0.8% in crude samples[4] |
| Darifenacin N-Oxide | 1391080-40-2 | C₂₈H₃₀N₂O₃ | 442.55 | Major degradation product in oxidative stress[2][11] |
| 7-Bromo Darifenacin | 1391080-43-5 | C₂₈H₂₉BrN₂O₂ | 505.45 | Process impurity[2] |
| Darifenacin Dimer | N/A | C₃₈H₄₀N₂O₃ | 572.75 | Process impurity[5][11] |
Signaling Pathway and Analytical Workflow Visualization
Darifenacin Signaling Pathway
Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. Its mechanism of action involves blocking the binding of acetylcholine to M3 receptors on the smooth muscle of the bladder, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.
Caption: Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a Darifenacin hydrobromide drug substance.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. veeprho.com [veeprho.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Dimer impurity identification in darifenacin hydrobromide. [wisdomlib.org]
- 6. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. database.ich.org [database.ich.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. alentris.org [alentris.org]
- 11. youtube.com [youtube.com]
Muscarinic M3 receptor selectivity of Darifenacin hydrobromide
An In-depth Technical Guide on the Muscarinic M3 Receptor Selectivity of Darifenacin (B195073) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1][2][3] The muscarinic M3 receptor is a primary mediator in the pathophysiology of overactive bladder (OAB), making it a key therapeutic target.[4] The clinical efficacy of antimuscarinic agents for OAB is often limited by a lack of receptor selectivity, leading to side effects associated with the blockade of other muscarinic receptor subtypes.[4] For instance, antagonism of M1 receptors can affect cognitive function, while M2 receptor blockade can lead to cardiovascular effects.[1][5][6] Darifenacin's high selectivity for the M3 receptor subtype offers a significant advantage, potentially improving clinical effectiveness and tolerability compared to non-selective compounds.[4][7][8] This guide provides a comprehensive technical overview of the M3 selectivity of darifenacin, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Receptor Binding and Functional Antagonism
The selectivity of darifenacin for the M3 muscarinic receptor has been quantified through various in vitro experiments, including radioligand binding assays and functional tissue studies. The following tables summarize these key quantitative findings.
Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
This table presents the binding affinities of darifenacin for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO-K1) cells. Affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Darifenacin | 8.2 (±0.04) | 7.4 (±0.1) | 9.1 (±0.1) | 7.3 (±0.1) | 8.0 (±0.1) |
Data sourced from a study comparing darifenacin with other antimuscarinic drugs.[4]
Table 2: Selectivity Profile of Darifenacin
This table illustrates the selectivity of darifenacin for the M3 receptor compared to other muscarinic subtypes, expressed as a fold-difference based on Ki values.
| Receptor Comparison | Selectivity Fold (Ki ratio) |
| M3 vs. M1 | ~8-fold |
| M3 vs. M2 | ~50-fold |
| M3 vs. M4 | ~63-fold |
| M3 vs. M5 | ~12-fold |
Selectivity ratios are derived from the pKi values in Table 1. Studies have reported selectivity for the M3 receptor to be between 9 to 74-fold over other subtypes.[1][7][8]
Table 3: Functional Antagonism of Darifenacin in Tissue Preparations
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The potency of a competitive antagonist is often expressed as a pA2 value, determined through Schild analysis. A higher pA2 value indicates greater antagonist potency.
| Tissue Preparation | Predominant Receptor | Agonist | pA2 Value |
| Guinea Pig Ileum | M3 | Carbachol (B1668302) | 8.66 - 9.4 |
| Guinea Pig Trachea | M3 | Carbachol | 8.66 - 9.4 |
| Guinea Pig Bladder | M3 | Carbachol | 8.66 - 9.4 |
| Rabbit Vas Deferens | M1 | McN-A-343 | 7.9 |
| Guinea Pig Atria | M2 | Carbachol | 7.48 |
Data sourced from a review of darifenacin's functional selectivity.[7]
Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays used to characterize the M3 selectivity of darifenacin.
Radioligand Binding Assay (for Ki determination)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9][10]
a. Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1-M5).[4][11]
-
Radioligand: [N-methyl-3H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.[4][12]
-
Test Compound: Darifenacin hydrobromide, prepared in a series of dilutions.[4]
-
Non-Specific Binding Control: A high concentration (e.g., 1 µM) of a potent, non-radiolabeled antagonist like atropine.[4]
-
Assay Buffer: Typically a buffered solution such as HEPES (20 mM, pH 7.4) or Tris-HCl (50 mM, pH 7.4).[4]
-
Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.[9][13]
-
Detection: A liquid scintillation counter to measure radioactivity.[9]
b. Procedure:
-
Incubation: Cell membranes, [³H]NMS (at a concentration near its Kd, e.g., 0.1-0.4 nM), and varying concentrations of darifenacin are incubated in the assay buffer.[4] Separate tubes are prepared for total binding (no competitor) and non-specific binding (with atropine).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 22°C).[11]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[9]
-
Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.[9]
c. Data Analysis:
-
IC50 Determination: The concentration of darifenacin that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.[4]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][14]
Functional Antagonism Assay (Schild Analysis for pA2 determination)
Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist without making assumptions about the relationship between receptor occupancy and tissue response.[15][16]
a. Materials:
-
Tissue Preparation: Isolated smooth muscle tissues known to express specific muscarinic receptor subtypes (e.g., guinea pig ileum or bladder for M3).[7]
-
Organ Bath: A temperature-controlled chamber containing physiological salt solution (e.g., Krebs solution) and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Transducer and Recorder: An isometric force transducer to measure muscle contraction and a recording system to visualize the response.
-
Agonist: A muscarinic agonist such as carbachol or acetylcholine (B1216132) to induce contraction.[7]
-
Antagonist: Darifenacin hydrobromide.
b. Procedure:
-
Tissue Equilibration: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension.
-
Control Agonist Curve: A cumulative concentration-response curve for the agonist is generated by progressively increasing its concentration in the bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of darifenacin for a set period to allow for equilibration.
-
Second Agonist Curve: In the continued presence of darifenacin, a second cumulative concentration-response curve for the agonist is generated. A competitive antagonist like darifenacin will cause a rightward, parallel shift in this curve.[15]
-
Repeat: Steps 3 and 4 are repeated with several different concentrations of darifenacin.
c. Data Analysis:
-
Dose Ratio (DR) Calculation: For each concentration of darifenacin used, the dose ratio is calculated. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Darifenacin]) on the x-axis.[15][17]
-
pA2 Determination: For a competitive antagonist, the data points should form a straight line with a slope of approximately 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.[16] The pA2 represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Visualizations: Pathways and Workflows
M3 Muscarinic Receptor Signaling Pathway
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5] Activation by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction.
Caption: M3 receptor Gq-coupled signaling cascade leading to smooth muscle contraction.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram illustrates the sequential steps involved in determining the binding affinity (Ki) of darifenacin using a competitive radioligand assay.
Caption: Workflow for determining antagonist binding affinity via a radioligand assay.
Logical Flow: Schild Analysis for Functional Antagonism
This diagram outlines the logical progression for calculating the pA2 value of an antagonist using Schild analysis.
Caption: Logical flow diagram for determining pA2 value using Schild analysis.
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ics.org [ics.org]
- 5. benchchem.com [benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ics.org [ics.org]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
The Pharmacokinetic and Metabolic Profile of Darifenacin in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Darifenacin (B195073), a selective M3 muscarinic receptor antagonist, in key preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of Darifenacin in mice, rats, and dogs, offering valuable data for the interpretation of preclinical safety and efficacy studies and for the translation of these findings to human clinical trials.
Pharmacokinetic Parameters
The pharmacokinetic profile of Darifenacin has been characterized in several preclinical species. Following intravenous and oral administration, the compound exhibits species-dependent differences in its pharmacokinetic parameters.
Intravenous Administration
Following intravenous administration, Darifenacin is characterized by a short terminal plasma half-life of less than two hours in animals, which is attributed to high plasma clearance and a volume of distribution greater than total body water.[1][2]
Table 1: Intravenous Pharmacokinetic Parameters of Darifenacin in Preclinical Animal Models (Dose: 2.5 mg/kg)
| Parameter | Mouse | Rat | Dog |
| Terminal Half-life (t½) | ~0.5 h | ~1.5 h | ~2.0 h |
| Plasma Clearance (CL) | ~282 mL/min/kg | ~59 mL/min/kg | ~39 mL/min/kg |
| Volume of Distribution (Vd) | ~12 L/kg | ~7 L/kg | ~6.8 L/kg |
Data compiled from multiple sources.
Oral Administration
Upon oral administration, Darifenacin is well absorbed from the gastrointestinal tract, as indicated by the low levels of unchanged drug recovered in the feces.[1][3][4] However, it undergoes extensive first-pass metabolism, resulting in low to moderate bioavailability.[3] At doses greater than 4 mg/kg in animals, there is evidence of saturation of clearance, leading to oral Area Under the Curve (AUC) values that are higher than expected from the high plasma clearances.[1][2]
Table 2: Oral Pharmacokinetic Parameters of Darifenacin in Preclinical Animal Models
| Parameter | Mouse | Rat | Dog |
| Bioavailability (F%) | Data not available | Data not available | Data not available |
| Time to Maximum Concentration (Tmax) | Data not available | Data not available | Data not available |
| Maximum Concentration (Cmax) | Data not available | Data not available | Data not available |
| Area Under the Curve (AUC) | Dose-dependent; saturation at >4 mg/kg | Dose-dependent; saturation at >4 mg/kg | Dose-dependent; saturation at >4 mg/kg |
Specific oral pharmacokinetic parameters such as bioavailability, Tmax, and Cmax are not consistently reported across publicly available literature for preclinical models.
Distribution
Darifenacin is a lipophilic base and exhibits high plasma protein binding, primarily to alpha-1-acid glycoprotein.[3][5][6] Despite this high level of binding, its volume of distribution is significantly greater than total body water, indicating extensive distribution into tissues.[1][7]
Table 3: Plasma Protein Binding of Darifenacin
| Species | Protein Binding (%) |
| Mouse | ~96% |
| Rat | ~98% |
| Dog | ~97% |
| Human | ~98% |
Data compiled from multiple sources.
Studies with radiolabelled Darifenacin have shown that the drug-related radioactivity is extensively distributed to most tissues, with the highest concentrations found in the liver and gut contents.[7] While Darifenacin itself has poor penetration into the brain, one of its major metabolites, a monohydroxylated derivative, has been observed at higher concentrations in brain tissue.[7]
Metabolism
Darifenacin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 being the major isoforms involved.[3][5][8] The metabolic pathways are consistent across preclinical species and humans, with three main routes identified.[1][2][9]
The primary metabolic pathways are:
-
Monohydroxylation: Occurs on the dihydrobenzofuran ring.
-
Oxidative Dihydrobenzofuran Ring Opening: Leads to the formation of a catechol derivative.
-
N-dealkylation: Involves the removal of the ethyl group from the pyrrolidine (B122466) nitrogen.
The initial products of the hydroxylation and N-dealkylation pathways are the major circulating metabolites.[10]
Metabolic pathways of Darifenacin.
Excretion
Following oral administration of radiolabelled Darifenacin, the majority of the radioactivity is recovered in the urine and feces, with only a small fraction (approximately 3%) of the dose being excreted as the unchanged parent drug.[5][10] This indicates that metabolic clearance is the primary route of elimination for Darifenacin.
Table 4: Excretion of Radioactivity following Oral Administration of [14C]-Darifenacin
| Species | % of Dose in Urine | % of Dose in Feces |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Human | ~60% | ~40% |
Experimental Protocols
In Vivo Pharmacokinetic Study
A representative experimental workflow for an in vivo pharmacokinetic study in rodents is outlined below.
Experimental workflow for a rodent pharmacokinetic study.
Methodology:
-
Animal Models: Male CD-1 mice and Sprague-Dawley rats are commonly used.
-
Drug Administration: For oral administration, Darifenacin is typically dissolved in a vehicle such as polyethylene (B3416737) glycol 200 and administered by gavage.[9] For intravenous administration, the drug is administered via the tail vein.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from the tail vein or via cardiac puncture for terminal bleeds.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of Darifenacin and its metabolites are determined using a validated LC-MS/MS method.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Darifenacin in biological matrices due to its high sensitivity and selectivity.[11]
Table 5: Typical LC-MS/MS Parameters for Darifenacin Quantification
| Parameter | Description |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Diethyl ether: Dichloromethane (80:20, v/v) |
| Internal Standard (IS) | Darifenacin-d4 (deuterated analog) |
| Chromatographic Column | C18 or NH2 stationary phase |
| Mobile Phase | Acetonitrile, water, and formic acid in varying proportions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Darifenacin) | m/z 427.3 -> 147.1 |
| MRM Transition (IS) | m/z 431.4 -> 151.1 |
Parameters compiled from multiple sources.[11]
In Vitro Metabolism Study
In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic pathways and the enzymes responsible for the metabolism of Darifenacin.
Methodology:
-
Incubation: Darifenacin is incubated with liver microsomes from the species of interest (e.g., rat, dog, human) in the presence of an NADPH-regenerating system at 37°C.[9][12]
-
Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Plasma Protein Binding Determination
Equilibrium dialysis is a common method used to determine the extent of plasma protein binding.
Methodology:
-
Preparation: A dialysis membrane separates a chamber containing plasma spiked with Darifenacin from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated until equilibrium is reached, allowing the free (unbound) drug to diffuse across the membrane into the buffer chamber.
-
Analysis: The concentrations of Darifenacin in the plasma and buffer chambers are measured by LC-MS/MS. The percentage of bound drug is then calculated.[13][14]
References
- 1. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 14. bioagilytix.com [bioagilytix.com]
Darifenacin Hydrobromide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin (B195073) hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacology, and analytical methodologies. The information presented is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.
Chemical Identity and Structure
Darifenacin hydrobromide is the hydrobromide salt of darifenacin.[1] It is a white to almost white, crystalline powder.[2]
Chemical Structure:
Figure 1: Chemical Structure of Darifenacin
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide[1] |
| CAS Number | 133099-07-7[1] |
| Molecular Formula | C₂₈H₃₁BrN₂O₂[1] |
| Molecular Weight | 507.5 g/mol [1] |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Darifenacin hydrobromide is provided below.
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 228-230°C[3] |
| Boiling Point | 614.3°C at 760 mmHg[3] |
| Solubility | Soluble in DMSO (~70 mg/mL), sparingly soluble in water.[3][4] |
| pKa | 9.2 (for the tertiary amine) |
| LogP | 4.5[5] |
Pharmacology
Mechanism of Action
Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] These receptors are primarily responsible for mediating contractions of the urinary bladder smooth muscle.[1][2] By blocking the action of acetylcholine at these receptors, darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and frequency.[2]
Pharmacodynamics
Darifenacin exhibits high affinity for the M3 receptor with a pKi of 9.12.[6] Its selectivity for the M3 receptor is significantly higher than for other muscarinic receptor subtypes. It has been shown to be 9- to 74-fold more selective for the M3 receptor compared to M1, M2, M4, and M5 receptors.[6] This selectivity profile is believed to contribute to a lower incidence of side effects commonly associated with non-selective antimuscarinic agents, such as cognitive impairment (M1-mediated) and cardiovascular effects (M2-mediated).[7][8]
Table 3: Pharmacodynamic Parameters
| Parameter | Value |
| pKi (M3 Receptor) | 9.12[6] |
| Selectivity (M3 vs. M1) | ~9-fold[6] |
| Selectivity (M3 vs. M2) | ~59-fold[7] |
| Selectivity (M3 vs. M4) | High (exact value not consistently reported) |
| Selectivity (M3 vs. M5) | High (exact value not consistently reported) |
Pharmacokinetics
Table 4: Pharmacokinetic Properties
| Parameter | Value (for extended-release formulation) |
| Bioavailability | 15.4% (7.5 mg tablet) to 18.6% (15 mg tablet)[9][10] |
| Time to Peak Plasma Concentration (Tmax) | ~7 hours[9][10] |
| Protein Binding | ~98% (primarily to alpha-1-acid-glycoprotein)[9][10] |
| Volume of Distribution (Vd) | 165-276 L[9][10] |
| Metabolism | Extensive hepatic metabolism via CYP2D6 and CYP3A4.[2][9] |
| Elimination Half-life (t½) | 14-16 hours[9][10] |
| Excretion | ~60% in urine and ~40% in feces.[4][11] |
Signaling Pathway
Darifenacin exerts its therapeutic effect by interrupting the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor on detrusor smooth muscle cells.
References
- 1. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. DailyMed - DARIFENACIN- darifenacin hydrobromide tablet, extended release [dailymed.nlm.nih.gov]
- 5. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Articles [globalrx.com]
In Vitro Binding Affinity of Darifenacin for Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of darifenacin (B195073) for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The document details the quantitative binding characteristics of darifenacin, presents a step-by-step experimental protocol for determining binding affinity, and illustrates the distinct signaling pathways associated with each receptor subtype.
Darifenacin Binding Affinity for Muscarinic Receptor Subtypes
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This selectivity is fundamental to its therapeutic application in treating overactive bladder, as the M3 receptor is the primary subtype responsible for mediating the contraction of the detrusor smooth muscle.
The in vitro binding affinity of darifenacin for each of the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The data, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Darifenacin pKi (mean ± SEM) |
| M1 | 8.2 (0.04) |
| M2 | 7.4 (0.1) |
| M3 | 9.1 (0.1) |
| M4 | 7.3 (0.1) |
| M5 | 8.0 (0.1) |
Data sourced from a study utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant M1-M5 receptors.
As the data indicates, darifenacin exhibits the highest affinity for the M3 receptor subtype, with significantly lower affinity for the M1, M2, M4, and M5 subtypes. This demonstrates its selectivity for the M3 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the in vitro binding affinity of a compound like darifenacin for muscarinic receptor subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor," e.g., darifenacin) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: Darifenacin.
-
Non-specific Binding Control: Atropine (B194438) (1 µM), a non-selective muscarinic antagonist, used at a high concentration to saturate all specific binding sites.
-
Assay Buffer: 20 mM HEPES buffer, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
-
Scintillation Fluid.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of darifenacin in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.
-
Prepare a solution of [³H]-NMS in the assay buffer at a concentration of approximately 0.1-0.4 nM.
-
Prepare a 1 µM solution of atropine in the assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following experimental conditions in triplicate:
-
Total Binding (TB): Wells containing assay buffer, [³H]-NMS solution, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the atropine solution, [³H]-NMS solution, and cell membranes.
-
Competition: Wells containing a specific concentration of the darifenacin dilution, [³H]-NMS solution, and cell membranes.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at 20°C with gentle agitation for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer (typically 3-4 times) to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Place the individual filter discs into scintillation vials, add an appropriate volume of scintillation cocktail, and cap the vials.
-
Count the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
For each concentration of darifenacin, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.
-
-
Determine the IC50 Value:
-
From the competition curve, determine the concentration of darifenacin that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
-
Calculate the Ki Value:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The five subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.
The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.
The M2 and M4 receptor subtypes couple to Gi/o proteins.
An In-depth Technical Guide to Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Darifenacin (B195073) hydrobromide, a selective M3 muscarinic receptor antagonist. The document details its physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and provides detailed experimental protocols for its characterization.
Core Properties of Darifenacin Hydrobromide
Darifenacin hydrobromide is a white to almost white crystalline powder.[1] It is the hydrobromide salt of darifenacin, the active moiety.[2]
| Property | Value | Reference |
| Chemical Name | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide | [1] |
| Molecular Formula | C28H31BrN2O2 (or C28H30N2O2 • HBr) | [2] |
| Molecular Weight | 507.5 g/mol | [1][2] |
| CAS Number | 133099-07-7 | [3][4][5][6] |
Mechanism of Action and Signaling Pathway
Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[4] M3 receptors are predominantly involved in the contraction of smooth muscles, including the detrusor muscle of the urinary bladder. By blocking the action of acetylcholine at these receptors, darifenacin leads to bladder muscle relaxation, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[3][6]
The M3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. The binding of acetylcholine initiates a signaling cascade resulting in smooth muscle contraction. Darifenacin inhibits this pathway.
Pharmacological Profile
Receptor Binding Affinity
Darifenacin exhibits high selectivity for the M3 muscarinic receptor over other muscarinic receptor subtypes. This selectivity is thought to contribute to its favorable side-effect profile, particularly concerning central nervous system and cardiac effects which are primarily mediated by M1 and M2 receptors, respectively.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (M3 vs. Other) | Reference |
| M3 | 0.76 | - | [4] |
| M1 | 7.08 | 9.3-fold | [4] |
| M5 | 9.33 | 12.3-fold | [4] |
| M2 | 44.67 | 58.8-fold | [4] |
| M4 | 45.71 | 60.1-fold | [4] |
Pharmacokinetics
The pharmacokinetic profile of darifenacin has been extensively studied. It undergoes significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][7]
| Parameter | Value | Conditions | Reference |
| Absolute Bioavailability | 15.4% | 7.5 mg prolonged-release tablet | [4][7] |
| 18.6% | 15 mg prolonged-release tablet | [4][7] | |
| Time to Peak (Tmax) | ~7 hours | Steady-state, prolonged-release | [4][8] |
| Terminal Elimination Half-life (t1/2) | 14-16 hours | Prolonged-release formulation | [4][7] |
| Volume of Distribution (Vd) | 165-276 L | Intravenous administration | [4][7] |
| Plasma Protein Binding | 98% | Primarily to alpha-1-acid glycoprotein | [4][7] |
Pharmacodynamics
Clinical studies in healthy volunteers have shown that darifenacin, at therapeutic doses, does not significantly affect cognitive function, visual nearpoint, or cardiac parameters like heart rate.[9] This is in contrast to less selective antimuscarinic agents. The most commonly reported side effect is dry mouth, which is a class effect of muscarinic antagonists due to the blockade of M3 receptors in the salivary glands.[9]
Experimental Protocols
M3 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of darifenacin for the M3 muscarinic receptor using a radioligand competition assay.
Materials:
-
Cell membranes from a cell line stably expressing human recombinant M3 receptors (e.g., CHO-K1 cells).[10]
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS).[10]
-
Unlabeled competitor: Darifenacin hydrobromide.
-
Non-specific binding control: Atropine (1 µM final concentration).[11]
-
Assay Buffer: 20 mM HEPES, pH 7.4.[10]
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of darifenacin hydrobromide in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound.[10]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10][11]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For competition wells, calculate the percentage of specific binding at each darifenacin concentration.
-
Plot the percentage of specific binding against the log concentration of darifenacin to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Antagonism Assay (Inositol Phosphate Accumulation)
This protocol describes a functional assay to measure the antagonistic effect of darifenacin on M3 receptor-mediated signaling, specifically the accumulation of inositol (B14025) phosphates (IPs).
Materials:
-
Ventricular cardiomyocytes isolated from adult rats or a suitable cell line expressing M3 receptors.[12]
-
Muscarinic agonist: Carbachol (B1668302).[12]
-
Antagonist: Darifenacin hydrobromide.
-
myo-[³H]-inositol for labeling.
-
Dowex AG1-X8 resin for chromatography.[12]
-
Liquid scintillation counter.
Methodology:
-
Cell Labeling: Incubate the cells with myo-[³H]-inositol to label the cellular phosphoinositide pools.
-
Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of darifenacin hydrobromide for a set period (e.g., 30 minutes).[12]
-
Stimulation: Add a fixed concentration of the agonist carbachol (e.g., 100 µM) to stimulate the M3 receptors and incubate for a further period (e.g., 45 minutes at 37°C).[12]
-
Termination and Lysis: Stop the reaction by adding a suitable lysis buffer (e.g., containing perchloric acid).
-
IP Isolation: Isolate the total [³H]-inositol phosphates from the cell lysates using anion-exchange chromatography with Dowex AG1-X8 columns.[12]
-
Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.
-
Data Analysis: Plot the carbachol-stimulated [³H]-IP accumulation against the concentration of darifenacin. Calculate the pKi value from the resulting concentration-inhibition curve.[12]
Bioanalytical Method for Darifenacin in Human Plasma by LC-MS/MS
This protocol details a robust method for the quantification of darifenacin in human plasma, suitable for pharmacokinetic and bioequivalence studies.
Materials:
-
LC-MS/MS system (e.g., API 3000).[2]
-
Chromatographic Column: e.g., CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[2]
-
Internal Standard (IS): Darifenacin-d4 (deuterated darifenacin).[3]
-
Extraction Solvent: Diethyl ether:Dichloromethane (80:20, v/v).[2][3]
-
Mobile Phase: Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v).[2]
Methodology Workflow:
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Turbo Ion Spray.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
Darifenacin: m/z 427.3 -> 147.1 amu
-
Darifenacin-d4 (IS): m/z 431.4 -> 151.1 amu[6]
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, recovery, and stability over a concentration range relevant for clinical studies (e.g., 0.025-10.384 ng/mL).[2]
Synthesis Outline
The synthesis of darifenacin hydrobromide can be achieved through various routes. A common approach involves the condensation of a substituted dihydrobenzofuran derivative with a chiral pyrrolidine (B122466) intermediate.
This document provides a foundational guide for professionals working with Darifenacin hydrobromide. The presented data and protocols are compiled from scientific literature and should be adapted and validated for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijddr.in [ijddr.in]
- 3. benchchem.com [benchchem.com]
- 4. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Maze: An In-depth Technical Guide to the Off-Target Effects of Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Darifenacin hydrobromide, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to the blockade of acetylcholine-induced detrusor muscle contractions. However, a comprehensive understanding of its molecular interactions extends beyond its primary target. This technical guide delves into the off-target effects of Darifenacin at the molecular level, providing a critical resource for researchers, scientists, and drug development professionals. A nuanced appreciation of these off-target activities is paramount for optimizing therapeutic strategies, predicting potential adverse events, and guiding the development of next-generation uroselective agents.
Quantitative Analysis of Off-Target Interactions
A systematic evaluation of Darifenacin's binding affinity and inhibitory potential against a panel of molecular targets reveals a spectrum of off-target interactions. The following tables summarize the key quantitative data, offering a comparative overview of its activity at muscarinic and non-muscarinic receptors, as well as its influence on metabolic enzymes and ion channels.
| Target Receptor | Parameter | Value | Selectivity (fold) vs. M3 |
| Muscarinic M1 | pKi | 8.2 | 8-fold lower |
| Muscarinic M2 | pKi | 7.4 | 50-fold lower |
| Muscarinic M3 (Primary Target) | pKi | 9.1 | - |
| Muscarinic M4 | pKi | 7.3 | 63-fold lower |
| Muscarinic M5 | pKi | 8.0 | 12.6-fold lower |
Table 1: Comparative binding affinities of Darifenacin for human muscarinic receptor subtypes. Data is presented as pKi, the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Off-Target Molecule | Parameter | Value (nM) | Notes |
| hERG Potassium Channel | IC50 | 276 | Inhibition of the hERG channel can be associated with potential cardiac effects.[1] |
| Cytochrome P450 2D6 (CYP2D6) | Ki | 720 | Darifenacin is a substrate and inhibitor of this key drug-metabolizing enzyme.[2] |
| Cytochrome P450 3A4 (CYP3A4) | - | - | Darifenacin is also a substrate for CYP3A4, but quantitative inhibitory data is less defined in the reviewed literature. |
| Purinergic Receptors (αβ-methylene-ATP-induced contraction) | % Reduction | 57% at 100nM | Indicates potential interaction with P2X receptors involved in bladder contractility. |
| Serotonin Receptors (Serotonin-induced contraction) | % Reduction | 56% at 100nM | Suggests a possible modulatory effect on serotonergic pathways in the bladder. |
| Histamine (B1213489) Receptors (Histamine-induced contraction) | % Reduction | 75% at 100nM | Implies an interaction with histamine receptors, which can influence bladder smooth muscle. |
| Prostaglandin E2 Receptors (PGE2-induced contraction) | % Reduction | 73% at 100nM | Points to a potential role in modulating prostaglandin-mediated bladder responses. |
Table 2: Summary of quantitative data for off-target interactions of Darifenacin. IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibitory constant. The percentage reduction in contraction was observed in porcine detrusor muscle preparations.
Key Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Methodologies for Key Experiments
A rigorous assessment of Darifenacin's off-target profile relies on a suite of well-defined experimental protocols. The following sections provide detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of Darifenacin for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Darifenacin hydrobromide solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of [³H]-NMS with the cell membranes in the presence of increasing concentrations of Darifenacin.
-
Controls: Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + 1 µM atropine).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Darifenacin concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Potassium Channel Electrophysiology Assay
Objective: To determine the inhibitory effect (IC50) of Darifenacin on the hERG potassium channel current.
Materials:
-
HEK-293 cells stably expressing the hERG potassium channel.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).
-
Borosilicate glass pipettes for patch electrodes.
-
Extracellular and intracellular recording solutions.
-
Darifenacin hydrobromide solutions of varying concentrations.
Protocol:
-
Cell Culture: Culture hERG-expressing HEK-293 cells to an appropriate confluency for electrophysiological recording.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Darifenacin.
-
Data Acquisition: Record the hERG current at each drug concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control (pre-drug) current. Plot the percentage of current inhibition against the logarithm of the Darifenacin concentration. Fit the data to a Hill equation to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the inhibitory potential (Ki) of Darifenacin on CYP2D6 and CYP3A4 activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
CYP-specific probe substrates (e.g., dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
NADPH regenerating system.
-
Darifenacin hydrobromide solutions of varying concentrations.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
LC-MS/MS system for metabolite quantification.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing HLMs or recombinant CYP enzyme, the probe substrate, and the NADPH regenerating system in the incubation buffer.
-
Inhibition Assay: Add varying concentrations of Darifenacin to the incubation mixtures.
-
Incubation: Pre-incubate the mixture before initiating the reaction by adding the NADPH regenerating system. Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each Darifenacin concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Darifenacin concentration to determine the IC50 value. Further kinetic experiments can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion
This technical guide provides a comprehensive overview of the off-target effects of Darifenacin hydrobromide at the molecular level. While its high selectivity for the M3 muscarinic receptor underpins its clinical efficacy in treating overactive bladder, a thorough understanding of its interactions with other muscarinic receptor subtypes, ion channels like hERG, and drug-metabolizing enzymes such as CYP2D6 is crucial for a complete safety and efficacy profile. Furthermore, the emerging evidence of its modulatory effects on non-muscarinic pathways, including purinergic, serotonergic, histaminergic, and prostaglandin-mediated signaling in the bladder, opens new avenues for research into its full spectrum of pharmacological activity. The data, protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for the scientific community, fostering further investigation and the development of more targeted and safer therapies for lower urinary tract disorders.
References
Structural Activity Relationship of Darifenacin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), clinically used for the treatment of overactive bladder (OAB). Its efficacy stems from its high affinity for the M3R, which is the primary receptor mediating detrusor smooth muscle contraction. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Darifenacin, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization. While comprehensive SAR data on a wide range of Darifenacin analogs is not extensively available in the public domain, this guide synthesizes the existing knowledge to elucidate the key structural features essential for its potent and selective M3 antagonism.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The primary pharmacological treatment involves the use of antimuscarinic agents to block the action of acetylcholine on muscarinic receptors in the bladder. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the principal mediator of bladder contraction.[1][2] Consequently, the development of M3-selective antagonists has been a major goal in medicinal chemistry to minimize side effects associated with the blockade of other muscarinic receptor subtypes, such as dry mouth (M1), and tachycardia (M2).[3]
Darifenacin, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, emerged as a highly selective M3 receptor antagonist.[3] This document explores the key structural determinants of Darifenacin's activity and selectivity, presents its quantitative pharmacological data, and details the experimental methodologies for its evaluation.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by the endogenous ligand acetylcholine (ACh), a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways, ultimately resulting in smooth muscle contraction. Darifenacin, as a competitive antagonist, binds to the M3R and prevents ACh from initiating this signaling cascade, thereby promoting bladder relaxation.
Structural Features and Activity of Darifenacin
The chemical structure of Darifenacin comprises three key moieties: a 2,2-diphenylacetamide (B1584570) group, a pyrrolidine (B122466) ring, and a 2-(2,3-dihydrobenzofuran-5-yl)ethyl substituent on the pyrrolidine nitrogen.
(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide
-
2,2-Diphenylacetamide Moiety: The two phenyl rings and the acetamide (B32628) group are crucial for hydrophobic and hydrogen bonding interactions within the orthosteric binding pocket of the muscarinic receptors. The bulky diphenyl groups are a common feature in many potent antimuscarinic agents and are believed to occupy a significant portion of the binding site, preventing the binding of acetylcholine.
-
Pyrrolidine Ring: This central scaffold serves as a linker, appropriately positioning the diphenylacetamide and the N-substituent. The stereochemistry at the 3-position of the pyrrolidine ring is critical for optimal binding, with the (S)-enantiomer being the active form.
-
N-Substituent (2-(2,3-dihydrobenzofuran-5-yl)ethyl): This group is a key determinant of Darifenacin's high M3 selectivity. The size, shape, and electronic properties of this substituent are thought to allow for specific interactions with amino acid residues that differ between the M3 and other muscarinic receptor subtypes.
Quantitative Data
The binding affinity of Darifenacin for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the M3 receptor.
Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (Ki Mx / Ki M3) |
| M1 | 8.2 | 6.31 | 9 |
| M2 | 7.4 | 39.81 | 59 |
| M3 | 9.1 | 0.79 | 1 |
| M4 | 7.3 | 50.12 | 63 |
| M5 | 8.2 | 6.31 | 9 |
Data compiled from multiple sources. pKi is the negative logarithm of the inhibitory constant (Ki). The selectivity ratio is the ratio of the Ki value for a given subtype to the Ki value for the M3 receptor.
Experimental Protocols
The characterization of Darifenacin and its analogs relies on standardized in vitro and in vivo experimental protocols.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Test compound (e.g., Darifenacin) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 20-30°C).
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of atropine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Darifenacin is a cornerstone in the pharmacological management of overactive bladder, distinguished by its high affinity and selectivity for the M3 muscarinic receptor. This selectivity is paramount in minimizing the side effects commonly associated with less selective antimuscarinic agents. The structural integrity of the 2,2-diphenylacetamide moiety, the (S)-configured pyrrolidine linker, and the N-substituted 2-(2,3-dihydrobenzofuran-5-yl)ethyl group are collectively responsible for its potent and selective M3 antagonism. While detailed SAR studies on a broad spectrum of Darifenacin analogs are not widely published, the existing data underscores the importance of these key structural features. Further research into novel analogs based on the Darifenacin scaffold could lead to the development of even more selective and effective treatments for OAB and other conditions involving smooth muscle hyperactivity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and discovery of new M3-selective antagonists.
References
- 1. US20110020423A1 - Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation - Google Patents [patents.google.com]
- 2. Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Robust and Validated HPLC Method for the Quantification of Darifenacin Hydrobromide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control and stability testing. The separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), providing a short run time and excellent peak symmetry. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and specificity.
Introduction
Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate and reliable analytical methods are crucial for determining its content in pharmaceutical formulations to ensure safety and efficacy. This document provides a detailed protocol for a validated HPLC method for the quantification of Darifenacin hydrobromide.
Physicochemical Properties of Darifenacin Hydrobromide
Darifenacin hydrobromide is a white to almost white crystalline powder.[4] It is a moderately lipophilic and basic compound that is soluble in water.[4] Understanding these properties is essential for developing a suitable HPLC method. The UV spectrum of Darifenacin hydrobromide shows maximum absorption at approximately 284 nm and 287 nm, which guides the selection of the detection wavelength for the HPLC method.[5][6][7]
Experimental Protocols
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. Data acquisition and processing are performed using appropriate chromatography software.
Chemicals and Reagents
-
Darifenacin hydrobromide reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Darifenacin hydrobromide.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02M Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 287 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Darifenacin hydrobromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Darifenacin hydrobromide to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of Darifenacin hydrobromide.
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard stock solution at five different concentration levels ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of Darifenacin hydrobromide standard was added to the placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was calculated.
| Concentration Level | Mean Recovery (%) |
| 80% | 99.5 |
| 100% | 100.2 |
| 120% | 99.8 |
Precision
-
Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of the standard solution at a concentration of 100 µg/mL on the same day.
-
Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same standard solution on three different days.
| Precision | RSD (%) |
| Intra-day | < 1.0 |
| Inter-day | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.31 |
| LOQ | 0.94 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02M KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 287 nm |
| Retention Time | ~4.0 min |
Table 2: Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Mean Recovery) | 99.8% |
| Intra-day Precision (RSD) | < 1.0% |
| Inter-day Precision (RSD) | < 2.0% |
| LOD | 0.31 µg/mL |
| LOQ | 0.94 µg/mL |
| Specificity | No interference from excipients |
| Robustness | Robust to minor changes in method parameters |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. impactfactor.org [impactfactor.org]
Application Notes and Protocols for In Vitro Efficacy Assessment of Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its primary therapeutic application is in the treatment of overactive bladder (OAB), where it mitigates symptoms of urinary urgency, frequency, and urge incontinence by inhibiting involuntary contractions of the detrusor muscle in the bladder.[1] The M3 receptor subtype is the main mediator of these contractions.[3] Darifenacin's selectivity for the M3 receptor over other muscarinic receptor subtypes (M1, M2, M4, M5) is a key characteristic, potentially leading to a more favorable side-effect profile compared to non-selective antagonists.[3]
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the efficacy of Darifenacin hydrobromide. The described methods—competitive radioligand binding assays, calcium flux assays, and reporter gene assays—are fundamental tools for determining the binding affinity and functional antagonism of compounds targeting the M3 muscarinic receptor.
Mechanism of Action and Signaling Pathway
Darifenacin functions as a competitive antagonist at the M3 muscarinic receptor.[4] The endogenous agonist, acetylcholine (ACh), activates the M3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 protein.[4] This activation initiates a downstream signaling cascade through phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in smooth muscle contraction.[4] By competitively blocking the binding of ACh to the M3 receptor, Darifenacin inhibits this signaling pathway, thereby preventing the rise in intracellular calcium and subsequent muscle contraction.[5]
Figure 1. M3 Muscarinic Receptor Signaling Pathway and Darifenacin's Point of Inhibition.
Data Presentation: In Vitro Efficacy of Darifenacin
The following tables summarize the binding affinity (pKi) and functional inhibitory concentrations (IC50) of Darifenacin at muscarinic receptors. A higher pKi value indicates a stronger binding affinity.
Table 1: Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (mean ± SEM) | Selectivity Ratio vs. M3 |
|---|---|---|
| M1 | 8.2 ± 0.04[3] | 9-fold[6] |
| M2 | 7.4 ± 0.1[3] | 59-fold[6] |
| M3 | 9.1 ± 0.1[3] | - |
| M4 | 7.3 ± 0.1[6] | 60-fold[6] |
| M5 | 8.0 ± 0.1[3] | 12-fold[6] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). The selectivity ratio is the ratio of Ki values (Ki for other subtypes / Ki for M3).
Table 2: Functional Inhibitory Data for Darifenacin
| Assay Type | Cell Line | Measured Effect | IC50 (nM) |
|---|---|---|---|
| hERG Channel Block | HEK-293 | Inhibition of hERG current | 276[7] |
| Kv Channel Block | Coronary Artery Smooth Muscle Cells | Inhibition of Kv currents | 340[8] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of Darifenacin for the M3 muscarinic receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of Darifenacin for the M3 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).[3]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist.[3][6]
-
Test Compound: Darifenacin hydrobromide.
-
Non-specific Binding Control: Atropine (1 µM final concentration).[3]
-
Assay Buffer: 20 mM HEPES, pH 7.4.[3]
-
Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation fluid.[4]
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the M3 receptor to confluence.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.1-0.4 nM), and 100 µL of membrane preparation.[3][4]
-
Non-specific Binding (NSB): Add 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 100 µL of membrane preparation.[3]
-
Competition Binding: Add 50 µL of varying concentrations of Darifenacin (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.[4]
-
-
Incubation: Incubate the plate at 20°C for 60 minutes to reach equilibrium.[3][4]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each Darifenacin concentration, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the Darifenacin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Darifenacin that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Figure 2. Experimental Workflow for the Competitive Radioligand Binding Assay.
Calcium Flux Assay
This functional assay measures the ability of Darifenacin to inhibit the increase in intracellular calcium triggered by an M3 receptor agonist.
Objective: To determine the IC50 of Darifenacin in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293).
-
Calcium Indicator Dye: Fluo-3 AM, Fluo-4 AM, or Fura-2 AM.[9][10]
-
Agonist: Acetylcholine or Carbachol.
-
Test Compound: Darifenacin hydrobromide.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96- or 384-well black-walled, clear-bottom plates; a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[11]
Protocol:
-
Cell Plating:
-
The day before the assay, seed the M3-expressing cells into black-walled, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the experiment.[12]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium from the plate and add the dye solution.
-
Incubate the plate for 60 minutes at 37°C in the dark.[12]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Darifenacin hydrobromide in assay buffer.
-
Prepare the M3 agonist (e.g., Carbachol) at a concentration that elicits a sub-maximal response (EC80).
-
Add the Darifenacin dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the assay plate into the kinetic fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument's integrated pipettor adds the agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 90-180 seconds) to capture the transient calcium signal.[11]
-
-
Data Analysis:
-
The fluorescence signal change (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.
-
Determine the percentage of inhibition for each Darifenacin concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the Darifenacin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NFAT-Luciferase Reporter Gene Assay
This assay provides an alternative functional readout by measuring the activation of a downstream transcription factor (NFAT) that is responsive to the Gq signaling pathway.
Objective: To quantify the inhibitory effect of Darifenacin on M3 receptor-mediated gene transcription.
Materials:
-
Cells: A cell line (e.g., HEK293) co-expressing the human M3 receptor and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[13]
-
Agonist: Acetylcholine, Carbachol, or Oxotremorine M.[13]
-
Test Compound: Darifenacin hydrobromide.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).[13]
-
Equipment: White, clear-bottom 96-well plates; a luminometer.
Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of Darifenacin.
-
Prepare the M3 agonist at its EC80 concentration.
-
Pre-incubate the cells with the Darifenacin dilutions for 30 minutes.
-
Add the agonist to the wells.
-
-
Incubation:
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 15-30 minutes at room temperature to allow for cell lysis and signal stabilization.[13]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Calculate the percentage of inhibition caused by Darifenacin at each concentration compared to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the Darifenacin concentration and fit the curve to determine the IC50 value.
-
Figure 3. Logical Relationship of In Vitro Assays for Darifenacin Efficacy.
References
- 1. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Darifenacin Hydrobromide - LKT Labs [lktlabs.com]
- 3. ics.org [ics.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ics.org [ics.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
Application Notes and Protocols for Testing Darifenacin Hydrobromide in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive Bladder (OAB) is a prevalent condition characterized by symptoms of urinary urgency, with or without urge incontinence, usually accompanied by increased frequency and nocturia.[1][2] Darifenacin (B195073) hydrobromide is a potent and selective M3 muscarinic receptor antagonist developed for the treatment of OAB.[1][3] Its mechanism of action involves blocking the binding of acetylcholine (B1216132) to M3 receptors on the detrusor (bladder) muscle.[3][4][5] This inhibition reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the frequency and urgency of urination.[3][4] Preclinical evaluation of novel therapeutics for OAB, such as Darifenacin, relies on robust and reproducible animal models that mimic the pathophysiology of the human condition.
This document provides detailed application notes and protocols for utilizing established animal models of OAB to assess the efficacy of Darifenacin hydrobromide. The focus is on chemically-induced cystitis and bladder outlet obstruction models, which are commonly used to induce OAB-like symptoms in rodents and rabbits.
Mechanism of Action: Darifenacin in the Bladder
Darifenacin selectively targets M3 muscarinic receptors, which are the primary subtype mediating detrusor muscle contraction. By antagonizing these receptors, Darifenacin effectively counteracts the action of acetylcholine released by parasympathetic nerves, leading to bladder relaxation and alleviation of OAB symptoms.[3][6]
Caption: Darifenacin's mechanism of action in the bladder.
Animal Models of Overactive Bladder
Several animal models have been developed to induce OAB symptoms. The choice of model often depends on the specific aspect of OAB pathophysiology being investigated.
-
Cyclophosphamide (B585) (CYP)-Induced Cystitis: This is a widely used model of inflammatory OAB. Intraperitoneal injection of CYP, a metabolite of which is acrolein, causes severe bladder inflammation and urothelial damage, leading to detrusor overactivity.[7]
-
Bladder Outlet Obstruction (BOO): This model mimics OAB that can result from conditions like benign prostatic hyperplasia. A partial ligation of the urethra creates an obstruction, leading to compensatory changes in the bladder wall, including muscle hypertrophy and increased detrusor instability.[8][9][10]
-
Intravesical Chemical Instillation: Non-invasive models using substances like acetic acid or hydrochloric acid can induce bladder hyperactivity and inflammation.[11][12]
Experimental Protocols
Protocol 1: Cyclophosphamide (CYP)-Induced OAB in Rats
Objective: To induce detrusor overactivity through chemical cystitis for testing Darifenacin.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Cyclophosphamide (Sigma-Aldrich)
-
Sterile Saline (0.9% NaCl)
-
Darifenacin hydrobromide
-
Vehicle for Darifenacin (e.g., sterile water or 0.5% methylcellulose)
-
Urodynamic recording equipment (pressure transducer, infusion pump)
-
Anesthesia (e.g., urethane (B1682113), ketamine/xylazine)
Procedure:
-
Animal Acclimatization: House rats under standard conditions (12:12 light-dark cycle, food and water ad libitum) for at least one week before the experiment.[13]
-
OAB Induction: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 200 mg/kg.[7] Control animals receive an equivalent volume of sterile saline. OAB symptoms typically develop within 24-48 hours.
-
Urodynamic Assessment (Baseline):
-
Anesthetize the rat (e.g., urethane 1.2 mg/kg, s.c.).[9]
-
Perform a suprapubic midline laparotomy to expose the bladder.[9]
-
Insert a catheter (e.g., 25-G needle connected to polyethylene (B3416737) tubing) into the bladder dome for saline infusion and pressure measurement.[9]
-
Connect the catheter to a pressure transducer and an infusion pump.
-
After emptying the bladder, perform cystometrography by infusing warm sterile saline at a constant rate (e.g., 0.04 mL/min).[9]
-
Record urodynamic parameters for a baseline period (e.g., 60-90 minutes). Key parameters include intercontraction interval (ICI), maximum cystometric capacity (MCC), maximum voiding pressure (MVP), and frequency of non-voiding contractions (spontaneous activity).[7][14]
-
-
Darifenacin Administration:
-
Administer Darifenacin hydrobromide or vehicle via the desired route (e.g., oral gavage, intravenous). Dosing should be determined based on preliminary dose-ranging studies. A study in rabbits used intravenous doses ranging from 0.003 to 0.09 mg/kg.[8]
-
-
Urodynamic Assessment (Post-Treatment):
-
Following a suitable absorption period (e.g., 30-60 minutes post-administration), resume urodynamic recording for another 60-90 minutes.
-
Record the same urodynamic parameters as in the baseline assessment.
-
-
Data Analysis: Compare the pre- and post-treatment urodynamic parameters. Analyze the percentage change in parameters for vehicle vs. Darifenacin-treated groups.
Protocol 2: Bladder Outlet Obstruction (BOO) Model in Rabbits
Objective: To induce OAB via partial urethral obstruction to evaluate Darifenacin's effect on detrusor instability.
Materials:
-
Male or female New Zealand white rabbits (2-3 kg).[8]
-
Anesthesia (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Silk suture material (e.g., 3-0).
-
Catheters for arterial and bladder cannulation.
-
Urodynamic recording equipment.
-
Darifenacin hydrobromide and vehicle.
Procedure:
-
Animal Acclimatization: House rabbits in individual cages under standard laboratory conditions for at least one week.
-
Surgical Procedure (BOO Induction):
-
Anesthetize the rabbit.
-
Make a small incision to expose the urethra just distal to the bladder.[8]
-
Place a ligature (e.g., 3-0 silk suture) around the urethra to create a partial obstruction.[8] The degree of obstruction can be standardized by tying the suture around the urethra and a temporary indwelling catheter or rod, which is then removed.
-
Allow a recovery period of several weeks (e.g., 4-6 weeks) for the bladder to develop OAB characteristics.
-
-
Urodynamic Assessment:
-
Anesthetize the rabbit for the terminal experiment.
-
Cannulate the carotid artery for blood pressure monitoring and the femoral artery for drug administration.[8]
-
Catheterize the bladder dome for pressure monitoring and cystometry.[8]
-
Perform a baseline cystometrogram as described in Protocol 1, adapting the infusion rate for the rabbit's bladder size.
-
-
Darifenacin Administration:
-
Administer escalating intravenous (IV) doses of Darifenacin (e.g., 0.003, 0.01, 0.03, 0.09 mg/kg) or vehicle.[8]
-
-
Data Analysis: Evaluate the dose-dependent effects of Darifenacin on the frequency and amplitude of bladder contractions, bladder capacity, and voiding pressure.
Data Presentation
Quantitative data from urodynamic studies should be summarized to compare control, OAB model, and Darifenacin-treated groups.
Table 1: Typical Urodynamic Changes in CYP-Induced OAB Rat Model
| Parameter | Control Group (Saline) | OAB Model Group (CYP) | Expected Effect of Darifenacin |
|---|---|---|---|
| Max. Cystometric Capacity (MCC) | Higher | Lower[7] | Increase |
| Intercontraction Interval (ICI) | Longer | Shorter[7] | Increase (Lengthen) |
| Max. Voiding Pressure (MVP) | Higher | Lower[7] | Variable/No significant change |
| Basal Pressure (BP) | Lower | Higher[7] | Decrease |
| Spontaneous Activity (SA) | Low/Absent | Higher[7] | Decrease/Abolish |
| Bladder Compliance (BC) | Higher | Lower[7] | Increase |
Table 2: Reported Efficacy of Darifenacin in a Rabbit BOO Model
| Parameter | Measurement | Outcome |
|---|---|---|
| Frequency of OAB | Dose-dependent effect | Potent inhibitor[8] |
| Amplitude of Contractions | Dose-dependent effect | Less potent effect[8] |
| Blood Pressure | Monitored | No significant effects[8] |
Visualization of Experimental Workflow
The general workflow for testing a compound like Darifenacin in an induced OAB model is outlined below.
Caption: General experimental workflow for OAB studies.
References
- 1. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]
- 5. Darifenacin: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 6. Articles [globalrx.com]
- 7. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of darifenacin on overactive bladders in female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for producing urinary bladder hyperactivity using a non-invasive transient intravesical infusion of acetic acid in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diurnal Variation in Urodynamics of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urodynamic characteristics of rats with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving Darifenacin Hydrobromide for In Vitro Studies
Introduction
Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] The M3 receptor is crucial in mediating smooth muscle contraction, particularly in the urinary bladder, making it a key target for treating overactive bladder.[2][4] In cellular assays, acetylcholine binding to M3 receptors activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium, which results in muscle contraction.[1] Darifenacin competitively blocks this receptor, effectively inhibiting these downstream signaling events.[1][4] These application notes provide a comprehensive protocol for the dissolution, storage, and use of Darifenacin hydrobromide for in vitro research applications.
Data Presentation: Physicochemical Properties
Darifenacin hydrobromide is a white to almost white crystalline powder.[5][6] Understanding its solubility and stability is critical for accurate and reproducible experimental results.
Table 1: Solubility of Darifenacin Hydrobromide in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 2 - 117[1][7][8] | 3.94 - 230.56 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][8] |
| Dimethylformamide (DMF) | ~3[1][7][9] | ~5.91 | It is recommended to purge the solvent with an inert gas before use.[1][7][9] |
| Ethanol | ~0.3[1][7][9] | ~0.59 | Some sources report very low solubility.[1] |
| Water | Sparingly Soluble[7][9] | - | Darifenacin is sparingly soluble in aqueous buffers.[7][9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5[1][7][9] | ~0.98 | For aqueous solutions, first dissolve in DMF then dilute with the aqueous buffer.[1][7][9] |
Table 2: Storage and Stability of Darifenacin Hydrobromide
| Form | Storage Temperature | Stability Period | Notes |
| Solid (Powder) | -20°C | ≥ 2-4 years[7][9] | Store in a tightly sealed container. |
| Stock Solution in DMSO | -20°C | 1 month[10][11] | Aliquot to avoid repeated freeze-thaw cycles.[10] |
| Stock Solution in DMSO | -80°C | 6 months[10][11] | Recommended for longer-term storage of solutions. |
| Aqueous Solution | 4°C | Not recommended > 1 day[7][9] | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Darifenacin Hydrobromide Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution, which can be diluted to final working concentrations for various in vitro assays.
Materials:
-
Darifenacin hydrobromide (MW: 507.46 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of Darifenacin hydrobromide powder to reach room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 5.07 mg of Darifenacin hydrobromide.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 5.07 mg, add 1 mL of DMSO.[1]
-
Vortex the tube thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if needed.[1]
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix gently but thoroughly by pipetting or inverting the tube.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples (typically ≤ 0.1%) to account for any effects of the solvent on the cells.[1]
-
Use Immediately: Use the freshly prepared working solution for your in vitro assay. Do not store diluted aqueous solutions.[7][9]
Visualizations
Signaling Pathway of Darifenacin
Caption: Mechanism of action of Darifenacin at the M3 muscarinic receptor.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing Darifenacin hydrobromide for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Darifenacin Hydrobromide as a Pharmacological Tool in Bladder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing darifenacin (B195073) hydrobromide as a selective M3 muscarinic receptor antagonist in bladder research. Detailed protocols for key in vitro and in vivo experiments are provided, along with a summary of its pharmacological properties and relevant quantitative data.
Introduction
Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2][3] This selectivity makes it an invaluable pharmacological tool for investigating the role of M3 receptors in bladder function and dysfunction, particularly in the context of overactive bladder (OAB).[4][5] The detrusor muscle of the urinary bladder expresses both M2 and M3 muscarinic receptor subtypes, with the M3 receptor being primarily responsible for mediating bladder contractions.[3][4] By selectively blocking the M3 receptor, darifenacin helps to reduce involuntary bladder contractions, a hallmark of OAB.[5]
Pharmacological Profile
Darifenacin exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[2] This selectivity profile minimizes the potential for off-target effects associated with non-selective muscarinic antagonists, such as those affecting the central nervous system (M1) or the heart (M2).[4]
Quantitative Data Summary
The following tables summarize key quantitative data for darifenacin hydrobromide from various bladder research studies.
Table 1: Receptor Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptors
| Receptor Subtype | pKi |
| M1 | 8.2 |
| M2 | 7.4 |
| M3 | 9.1 |
| M4 | 7.3 |
| M5 | 8.0 |
Source: Data compiled from preclinical studies.[2]
Table 2: Functional Antagonist Potency (pA2) of Darifenacin in Bladder Tissue
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Bladder | Carbachol | 8.66 - 9.4 |
| Human Bladder | Carbachol | ~9.3 |
Source: Data compiled from in vitro studies.[2][3]
Table 3: In Vivo Efficacy of Darifenacin in Animal Models of Overactive Bladder
| Animal Model | Parameter Measured | Effect of Darifenacin |
| Rat (Conscious Cystometry) | Bladder Capacity | Increased |
| Rat (Conscious Cystometry) | Micturition Frequency | Decreased |
| Rat (Conscious Cystometry) | Non-voiding Contractions | Inhibited |
Source: Data from in vivo cystometry studies.[6][7]
Signaling Pathway
Darifenacin exerts its effect by blocking the acetylcholine-induced signaling cascade in bladder smooth muscle cells.
Caption: M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.
Experimental Protocols
In Vitro Bladder Detrusor Strip Contractility Assay
This assay is used to assess the direct effect of darifenacin on bladder smooth muscle contractility.
Caption: Workflow for In Vitro Bladder Contractility Assay.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize a suitable laboratory animal (e.g., Sprague-Dawley rat or guinea pig) according to approved institutional guidelines.
-
Immediately excise the urinary bladder and place it in cold (4°C) Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).[8]
-
Carefully remove extraneous connective and adipose tissue.
-
Open the bladder longitudinally and cut detrusor smooth muscle strips (typically 2-3 mm wide and 5-7 mm long).[8]
-
-
Experimental Setup:
-
Mount the detrusor strips vertically in organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[9]
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[10]
-
-
Procedure:
-
After equilibration, induce a reference contraction with a submaximal concentration of an agonist such as carbachol.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with varying concentrations of darifenacin hydrobromide for a set period (e.g., 30 minutes).
-
Perform a cumulative concentration-response curve to the agonist in the presence of darifenacin.
-
Record the isometric contractions using a data acquisition system.
-
-
Data Analysis:
-
Calculate the concentration of darifenacin that causes 50% inhibition of the agonist-induced contraction (IC50).
-
For competitive antagonism, perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
In Vivo Conscious Cystometry in Rats
This in vivo model allows for the evaluation of darifenacin's effects on bladder function in an awake, unrestrained animal, providing physiologically relevant data.[6]
Caption: Workflow for In Vivo Conscious Cystometry in Rats.
Detailed Methodology:
-
Surgical Preparation:
-
Anesthetize female Sprague-Dawley rats (200-250 g) with an appropriate anesthetic.
-
Through a midline abdominal incision, expose the urinary bladder.
-
Implant a polyethylene (B3416737) catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.[6]
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision and allow the animal to recover for 3-4 days.[6]
-
-
Cystometric Recording:
-
Place the conscious, unrestrained rat in a metabolic cage that allows for the collection of voided urine.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.
-
Infuse sterile saline at a constant rate (e.g., 0.04 mL/min) into the bladder.
-
Continuously record intravesical pressure.
-
-
Drug Administration and Data Collection:
-
After a baseline recording period to observe several micturition cycles, administer darifenacin hydrobromide via the desired route (e.g., oral gavage, intravenous injection).
-
Continue to record cystometric parameters for a defined period post-administration.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine key parameters before and after drug administration, including:
-
Bladder Capacity: The volume of infused saline at which micturition occurs.
-
Micturition Pressure: The peak intravesical pressure during voiding.
-
Micturition Interval: The time between voids.
-
Presence and Frequency of Non-voiding Contractions: Involuntary detrusor contractions during the filling phase.
-
-
Receptor Binding Assay
This assay is used to determine the affinity and selectivity of darifenacin for different muscarinic receptor subtypes.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Use cell lines (e.g., Chinese Hamster Ovary, CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a suitable buffer to prepare a membrane fraction.[11]
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Add increasing concentrations of unlabeled darifenacin hydrobromide to compete for binding with the radioligand.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).[1]
-
-
Separation and Quantification:
-
After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of darifenacin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of darifenacin that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]
-
Conclusion
Darifenacin hydrobromide is a highly selective M3 muscarinic receptor antagonist that serves as a critical tool for bladder research. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize darifenacin in their investigations into the pharmacology and physiology of the lower urinary tract. Proper experimental design and data interpretation are crucial for advancing our understanding of bladder function and developing novel therapies for conditions such as overactive bladder.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Urothelium-derived inhibitory factor(s) influences on detrusor muscle contractility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cryopreservation of Tissues Treated with Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1][2][3][4][5] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.[1][2][3][4][5][6] The ability to cryopreserve tissues treated with pharmaceutical agents like Darifenacin is crucial for various research and development applications. These include studying the long-term effects of the drug on tissue histology and cellular function, developing tissue-based assays for drug screening, and creating tissue banks for future research.
This document provides detailed application notes and protocols for the cryopreservation of tissues, particularly smooth muscle tissues such as bladder detrusor muscle, that have been treated with Darifenacin hydrobromide.
Mechanism of Action of Darifenacin Hydrobromide
Darifenacin is a competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[3][4][7] In the bladder, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[2][8] Darifenacin blocks this binding, leading to smooth muscle relaxation.[1][4] The signaling pathway is initiated by the activation of phospholipase C, which then leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium, resulting in muscle contraction.[7]
Darifenacin Hydrobromide Signaling Pathway
Caption: Signaling pathway of Darifenacin hydrobromide in smooth muscle cells.
Application Notes
Cryopreserving tissues treated with Darifenacin hydrobromide presents unique considerations. The primary therapeutic effect of Darifenacin is smooth muscle relaxation. This pre-relaxed state may be beneficial for cryopreservation, as it could potentially reduce cellular stress and damage caused by contraction during the freezing and thawing processes.
Potential Advantages of Cryopreserving Darifenacin-Treated Tissues:
-
Reduced Cryoinjury: The relaxed state of smooth muscle fibers may minimize mechanical stress during ice crystal formation, potentially leading to improved post-thaw viability and tissue integrity.
-
Preservation of Pharmacological Effects: Cryopreservation allows for the long-term storage of tissues in their pharmacologically modulated state, enabling future studies on drug washout, receptor dynamics, and long-term cellular changes.
-
Standardization of Research Models: Using cryopreserved treated tissues can enhance the reproducibility of experiments by providing a consistent source of pre-conditioned biological material.
Key Considerations:
-
Drug Concentration and Incubation Time: The concentration of Darifenacin and the duration of tissue exposure prior to cryopreservation are critical parameters that need to be optimized to achieve the desired pharmacological effect without inducing cytotoxicity.
-
Cryoprotectant Penetration: The physiological state of the tissue post-treatment may influence the penetration efficiency of cryoprotective agents (CPAs).
-
Post-Thaw Assessment: Comprehensive post-thaw analysis, including viability assays, histological examination, and functional assessments (e.g., contractility studies), is essential to validate the cryopreservation protocol.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific tissue types and experimental needs.
Protocol 1: Darifenacin Hydrobromide Treatment of Tissue Explants
-
Tissue Preparation:
-
Aseptically harvest the tissue of interest (e.g., bladder detrusor muscle) and place it in ice-cold, sterile phosphate-buffered saline (PBS).
-
Under a laminar flow hood, dissect the tissue into small explants of approximately 3-5 mm³.[9]
-
Wash the explants three times with ice-cold PBS to remove any residual contaminants.
-
-
Darifenacin Treatment:
-
Prepare a stock solution of Darifenacin hydrobromide in an appropriate solvent (e.g., DMSO). Note that Darifenacin hydrobromide has a solubility of 2 - 117 mg/mL in DMSO.[7]
-
Dilute the stock solution to the desired final concentration in a suitable cell culture medium (e.g., DMEM).
-
Place the tissue explants in a petri dish containing the Darifenacin-supplemented medium.
-
Incubate the explants for a predetermined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂. A control group of explants should be incubated in a medium containing the vehicle alone.
-
Protocol 2: Cryopreservation of Darifenacin-Treated Tissues
-
Cryoprotectant Solution Preparation:
-
Prepare a cryoprotectant solution consisting of a basal medium (e.g., DMEM), fetal bovine serum (FBS), and a cryoprotective agent such as dimethyl sulfoxide (B87167) (DMSO). A common formulation is 10% DMSO in FBS.[10]
-
Alternatively, commercially available cryopreservation media such as CryoStor™ can be used.[9]
-
-
Cryopreservation Procedure:
-
Following Darifenacin treatment, wash the tissue explants twice with the basal medium.
-
Transfer the explants into cryovials containing 1-1.5 mL of the pre-chilled cryoprotectant solution.[9]
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.[9][11]
-
Place the freezing container in a -80°C freezer overnight.[9][11]
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer (-130°C to -196°C).[9][11][12]
-
Protocol 3: Thawing and Post-Thaw Assessment of Tissues
-
Thawing Procedure:
-
Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains.[10]
-
Immediately transfer the contents of the cryovial to a petri dish containing a pre-warmed culture medium.
-
Gently wash the tissue explants with the culture medium to remove the cryoprotectant solution. Perform at least three washes.
-
-
Post-Thaw Viability Assessment:
-
Trypan Blue Exclusion Assay: Digest a subset of the thawed tissue explants into a single-cell suspension using appropriate enzymes (e.g., collagenase and dispase). Incubate the cells with Trypan Blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT Assay: Culture the thawed tissue explants for 24-48 hours, then perform an MTT assay to assess metabolic activity as an indicator of cell viability.
-
-
Histological and Functional Analysis:
-
Fix a subset of the thawed tissue explants in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and perform Hematoxylin and Eosin (H&E) staining to evaluate tissue morphology and cellular integrity.
-
For functional assessment of smooth muscle tissue, mount tissue strips in an organ bath and perform contractility studies in response to agonists (e.g., carbachol) and electrical field stimulation.
-
Experimental Workflow
Caption: Experimental workflow for cryopreservation of Darifenacin-treated tissues.
Data Presentation
The following tables provide an illustrative example of how quantitative data from cryopreservation experiments with Darifenacin-treated tissues can be presented.
Table 1: Post-Thaw Viability of Bladder Smooth Muscle Cells
| Treatment Group | Pre-Freeze Viability (%) | Post-Thaw Viability (%) | Fold Change in Viability |
| Control (Vehicle) | 98.2 ± 1.5 | 75.4 ± 4.2 | 0.77 |
| Darifenacin (10 µM) | 97.9 ± 1.8 | 85.1 ± 3.7 | 0.87 |
| Darifenacin (50 µM) | 96.5 ± 2.1 | 82.3 ± 4.5 | 0.85 |
| Data are presented as mean ± SD. *p < 0.05 compared to Control. |
Table 2: Histological Scoring of Post-Thaw Bladder Tissue Integrity
| Treatment Group | Morphological Integrity (Score 1-4) | Cellular Infiltration (Score 0-3) | Extracellular Matrix Disruption (Score 0-3) |
| Control (Vehicle) | 2.1 ± 0.5 | 1.8 ± 0.4 | 2.3 ± 0.6 |
| Darifenacin (10 µM) | 3.5 ± 0.4 | 0.7 ± 0.2 | 1.1 ± 0.3 |
| Darifenacin (50 µM) | 3.2 ± 0.6 | 0.9 ± 0.3 | 1.4 ± 0.4 |
| Data are presented as mean ± SD. Scoring scales are defined in the experimental methods. *p < 0.05 compared to Control. |
Table 3: Functional Assessment of Post-Thaw Bladder Tissue Contractility
| Treatment Group | Max. Contraction to Carbachol (mN) | EC₅₀ of Carbachol (µM) | EFS-induced Contraction (% of Fresh Tissue) |
| Fresh (Non-Frozen) | 15.8 ± 2.1 | 1.2 ± 0.3 | 100 |
| Control (Vehicle) | 9.7 ± 1.8 | 1.5 ± 0.4 | 61.4 |
| Darifenacin (10 µM) | 13.2 ± 2.0 | 1.3 ± 0.2 | 83.5 |
| Darifenacin (50 µM) | 12.5 ± 1.9 | 1.4 ± 0.3 | 79.1 |
| Data are presented as mean ± SD. EFS: Electrical Field Stimulation. *p < 0.05 compared to Control. |
Conclusion
The cryopreservation of tissues treated with Darifenacin hydrobromide is a promising approach for advancing research in urology and pharmacology. The protocols and application notes provided herein offer a framework for the successful preservation and subsequent analysis of such tissues. Careful optimization of drug treatment conditions and cryopreservation parameters is essential for maintaining tissue viability, structure, and function. The potential for Darifenacin pre-treatment to improve cryopreservation outcomes by reducing smooth muscle contraction warrants further investigation.
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 3. Darifenacin - Wikipedia [en.wikipedia.org]
- 4. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. benchchem.com [benchchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Cryopreservation of Viable Human Tissues: Renewable Resource for Viable Tissue, Cell Lines, and Organoid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The cryopreservation of composite tissues: Principles and recent advancement on cryopreservation of different type of tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of M3 Muscarinic Receptors in Tissues Following Darifenacin Treatment
Introduction
Darifenacin (B195073) is a potent and selective M3 muscarinic receptor antagonist used clinically to treat overactive bladder (OAB).[1][2][3] The primary mechanism of action involves blocking acetylcholine-induced contractions of the detrusor smooth muscle, which are mediated by M3 receptors.[1][4] Researchers and drug development professionals may investigate the effects of darifenacin treatment on the expression levels and localization of M3 receptors within target tissues, such as the urinary bladder. Immunohistochemistry (IHC) is a critical technique for visualizing protein expression in the context of tissue architecture. These application notes provide a comprehensive protocol for the immunohistochemical staining of M3 receptors in tissues from subjects treated with darifenacin, enabling the assessment of potential receptor regulation or other cellular changes.
Key Applications
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Pharmacodynamic Studies: To visualize the engagement of darifenacin with its target receptor in situ and to assess downstream effects on receptor expression and localization.
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Receptor Regulation Analysis: To determine if chronic antagonist treatment leads to upregulation, downregulation, or changes in the cellular distribution of M3 receptors.
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Efficacy and Safety Assessment: To correlate changes in M3 receptor expression with therapeutic outcomes or potential off-target effects in non-target tissues.
Quantitative Data Summary
While specific quantitative data on M3 receptor expression changes post-darifenacin treatment from IHC studies are proprietary or not widely published, the clinical efficacy of darifenacin, which is a direct result of its M3 receptor antagonism, is well-documented. The following table summarizes key efficacy data from clinical trials. Researchers can use the subsequent template to record their own quantitative IHC data.
Table 1: Summary of Darifenacin Clinical Efficacy in Overactive Bladder (OAB)
| Parameter | Darifenacin 7.5 mg/day (Median Change from Baseline) | Darifenacin 15 mg/day (Median Change from Baseline) | Placebo (Median Change from Baseline) | Reference |
|---|---|---|---|---|
| Incontinence Episodes per Week | -8.8 | -10.6 | -6.8 | [5] |
| Micturition Frequency per Day | Significant Improvement | Significant Improvement | N/A | [6] |
| Urgency Episodes per Day | -0.8 (vs. placebo) | -0.9 (vs. placebo) | N/A | [5] |
| Bladder Capacity (Mean Volume Voided) | Significant Improvement | Significant Improvement | N/A |[6] |
Table 2: Template for Quantitative Analysis of M3 Receptor IHC Staining
| Treatment Group | Tissue Region | Staining Intensity (Mean ± SD)¹ | Percentage of M3-Positive Cells (Mean ± SD) | H-Score (Mean ± SD)² |
|---|---|---|---|---|
| Vehicle Control | Detrusor Muscle | |||
| Vehicle Control | Urothelium | |||
| Darifenacin (Low Dose) | Detrusor Muscle | |||
| Darifenacin (Low Dose) | Urothelium | |||
| Darifenacin (High Dose) | Detrusor Muscle |
| Darifenacin (High Dose) | Urothelium | | | |
¹Staining intensity can be scored on a scale (e.g., 0 = none, 1 = weak, 2 = moderate, 3 = strong). ²H-Score is a semi-quantitative method calculated as: H-Score = Σ [Intensity × (% of cells at that intensity)].
Experimental Protocols
This section provides detailed protocols for tissue preparation and immunohistochemical staining of M3 receptors. These are model protocols and should be optimized for specific tissues and antibody reagents.
Protocol 1: Tissue Collection and Preparation
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Graded ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) for frozen sections, if applicable
Procedure:
-
Tissue Harvesting: Following the completion of the in-vivo darifenacin treatment phase, humanely euthanize the animal model according to approved institutional guidelines. Immediately dissect the target tissue (e.g., urinary bladder).
-
Fixation:
-
Dehydration and Clearing:
-
Paraffin Embedding:
-
Infiltrate the tissue with molten paraffin wax in a tissue processor or manually, typically involving 2-3 changes of paraffin for 1-2 hours each at 60°C.
-
Embed the tissue in a paraffin block and allow it to solidify. Store blocks at 4°C.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Float the sections in a warm water bath (40-45°C) and mount them onto positively charged glass slides.
-
Dry the slides overnight in an oven at 37-42°C or for 1 hour at 60°C.[9]
-
Protocol 2: Immunohistochemical Staining for M3 Receptor
Materials:
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[10]
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
3% Hydrogen Peroxide (H₂O₂) in methanol
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: Rabbit anti-M3 Muscarinic Receptor antibody (dilution to be optimized, e.g., 1:100-1:500)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20-40 minutes.[10]
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse 3 times with Wash Buffer.
-
-
Blocking Non-Specific Binding:
-
Apply Blocking Buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.[10]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the diluted anti-M3 receptor primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody and Detection:
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development (typically 1-10 minutes) under a microscope. M3 receptor-positive sites will appear as a brown precipitate.
-
Stop the reaction by rinsing thoroughly with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the sections with Hematoxylin (e.g., 30-60 seconds).
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides using a bright-field microscope.
-
Capture images and perform semi-quantitative (e.g., H-Score) or quantitative analysis using image analysis software.
-
Visualizations: Pathways and Workflows
References
- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 2. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]
- 3. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wchh.onlinelibrary.wiley.com [wchh.onlinelibrary.wiley.com]
- 6. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissues Section Stain [bdbiosciences.com]
- 8. sysy.com [sysy.com]
- 9. Immunohistochemistry Procedure [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Darifenacin hydrobromide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with darifenacin (B195073) hydrobromide. The information is presented in a question-and-answer format to directly address common issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of darifenacin hydrobromide in common laboratory solvents?
A1: Darifenacin hydrobromide, a crystalline solid, exhibits varying solubility in organic solvents and is sparingly soluble in aqueous solutions.[1][2][3] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least two years.[1]
Data Presentation: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2 - 117 | ~3.94 - 230.56 | Use fresh, anhydrous DMSO as it is moisture-absorbing, which can reduce solubility. The wide range may be due to differences in purity or hydration state.[2] |
| Dimethylformamide (DMF) | ~3 | ~5.91 | It is recommended to purge the solvent with an inert gas before use.[2] |
| Ethanol | ~0.3 | ~0.59 | Some sources report very low solubility.[2] |
Q2: How soluble is darifenacin hydrobromide in aqueous solutions?
A2: Darifenacin hydrobromide is described as sparingly soluble to insoluble in water and aqueous buffers.[1][2][3] Its aqueous solubility is pH-dependent.[4] Studies have shown it to be soluble in 0.01 M HCl, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer.[5]
Data Presentation: Aqueous Solubility
| Solvent System | Solubility (mg/mL) | Molar Equivalent (mM) | Method |
| Water | Insoluble | - | The free base is practically insoluble in water.[2][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~0.98 | First dissolve in DMF, then dilute with PBS.[1][2][3] |
| Sterile Saline (0.9% NaCl) | ~1 | ~1.97 | Suitable for preparing solutions for intravenous administration. |
Q3: What is the recommended method for preparing aqueous solutions of darifenacin hydrobromide?
A3: Due to its low aqueous solubility, the recommended method is to first dissolve darifenacin hydrobromide in an organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[1][2][3] This stock solution can then be diluted with the aqueous buffer of choice to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1% for cell-based assays) to not affect the experimental results.
Q4: How stable is darifenacin hydrobromide in aqueous solutions?
A4: Aqueous solutions of darifenacin hydrobromide are not recommended for storage for more than one day.[1] For long-term storage, it is best to prepare aliquots of the stock solution in an organic solvent and store them at -80°C for up to a year.[5] Forced degradation studies have shown that darifenacin hydrobromide is susceptible to significant degradation under acidic (0.1 M HCl at 80°C for 24 hours) and oxidative (3% H₂O₂ at room temperature for 4 hours) conditions.[7]
Troubleshooting Guide: Precipitation Issues
Issue: I observed precipitation after diluting my darifenacin hydrobromide stock solution into an aqueous buffer.
This is a common problem when an organic stock solution is introduced into an aqueous medium, causing the compound to "crash out" of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for darifenacin hydrobromide precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Darifenacin hydrobromide (MW: 507.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of darifenacin hydrobromide to reach room temperature before opening to prevent moisture condensation.
-
Accurately weigh 5.07 mg of darifenacin hydrobromide powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution. Ensure the vial is tightly capped.[2][5]
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a working solution with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Perform a serial dilution of the 10 mM stock solution with your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
To minimize precipitation, add the stock solution to the buffer dropwise while gently vortexing or stirring the buffer.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[2] These receptors are coupled to Gq proteins.[8][9] The binding of an agonist (like acetylcholine) to the M3 receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2][8] This increase in intracellular Ca²⁺ in smooth muscle cells, such as those in the urinary bladder, ultimately leads to muscle contraction.[2] By blocking this receptor, darifenacin prevents this signaling cascade, resulting in smooth muscle relaxation.[7]
Caption: Darifenacin blocks the M3 muscarinic receptor signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 9. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
Stability of Darifenacin hydrobromide in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of darifenacin (B195073) hydrobromide in various solvents and under different temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Darifenacin Hydrobromide?
A1: Darifenacin hydrobromide is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS.[1][3]
Q2: What are the recommended long-term storage conditions for Darifenacin Hydrobromide?
A2: For long-term storage, darifenacin hydrobromide should be stored as a crystalline solid at -20°C, where it is expected to be stable for at least two years.[1][4] Stock solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[3][4] It is advisable to avoid repeated freeze-thaw cycles.[3]
Q3: How stable are aqueous solutions of Darifenacin Hydrobromide?
A3: Aqueous solutions of darifenacin hydrobromide are not recommended for storage for more than one day.[1][3]
Q4: Under which conditions is Darifenacin Hydrobromide most likely to degrade?
A4: Forced degradation studies have shown that darifenacin hydrobromide is particularly susceptible to significant degradation under acidic hydrolysis and oxidative stress conditions.[4][5] It is generally stable under neutral and basic hydrolysis, as well as thermal and photolytic stress.[4][5][6][7]
Q5: Are there any known incompatibilities for Darifenacin Hydrobromide?
A5: Yes, darifenacin hydrobromide is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a Darifenacin Hydrobromide sample.
-
Possible Cause 1: Degradation due to improper solvent conditions.
-
Troubleshooting Step: Darifenacin hydrobromide can degrade in acidic conditions.[4][5] Ensure the pH of your solvent system is not acidic. If working with acidic mobile phases for chromatography, prepare solutions fresh and analyze them promptly. A study indicated that solutions for mobile phase are stable for up to 48 hours at room temperature.[5][8]
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Step: The compound is susceptible to oxidation.[4][5][6] Avoid prolonged exposure to air. Consider purging solvents with an inert gas like nitrogen or argon before use.[1] If using solvents like DMSO, which can be moisture-absorbing, use fresh, anhydrous grade to minimize potential degradation.[3][9]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Ensure all glassware and equipment are scrupulously clean. Analyze a blank solvent injection to rule out contamination from the HPLC system or solvents.
-
Issue: My Darifenacin Hydrobromide powder has changed color or appearance.
-
Possible Cause: Degradation due to improper storage.
-
Troubleshooting Step: Verify that the compound has been stored at the recommended temperature of -20°C in a tightly sealed container.[1][4] Exposure to heat, light, or moisture can lead to degradation. While thermal and photolytic degradation are not significant under tested stress conditions, long-term exposure outside of recommended storage could still be a factor.[4]
-
Data Presentation
Solubility of Darifenacin Hydrobromide
| Solvent/System | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~3 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~2 - 117 | [1][2][3][9] |
| Ethanol | ~0.3 | [1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [1][2] |
| Water | 6.03 (at 37°C) | [10] |
| Water (Darifenacin base) | 0.000298 | [2] |
Note: The wide range of solubility reported for DMSO may be due to differences in the purity or hydration state of the compound or solvent.[3]
Summary of Forced Degradation Studies
| Stress Condition | Methodology | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation | [4] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | No significant degradation | [4] |
| Neutral Hydrolysis | Water at 80°C for 48 hours | No significant degradation | [4] |
| Oxidative Stress | 3% H₂O₂ at room temperature for 4 hours | Significant degradation | [4] |
| Thermal Degradation | 105°C for 48 hours | No significant degradation | [4] |
| Photolytic Degradation | Exposed to UV light (254 nm) for 7 days | No significant degradation | [4] |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for determining darifenacin hydrobromide and its degradation products.[5]
-
Chromatographic System:
-
Column: Prodigy C8 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 7.2 with ammonia (B1221849) solution) and a solution of methanol (B129727) with 36% acetonitrile, in a 35:65 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: Photodiode Array (PDA) detector at 215 nm.[5]
-
Injection Volume: Typically 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of darifenacin hydrobromide in a suitable solvent (e.g., methanol or the mobile phase).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 5-300 µg/mL).[11]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the retention time of the darifenacin peak and any additional peaks corresponding to impurities or degradation products. The specificity of the method allows for the separation of the main compound from its degradation products.[5][6]
-
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing the stability of darifenacin hydrobromide.[4]
-
Preparation: Prepare solutions of darifenacin hydrobromide in the respective stress media. A stock solution in methanol can be a starting point for further dilutions.[12]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 80°C. Collect samples at various time points (e.g., up to 24 hours).[4]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 80°C. Collect samples at various time points (e.g., up to 24 hours).[4]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points (e.g., up to 4 hours).[4]
-
Thermal Degradation: Expose the solid drug powder to a temperature of 105°C. Collect samples at various time points (e.g., up to 48 hours) and then dissolve for analysis.[4]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for an extended period (e.g., 7 days).[4]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples appropriately with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method described above to quantify the remaining darifenacin and observe the formation of degradation products.
-
Visualizations
Caption: Logical diagram of Darifenacin Hydrobromide's stability under various stress conditions.
Caption: Experimental workflow for a forced degradation stability study of Darifenacin Hydrobromide.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 6. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Validated Specific HPLC Method for Determination of Darifinacin during Stability Studies | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting HPLC Analysis of Darifenacin Hydrobromide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Darifenacin hydrobromide. Below you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing Darifenacin hydrobromide?
A1: The most frequent cause of peak tailing for Darifenacin, a basic compound, is the interaction between the positively charged analyte and negatively charged silanol (B1196071) groups on the surface of silica-based columns.[1][2][3][4] This secondary interaction leads to a delay in the elution of a portion of the analyte, resulting in a "tailing" peak.[3]
Q2: How does the mobile phase pH affect the peak shape of Darifenacin?
A2: The pH of the mobile phase is critical for controlling the peak shape of Darifenacin.[5][6][7] Since Darifenacin is a basic compound with a pKa of approximately 9.2, the mobile phase pH will determine its degree of ionization.[8][9][10] At a pH near the pKa, both ionized and non-ionized forms can exist, potentially leading to broadened or split peaks.[2][5] For basic compounds, it is often recommended to work at a low pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups, thereby minimizing unwanted interactions.[1][7][11]
Q3: Can the choice of HPLC column impact the analysis of Darifenacin?
A3: Absolutely. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce the number of free silanol groups available for interaction, which improves peak shape.[1][3][7] For basic compounds like Darifenacin, columns with proprietary surface treatments or those packed with hybrid particle technology are often recommended to further minimize tailing.[7]
Q4: What is peak fronting and what might cause it during Darifenacin analysis?
A4: Peak fronting, where the peak is broader in the first half and narrower in the second, can be caused by several factors.[1][12][13] These include high sample concentration (column overload), poor sample solubility in the mobile phase, or a collapsed column bed.[1][14][15] Injecting a sample dissolved in a solvent that is stronger than the mobile phase can also lead to peak fronting.[16][17][18]
Q5: What could cause split peaks in my Darifenacin chromatogram?
A5: Split peaks can arise from several issues. If all peaks in the chromatogram are split, it could indicate a problem before the separation, such as a blocked column frit or a void in the column packing.[1][19][20] If only the Darifenacin peak is split, it might be due to the sample solvent being incompatible with the mobile phase, co-elution with an impurity, or issues with the method parameters themselves.[1][19][20] It is also possible that two different components are eluting very close together.[19]
Troubleshooting Guide
Issue 1: Peak Tailing
Symptoms: The peak for Darifenacin is asymmetrical, with the latter half of the peak being broader than the front half.
-
Question: I am observing significant peak tailing for Darifenacin. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for basic compounds like Darifenacin is a common issue in reversed-phase HPLC. Here is a step-by-step guide to troubleshoot this problem:
-
Mobile Phase pH Adjustment:
-
Cause: The mobile phase pH may be in a range that allows for undesirable interactions between the ionized Darifenacin and the silica stationary phase.[2][5][6]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Darifenacin (pKa ≈ 9.2).[8][9][10] A pH in the range of 2.5-3.5 is often effective at protonating the silanol groups and ensuring Darifenacin is in a single ionic state, which minimizes secondary interactions.[1][11]
-
-
Use of Mobile Phase Additives:
-
Cause: Residual silanol groups on the column packing can still interact with the basic analyte.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Darifenacin.[11]
-
-
Column Selection and Condition:
-
Cause: The column may have a high number of accessible silanol groups, or it may be old and contaminated.[11][21]
-
Solution:
-
Use a column with low silanol activity, such as a high-purity silica column with extensive end-capping or a column with hybrid particle technology.[1][7]
-
If the column is old, try flushing it with a strong solvent. If the peak shape does not improve, the column may need to be replaced.[11][21]
-
Consider using a guard column to protect the analytical column from contaminants.[22][23][24][25][26]
-
-
-
Column Temperature:
-
Cause: Lower temperatures can sometimes exacerbate peak tailing.
-
Solution: Increasing the column temperature (e.g., to 40°C) can improve peak symmetry by reducing mobile phase viscosity and enhancing analyte diffusion.[27][28][29] However, be mindful of the column's recommended temperature limits.[29]
-
-
-
Issue 2: Peak Fronting
Symptoms: The peak for Darifenacin is asymmetrical with a leading edge that is less steep than the trailing edge.[1][12][13]
-
Question: My Darifenacin peak is exhibiting fronting. What should I investigate?
-
Answer: Peak fronting is typically related to sample overload or solvent effects. Follow these steps to address the issue:
-
Sample Concentration and Volume:
-
Sample Solvent Composition:
-
Cause: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted peak.[16][17][18][30][31]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[20] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.[16][18]
-
-
Column Condition:
-
-
Issue 3: Split Peaks
Symptoms: The Darifenacin peak appears as two or more closely spaced peaks.
-
Question: I am seeing a split peak for Darifenacin. How can I resolve this?
-
Answer: Determining the cause of a split peak depends on whether it affects only the analyte of interest or all peaks in the chromatogram.
-
If All Peaks are Split:
-
If Only the Darifenacin Peak is Split:
-
Cause: This is likely a chemistry-related issue.[19][33]
-
Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too different from the mobile phase, causing the sample to precipitate upon injection or travel through the column in a non-uniform band.[1][20]
-
Co-eluting Impurity: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[19]
-
On-Column Degradation: The analyte may be degrading on the column.
-
-
Solution:
-
Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[20]
-
To check for co-elution, try altering the mobile phase composition, gradient, or temperature to see if the two peaks resolve.[19]
-
Inject a smaller sample volume to see if the two peaks become more distinct, which would suggest two separate components.[19][20]
-
-
-
-
Quantitative Data Summary
The following table summarizes typical HPLC method parameters for the analysis of Darifenacin hydrobromide found in the literature. These can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions | Reference |
| Column | C18 (e.g., Waters Sunfire C18, 4.6 x 250 mm, 5 µm) or C8 (e.g., Prodigy C8, 250 x 4.6 mm, 5 µm) | [8][34][35] |
| Mobile Phase | A mixture of buffer, acetonitrile, and methanol (B129727). | [8][34][35] |
| Example 1: 0.02M Potassium dihydrogen phosphate (B84403) buffer (pH 7, adjusted with triethylamine): Acetonitrile: Methanol (40:30:30 v/v/v) | [34][35] | |
| Example 2: 0.05M Ammonium acetate (B1210297) (pH 7.2): Methanol (with 36% acetonitrile) (35:65 v/v) | [8] | |
| Example 3: Acetonitrile: Buffer (pH 3.0) (50:50 v/v) | [36] | |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 280 nm or 287 nm | [34][35][36] |
| Column Temperature | Ambient or 25°C | [8] |
| Injection Volume | 20 µL | [35] |
| Retention Time | Approximately 4.0 - 4.2 min | [34][35][36][37] |
Experimental Protocol
This protocol is a generalized example based on published methods for the HPLC analysis of Darifenacin hydrobromide.[8][34][35][36]
-
Preparation of Mobile Phase (Example based on Reference[34][35]):
-
Prepare a 0.02M solution of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 7.0 using triethylamine.
-
Mix the buffer, acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of Darifenacin hydrobromide standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.
-
Perform further dilutions with the mobile phase as needed to prepare calibration standards (e.g., in the range of 10-100 µg/mL).[34][35]
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak area and retention time for Darifenacin.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 9. Darifenacin [drugfuture.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. uhplcs.com [uhplcs.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. uhplcs.com [uhplcs.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. support.waters.com [support.waters.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. phenomenex.com [phenomenex.com]
- 18. mac-mod.com [mac-mod.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Understanding HPLC Guard Columns: Necessity and Best Practices - Axion Labs [axionlabs.com]
- 23. silicycle.com [silicycle.com]
- 24. hamiltoncompany.com [hamiltoncompany.com]
- 25. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 26. Understanding HPLC Guard Columns [phenomenex.com]
- 27. chromtech.com [chromtech.com]
- 28. How does increasing column temperature affect LC methods? [sciex.com]
- 29. Restek - Blog [restek.com]
- 30. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 31. lcms.cz [lcms.cz]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. bio-works.com [bio-works.com]
- 34. ajrconline.org [ajrconline.org]
- 35. ajrconline.org [ajrconline.org]
- 36. Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 37. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of Darifenacin hydrobromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Darifenacin (B195073) hydrobromide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Darifenacin hydrobromide, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| DFN-SYN-001 | Low Yield of Darifenacin | Incomplete reaction during N-alkylation. Side reactions forming by-products. Degradation of the product. | - Optimize Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature (e.g., reflux in acetonitrile). - Control Stoichiometry: Use the correct molar ratios of reactants. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| DFN-SYN-002 | High Levels of Process-Related Impurities | Suboptimal reaction conditions during the hydrolysis of the nitrile intermediate. Prolonged reaction times or excessive temperatures. | - Hydrolysis Conditions: Carefully control the concentration of potassium hydroxide (B78521) and the reaction temperature (e.g., 100-105°C) and time (e.g., 60 hours) during the hydrolysis of the nitrile to the amide.[1] - Purification: Employ column chromatography for purification if high levels of impurities are present.[1] |
| DFN-SYN-003 | Presence of Unreacted Starting Materials | Inefficient reaction kinetics. Insufficient reaction time or temperature. Poor mixing. | - Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase Reaction Time/Temp: If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. - Improve Agitation: Ensure efficient stirring, especially for heterogeneous mixtures. |
| DFN-SYN-004 | Formation of Oxidized Darifenacin Impurity | Presence of oxidizing agents or exposure to air during synthesis or work-up. Impurities in starting materials. | - Use High-Purity Starting Materials: Ensure the starting material, 5-(2-chloroethyl)-2,3-dihydrobenzofuran, is free from its oxidized impurity.[2] - Inert Atmosphere: Handle intermediates and the final product under an inert atmosphere. |
| DFN-SYN-005 | Poor Chiral Purity (Presence of R-enantiomer) | Racemization during synthesis. Impure chiral starting material. | - Use High-Purity (S)-enantiomer Starting Material: Verify the enantiomeric purity of the starting pyrrolidine (B122466) derivative. - Mild Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures that could lead to racemization. - Chiral HPLC Analysis: Utilize a validated chiral HPLC method to monitor enantiomeric purity throughout the process. |
| DFN-PUR-001 | Difficulty in Crystallization/Precipitation | Incorrect solvent system. Presence of impurities inhibiting crystallization. Supersaturation issues. | - Solvent Selection: Use an appropriate solvent system for crystallization, such as acetone (B3395972)/water or methanol (B129727)/ethanol.[3] - Seeding: Introduce seed crystals to induce crystallization. - Controlled Cooling: Cool the solution slowly to promote the formation of well-defined crystals. |
| DFN-PUR-002 | Product Contaminated with Triphenylphosphine Oxide | Use of the Mitsunobu reaction in the synthetic route. | - Alternative Synthetic Routes: Employ synthetic strategies that avoid the Mitsunobu reaction to eliminate this contamination issue.[4] - Chromatographic Purification: If the Mitsunobu reaction is used, extensive column chromatography is required for removal.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Darifenacin hydrobromide and how can they be identified?
A1: The most frequently observed impurities are process-related and include Darifenacin acid, Darifenacin desnitrile, Darifenacin vinyl phenol, and Darifenacin ether.[1][6] These impurities, along with others arising from side reactions or degradation, can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]
Quantitative Data on Common Impurities:
| Impurity Name | Typical Formation Stage | Analytical Detection Method | Reported Levels |
| Darifenacin Acid | Nitrile Hydrolysis | HPLC, LC-MS | 0.3% - 0.8% (in crude)[1] |
| Darifenacin Desnitrile | Nitrile Hydrolysis | HPLC, LC-MS | 0.3% - 0.8% (in crude)[1] |
| Darifenacin Vinyl Phenol | Nitrile Hydrolysis | HPLC, LC-MS | 0.3% - 0.8% (in crude)[1] |
| Darifenacin Ether | Nitrile Hydrolysis | HPLC, LC-MS | 0.3% - 0.8% (in crude)[1] |
| Oxidized Darifenacin | N-Alkylation | HPLC | < 0.1% (in purified)[2] |
| (R)-Darifenacin | Throughout Synthesis | Chiral HPLC | Limit of Quantification: 0.08 µg/mL |
Q2: Are there alternative synthetic routes that avoid the use of hazardous reagents like diethylazodicarboxylate (DEAD)?
A2: Yes, several alternative synthetic routes have been developed to avoid the hazardous Mitsunobu reaction which uses DEAD.[8][4] These alternative processes often involve the N-alkylation of (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide or its nitrile precursor with a suitable 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivative. These methods are generally considered safer and more scalable for industrial production.[4]
Q3: What are the recommended crystallization conditions for obtaining high-purity Darifenacin hydrobromide?
A3: High-purity Darifenacin hydrobromide can be obtained through crystallization from various solvent systems. A common and effective method involves dissolving the crude Darifenacin base in acetone and then adding aqueous hydrobromic acid to precipitate the hydrobromide salt.[3] Other reported solvent systems for purification include acetone/water mixtures and methanol/ethanol.[3] The process typically involves heating to dissolve the solid, followed by controlled cooling to induce crystallization, filtration, and drying.
Q4: How can the enantiomeric purity of Darifenacin hydrobromide be effectively monitored and controlled?
A4: The enantiomeric purity should be monitored using a validated chiral HPLC method. To control the formation of the undesired (R)-enantiomer, it is crucial to start with a highly enantiomerically pure (S)-pyrrolidine derivative. Throughout the synthesis, it is important to employ mild reaction conditions and avoid high temperatures or strong bases and acids that could induce racemization.
Experimental Protocols
Protocol 1: Synthesis of Process-Related Impurities for Reference Standards
This protocol describes a method for the intentional synthesis of common process-related impurities to be used as reference standards in analytical method development.
-
Reaction Setup: To a flask containing Darifenacin free base (15.0 g, 0.035 mol), add 2-Butanol (225.0 mL) and potassium hydroxide (98.6 g, 1.76 mol).[1]
-
Initial Stirring: Stir the mixture at 20-30°C for 1 hour.[1]
-
Heating: Heat the mixture to 100-105°C and maintain for 60 hours.[1]
-
Cooling and Quenching: Cool the reaction mass to ambient temperature and stir for 1 hour. Quench the reaction with water (150 mL).[1]
-
Extraction: Separate the layers and wash the organic layer with water (2 x 150 mL) and then with a 2.0% aqueous NaCl solution (50.0 mL). Extract the combined aqueous layers with ethyl acetate (B1210297) (150 mL).[1]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a residue containing a mixture of impurities.
-
Purification: Separate the individual impurities by flash column chromatography on silica (B1680970) gel using a gradient elution of ethyl acetate-hexanes and methanol-dichloromethane.[1]
Protocol 2: HPLC Method for Impurity Profiling
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Darifenacin hydrobromide and its impurities.
-
Column: Waters Sunfire C18 (4.6 x 250 mm, 5µm particle size).[9]
-
Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate (B84403) buffer (pH 7, adjusted with triethylamine), acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 40 µg/mL and filter through a 0.45 µm membrane filter.[9]
Visualizations
Caption: High-level experimental workflow for the synthesis and purification of Darifenacin hydrobromide.
Caption: A logical troubleshooting flowchart for addressing common synthesis issues.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]
- 3. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 4. US20080221338A1 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 8. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Functional Assays with Darifenacin Hydrobromide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Darifenacin hydrobromide in functional assays. The aim is to help minimize experimental variability and ensure robust, reproducible results.
Section 1: Understanding Darifenacin Hydrobromide
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2][3] In functional assays, it is used to inhibit the signaling cascade initiated by the binding of an agonist, such as acetylcholine or carbachol, to the M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium levels, which can be measured in a calcium flux assay, and the accumulation of inositol phosphates, which can be quantified in IP accumulation assays.[5][6]
By selectively blocking the M3 receptor, Darifenacin prevents these downstream events, making it a valuable tool for studying M3R pharmacology.[7][8][9] Its selectivity for the M3 subtype over other muscarinic receptors (M1, M2, M4, M5) is a key feature, minimizing off-target effects that could confound experimental results.[2][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Darifenacin hydrobromide stock solutions?
A: Darifenacin hydrobromide is a crystalline solid that should be stored at -20°C for long-term stability, where it is stable for at least two years.[11] It is soluble in organic solvents like DMSO (approx. 2 mg/mL) and DMF (approx. 3 mg/mL) but is only sparingly soluble in aqueous buffers.[11][12][13] For experiments, prepare a concentrated stock solution in 100% DMSO. For aqueous-based assays, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[11][13] It is not recommended to store aqueous solutions for more than one day.[11][13] Always use freshly prepared dilutions for your experiments to avoid precipitation and degradation.
Q2: My dose-response curve for Darifenacin is showing a shallow slope or poor fit. What does this mean?
A: A shallow slope in an antagonist dose-response curve can indicate several issues. It may suggest a complex interaction at the receptor, such as allosteric modulation, or it could point to experimental artifacts. Common causes include compound precipitation at higher concentrations due to poor solubility, degradation of the compound over the course of the experiment, or non-equilibrium conditions. Ensure your compound is fully dissolved and that incubation times are sufficient for the antagonist to reach equilibrium with the receptor.
Q3: Which functional assays are most suitable for characterizing Darifenacin's activity?
A: The most common and suitable functional assays for an M3 antagonist like Darifenacin are:
-
Calcium Flux Assays: These are widely used as they measure a key downstream event of M3R activation. They are amenable to high-throughput screening.[6][14]
-
Inositol Phosphate (B84403) (IP) Accumulation Assays: This assay measures the accumulation of IP, a direct product of the PLC-mediated signaling cascade, providing a robust measure of Gq pathway activation.[10][15][16]
-
GTPγS Binding Assays: This membrane-based assay measures the initial step of G-protein activation and is useful for determining compound potency and differentiating between agonists and antagonists without the signal amplification of downstream readouts.[17][18]
Q4: I am observing high well-to-well variability in my 96-well plate assay. What are the most common causes?
A: High well-to-well variability is often traced back to technical inconsistencies. Key areas to investigate include:
-
Cell Seeding: Uneven cell density across the plate. Ensure cells are thoroughly resuspended before plating and allow plates to sit at room temperature for a period before incubation to ensure even settling.[19]
-
Pipetting: Inaccurate or inconsistent liquid handling is a major source of error.[20] Ensure pipettes are calibrated and use proper techniques, especially for serial dilutions and small volume additions.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can alter cell health and assay response. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile buffer or media.
-
Reagent Mixing: Inadequate mixing of compounds or reagents in the well can lead to inconsistent results.
Section 3: Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for Darifenacin
Question: "Why are the IC50 values for Darifenacin varying significantly between my experiments?"
Answer: Fluctuations in IC50 values are a common challenge and point to a lack of experimental control. Use the following workflow to diagnose the potential source of variability.
Problem 2: No or Weak Antagonistic Effect Observed
Question: "My Darifenacin compound is not showing the expected inhibitory effect on the agonist-induced response. What could be wrong?"
Answer: A lack of expected activity can be frustrating. Consider the following potential causes, summarized in the table below.
| Potential Cause | Recommended Action |
| Compound Degradation | Darifenacin solutions, especially in aqueous buffers, have limited stability.[11][13] Always use freshly prepared stock solutions and dilutions. Confirm the integrity of the solid compound if it has been stored improperly. |
| Incorrect Concentration | Double-check all calculations for serial dilutions. A simple calculation error can lead to testing concentrations that are far too low to produce an effect. |
| High Agonist Concentration | If the concentration of the agonist (e.g., carbachol) is too high (saturating), it can be difficult for a competitive antagonist to compete for binding. This is known as "insurmountable antagonism." Determine the EC50 of your agonist and use a concentration around the EC80 for antagonist inhibition assays. |
| Low Receptor Expression | The cell line being used may not express a sufficient number of M3 receptors to generate a robust signal window. Confirm M3R expression via a secondary method like radioligand binding, qPCR, or Western blot. |
| Assay Window | The difference between the basal signal and the maximum agonist-stimulated signal (the "assay window") may be too small to reliably detect inhibition. Optimize assay conditions (e.g., cell number, dye loading, agonist concentration) to maximize the signal window. |
Section 4: Key Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol provides a general workflow for measuring M3 receptor antagonism using a fluorescent calcium indicator.
Methodology:
-
Cell Plating: Seed cells expressing the M3 receptor (e.g., CHO-M3) into a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Dye Loading: Remove growth media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) diluted in assay buffer. Incubate for approximately 1 hour at 37°C.[14][21]
-
Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of Darifenacin hydrobromide to the appropriate wells. Incubate for a sufficient time to allow the antagonist to reach binding equilibrium.
-
Data Acquisition: Place the plate into a microplate reader equipped with a liquid handling system (e.g., FlexStation).[14][22]
-
Measure a baseline fluorescence reading.
-
Inject an agonist (e.g., carbachol) at a pre-determined EC80 concentration.
-
Immediately begin kinetic fluorescence readings (e.g., Ex/Em = 490/525 nm) to measure the change in intracellular calcium.[21][22]
-
Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium peak. Data are normalized to controls and an IC50 value is calculated from the resulting concentration-response curve.
Protocol 2: GTPγS Binding Assay
This membrane-based assay measures the direct effect of an antagonist on G-protein activation.[17]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the M3 receptor. Store membranes at -80°C.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of Darifenacin, and a fixed concentration of agonist (e.g., carbachol) in an assay buffer containing GDP. Allow this mixture to pre-incubate to reach binding equilibrium.[23]
-
Initiate Reaction: Start the binding reaction by adding [35S]GTPγS. Incubate at 30°C for 30-60 minutes.[18] The agonist-activated M3 receptor will catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Separation: Stop the reaction by rapid filtration through a filter plate, which traps the membranes. Wash away unbound [35S]GTPγS with ice-cold buffer.[5][17]
-
Detection: Add scintillant to the dried filter plate and count the radioactivity in a microplate scintillation counter.
-
Analysis: The amount of bound [35S]GTPγS is proportional to the level of G-protein activation. Darifenacin's potency (IC50) is determined by its ability to inhibit the agonist-stimulated signal.
Section 5: Quantitative Data Summary
The following tables provide key quantitative data for Darifenacin hydrobromide to aid in experimental design.
Table 1: Solubility of Darifenacin Hydrobromide
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~3 mg/mL | [11][12][13] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL | [11][12][13] |
| Ethanol | ~0.3 mg/mL | [11][12][13] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [11][12][13] |
| Water (Darifenacin base) | Very sparingly soluble |[11][12] |
Table 2: Binding Affinity (Ki) of Darifenacin for Human Muscarinic Receptors
| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Selectivity vs. M3 | Reference |
|---|---|---|---|---|
| M1 | 8.2 (± 0.04) | ~6.3 | ~9-fold | [1] |
| M2 | 7.4 (± 0.1) | ~39.8 | ~59-fold | [1][2] |
| M3 | 9.1 (± 0.1) | ~0.8 | - | [1] |
| M4 | - | ~8.6 nM | ~10-fold | [11] |
| M5 | - | ~2.3 nM | ~3-fold |[11] |
Note: Ki values can vary slightly depending on the experimental system (e.g., cell type, radioligand used). The data clearly demonstrates Darifenacin's high affinity and selectivity for the M3 receptor subtype.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darifenacin - Wikipedia [en.wikipedia.org]
- 8. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 15. Expression of muscarinic M3-receptors coupled to inositol phospholipid hydrolysis in human detrusor cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic M3 receptors mediate total inositol phosphates accumulation in murine HSDM1C1 fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mt.com [mt.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 23. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing degradation products of Darifenacin hydrobromide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing degradation products of Darifenacin (B195073) hydrobromide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Darifenacin hydrobromide in solution?
A1: The primary degradation pathways for Darifenacin hydrobromide in solution are acidic hydrolysis and oxidation.[1][2] The molecule is susceptible to degradation under acidic conditions and in the presence of oxidizing agents.[1][2][3] In contrast, it demonstrates considerable stability under neutral, basic, thermal, and photolytic stress conditions.[1][2][4]
Q2: What are the major degradation products of Darifenacin hydrobromide?
A2: Under forced degradation conditions, the following major degradation products have been identified:
-
Acidic Hydrolysis: Leads to the formation of degradation products often designated as A1 and A2.[1] Another acidic degradant is referred to as Imp-4.[5]
-
Oxidative Stress: Results in the formation of Darifenacin N-oxide (also referred to as Imp-C or O1) as the primary degradation product.[2][4] Other oxidative degradants are sometimes referred to as O2 and Imp-6.[1][5]
Q3: How can I minimize the degradation of Darifenacin hydrobromide during my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Avoid highly acidic conditions. Maintain the pH of your solution in the neutral to slightly basic range if possible.
-
Avoid Oxidizing Agents: Protect your samples from strong oxidizing agents. Use high-purity solvents and consider de-gassing solutions to remove dissolved oxygen.
-
Storage Conditions: For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.[6] For solid forms, store at room temperature (15°C to 30°C) and protect from light.[6]
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q4: What analytical techniques are suitable for identifying and quantifying Darifenacin hydrobromide and its degradation products?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[1][5][7] These methods, coupled with UV detection (typically at 210 nm or 215 nm) or mass spectrometry (LC-MS), allow for the separation, identification, and quantification of Darifenacin and its impurities.[1][3][5]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Step: Review your sample preparation and storage conditions. Were the samples exposed to acidic pH, high temperatures, or light for extended periods? Was there a possibility of contamination with oxidizing agents?
-
Recommendation: Prepare fresh samples and analyze them immediately. If storage is necessary, follow the recommended storage conditions (see FAQ 3). Perform a forced degradation study (see Experimental Protocols) to confirm if the unexpected peaks correspond to known degradation products.
-
-
Possible Cause 2: Contaminated Mobile Phase or Diluent.
-
Troubleshooting Step: Prepare a fresh mobile phase and diluent. Filter all solutions before use.
-
Recommendation: Run a blank injection (diluent only) to check for any background contamination.
-
Issue 2: The concentration of Darifenacin hydrobromide is lower than expected.
-
Possible Cause 1: Degradation during the experiment.
-
Troubleshooting Step: Evaluate the experimental conditions for potential stressors (acid, oxidizers, light, heat).
-
Recommendation: Implement the minimization strategies outlined in FAQ 3. Use a stability-indicating analytical method to simultaneously quantify the parent drug and any degradation products to perform a mass balance calculation.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Consider the material of your vials and containers.
-
Recommendation: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
-
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on Darifenacin hydrobromide.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Significant Degradation[6] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | No Significant Degradation[6] |
| Neutral Hydrolysis | Water | 48 hours | 80°C | No Significant Degradation[6] |
| Oxidative Stress | 3% H₂O₂ | 4 hours | Room Temperature | Significant Degradation[6] |
| Thermal Degradation | Solid State | 48 hours | 105°C | No Significant Degradation[6] |
| Photolytic Degradation | UV light (254 nm) | 7 days | N/A | No Significant Degradation[6] |
Table 2: Retention Times of Darifenacin and Degradation Products (Example HPLC Method)
| Compound | Retention Time (min) | Relative Retention Time |
| Darifenacin | ~9.78 | 1.00 |
| Oxidative Degradant (O1) | ~6.80 | 0.695[1] |
| Acidic Degradant (A1) | ~8.35 | 0.854[1] |
| Acidic Degradant (A2) | ~13.02 | 1.331[1] |
| Oxidative Degradant (O2) | ~16.53 | 1.690[1] |
Note: Retention times can vary significantly based on the specific HPLC method (column, mobile phase, flow rate, etc.).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on a Darifenacin hydrobromide solution.
-
Preparation of Stock Solution: Prepare a stock solution of Darifenacin hydrobromide in a suitable solvent (e.g., a mixture of methanol (B129727) and water).[1]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution and heat at 80°C for 24 hours.[6]
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution and heat at 80°C for 24 hours.[6]
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution and keep at room temperature for 4 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[6]
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 7 days.[6]
-
-
Sample Collection and Neutralization: At specified time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute the samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of an RP-HPLC method that can be used to separate Darifenacin from its degradation products.[1][7]
-
Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 7.2 with ammonia (B1221849) solution) and a methanol/acetonitrile blend (e.g., 36% acetonitrile) in a 35:65 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 215 nm.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.
-
Diluent: A mixture of methanol and water (1:1 v/v).[1]
Visualizations
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
Technical Support Center: Enhancing the Oral Bioavailability of Darifenacin Hydrobromide in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Darifenacin (B195073) hydrobromide in animal studies.
Core Challenges with Oral Darifenacin Hydrobromide
Darifenacin hydrobromide presents two primary hurdles to achieving adequate oral bioavailability:
-
Low Aqueous Solubility: As a lipophilic compound, Darifenacin hydrobromide has poor solubility in gastrointestinal fluids, which can limit its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Following absorption from the gut, Darifenacin is heavily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2D6) in the liver and gut wall. This significantly reduces the amount of unchanged, active drug that reaches systemic circulation.[1][2]
The absolute oral bioavailability of conventional Darifenacin hydrobromide formulations is consequently low, estimated to be between 15.4% and 18.6%.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the baseline pharmacokinetic parameters for conventional Darifenacin hydrobromide formulations in rats?
A1: Pharmacokinetic parameters for conventional oral formulations of Darifenacin hydrobromide in rats can vary depending on the dose and specific vehicle used. However, a key characteristic is its rapid clearance and short half-life. Following intravenous administration in rats at 2.5 mg/kg, Darifenacin exhibited a terminal plasma half-life of less than 2 hours due to high plasma clearance.[5] Oral administration often shows evidence of saturation of this clearance at higher doses.[5]
Q2: Which advanced formulation strategies can improve the oral bioavailability of Darifenacin hydrobromide?
A2: Several advanced formulation strategies have been investigated to overcome the challenges of low solubility and high first-pass metabolism. These include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, enhancing its solubility and protecting it from degradation in the gastrointestinal tract.[2][3] NLCs may also promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the aqueous environment of the GI tract. This increases the surface area for drug release and absorption.
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic core, forming a more water-soluble complex.[4] This can improve the dissolution of Darifenacin in the gut.[4]
-
Buccal Delivery Systems: Formulations designed for absorption through the buccal mucosa (the lining of the cheek) can bypass the gastrointestinal tract and first-pass metabolism in the liver, potentially leading to a significant increase in bioavailability.[4]
Q3: Are there any commercially available excipients that are particularly useful for formulating Darifenacin hydrobromide?
A3: While specific excipient compatibility should always be tested, some commonly used excipients for poorly soluble drugs that could be considered for Darifenacin hydrobromide formulations include:
-
For NLCs: Solid lipids like glyceryl monostearate and liquid lipids such as oleic acid are often used.[2]
-
For SNEDDS: A screening of various oils, surfactants (e.g., Cremophor® RH40), and co-surfactants (e.g., Labrafil® M1944 CS) is necessary to identify a system with optimal self-emulsification properties and drug solubility.
-
For Cyclodextrin Complexes: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form inclusion complexes with Darifenacin.[4]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions |
| Low or undetectable plasma concentrations after oral administration | - Poor Solubility/Dissolution: The drug is not dissolving sufficiently in the GI fluids to be absorbed. - High First-Pass Metabolism: The drug is being extensively metabolized in the gut wall and/or liver before reaching systemic circulation. - Formulation Instability: The drug is degrading in the formulation before or after administration. | - Optimize Formulation: Employ bioavailability-enhancing strategies such as NLCs, SNEDDS, or cyclodextrin complexation. - Particle Size Reduction: Micronization or nanomilling of the drug powder can increase the surface area for dissolution. - Consider Alternative Routes: If oral bioavailability remains a significant challenge, explore alternative routes that bypass first-pass metabolism, such as buccal or transdermal delivery.[4] |
| High variability in plasma concentrations between animals | - Inconsistent Formulation Homogeneity: If using a suspension, inconsistent mixing can lead to variable dosing. - Differences in Food Intake: The presence or absence of food in the stomach can significantly alter GI physiology and drug absorption. - Gavage Technique Variability: Inconsistent oral gavage technique can lead to stress, reflux, or accidental tracheal administration.[6] - Genetic Polymorphisms: Variations in metabolic enzymes (e.g., CYP2D6, CYP3A4) among animals can lead to different rates of metabolism. | - Ensure Homogeneous Formulation: For suspensions, use a vehicle that maintains good suspension properties and ensure uniform mixing before each dose. - Standardize Feeding: Fast animals for a consistent period before dosing to minimize food-related variability. - Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. Consider alternative, less stressful oral dosing methods if possible.[7] - Increase Sample Size: A larger number of animals per group can help to account for inter-animal variability. |
| Precipitation of the drug in the formulation upon standing | - Supersaturation: The drug concentration exceeds its solubility in the vehicle over time. - Temperature Effects: Changes in temperature can affect drug solubility. | - Use of Stabilizers: Incorporate stabilizers or polymers in the formulation to maintain a supersaturated state or prevent precipitation. - Prepare Formulations Fresh: Prepare the dosing formulations immediately before administration to minimize the risk of precipitation. - Solubility Screening: Conduct thorough solubility studies in various vehicles to select a stable formulation. |
| Adverse respiratory effects or mortality during or after oral gavage | - Accidental Tracheal Administration: Incorrect gavage technique can lead to the formulation entering the lungs. - Gastroesophageal Reflux and Aspiration: High concentrations or volumes of the formulation can cause reflux and subsequent aspiration into the respiratory tract.[6] | - Proper Gavage Technique: Ensure the gavage needle is correctly placed in the esophagus.[6] - Optimize Dose Volume and Concentration: Use the lowest effective concentration and smallest feasible dosing volume to minimize the risk of reflux.[6] - Observe Animals Post-Dosing: Monitor animals closely after dosing for any signs of respiratory distress. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Conventional Darifenacin Hydrobromide Formulations in Animals
| Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Rat | > 4 mg/kg | Oral | - | - | - | - | [5] |
| Human | 7.5 mg | Oral (ER) | - | ~7 | - | 15.4 | [1][2][3][4][8] |
| Human | 15 mg | Oral (ER) | - | ~7 | - | 18.6 | [1][2][3][4][8] |
Note: Specific Cmax, Tmax, and AUC values for conventional oral formulations in rats were not available in the searched literature. The table reflects the dose-dependent nature of clearance and established human bioavailability data.
Table 2: In Vitro Characterization of Advanced Darifenacin Hydrobromide Formulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| NLCs | Glyceryl monostearate, Oleic acid, Tween 80 | - | - | - | - | [2][3] |
| Nanosuspension | Eudragit RS100 | 58 - 264 | 0.005 - 0.346 | 16.34 - 36.66 | - | [9] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | - | - | - | - | [4] |
Note: While these studies demonstrate the successful formulation of advanced delivery systems for Darifenacin hydrobromide, in vivo pharmacokinetic data in animal models is needed to quantify the improvement in bioavailability.
Experimental Protocols
Preparation of Darifenacin Hydrobromide Loaded Nanostructured Lipid Carriers (NLCs)
Principle: This method involves the emulsification of a molten lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-energy homogenization and subsequent cooling to form solid lipid nanoparticles.
Materials:
-
Darifenacin hydrobromide
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (GMS) and liquid lipid (oleic acid) in a specific ratio (e.g., 77.5:22.5).
-
Heat the lipid mixture to 5-10°C above the melting point of the solid lipid until a clear, uniform molten phase is obtained.
-
Add the accurately weighed Darifenacin hydrobromide to the molten lipid phase and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 0.5% Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization.
-
Continue homogenization for a specified period (e.g., 10-15 minutes) to form a coarse pre-emulsion.
-
-
Sonication:
-
Subject the pre-emulsion to high-power probe sonication for a defined duration (e.g., 20 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.
-
Preparation of Darifenacin Hydrobromide Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Principle: This protocol involves screening and selecting an optimal combination of oil, surfactant, and co-surfactant that can dissolve the drug and spontaneously form a nanoemulsion upon dilution with an aqueous medium.
Materials:
-
Darifenacin hydrobromide
-
Oil (e.g., Oleic acid, Capmul MCM C8)
-
Surfactant (e.g., Cremophor® RH40, Tween 80)
-
Co-surfactant (e.g., Labrafil® M1944 CS, Transcutol P)
Procedure:
-
Excipient Screening:
-
Determine the solubility of Darifenacin hydrobromide in various oils, surfactants, and co-surfactants to identify those with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of a nanoemulsion.
-
Construct a pseudo-ternary phase diagram to identify the nanoemulsion region.
-
-
Formulation Preparation:
-
Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Accurately weigh and mix the selected components.
-
Add the accurately weighed Darifenacin hydrobromide to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding a small amount of the SNEDDS formulation to water and observing the formation of a nanoemulsion.
-
Characterize the droplet size, polydispersity index, and zeta potential of the resulting nanoemulsion using dynamic light scattering.
-
In Vivo Oral Bioavailability Study in Rats
Principle: This protocol outlines a standard procedure to assess and compare the oral bioavailability of a novel Darifenacin hydrobromide formulation against a conventional suspension.
Materials:
-
Test formulation (e.g., Darifenacin NLCs)
-
Reference formulation (e.g., Darifenacin suspension in 0.5% methylcellulose)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA as anticoagulant)
-
Centrifuge
-
Validated analytical method for Darifenacin quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the study.
-
Fast the rats overnight (12-18 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the rats into two groups: a test group and a reference group.
-
Administer a single oral dose of the respective formulations via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of Darifenacin in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.
-
Determine the relative bioavailability of the test formulation compared to the reference formulation.
-
Visualizations
Caption: Workflow for developing and evaluating an improved oral formulation of Darifenacin hydrobromide.
Caption: A logical approach to troubleshooting inconsistent pharmacokinetic data in animal studies.
Caption: The metabolic pathway of orally administered Darifenacin, highlighting first-pass metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Dissolution Rate Enhancement, Design and Development of Buccal Drug Delivery of Darifenacin Hydroxypropyl β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
Addressing batch-to-batch variability of Darifenacin hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability when working with Darifenacin (B195073) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is Darifenacin hydrobromide and what are its key physicochemical properties?
A1: Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used for treating overactive bladder.[1][2][3] It is the hydrobromide salt of darifenacin.[2] The drug substance is a white to almost white crystalline powder.[4] It is considered moderately lipophilic and is soluble in water.[4]
Physicochemical Properties of Darifenacin Hydrobromide
| Property | Value / Description | Source |
| Molecular Formula | C₂₈H₃₀N₂O₂・HBr | [2] |
| Molecular Weight | 507.5 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [4] |
| Solubility | Soluble in water. Soluble in DMSO (~2 mg/ml) and DMF (~3 mg/ml). Sparingly soluble in aqueous buffers. | [4][5][6] |
| Mechanism of Action | Selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is primarily responsible for bladder muscle contractions. | [2][3][7] |
Q2: We are observing inconsistent dissolution profiles between different batches of our Darifenacin hydrobromide tablets. What are the potential root causes?
A2: Inconsistent dissolution profiles are a common issue stemming from variability in the Active Pharmaceutical Ingredient (API) or the formulation process. For Darifenacin hydrobromide, a BCS Class II drug, key factors include:
-
Particle Size Distribution (PSD): Variations in the API's particle size can significantly alter the surface area available for dissolution, leading to faster or slower drug release.
-
Polymorphism: Darifenacin hydrobromide can exist in different crystalline forms (polymorphs).[8] Different polymorphs can have different solubilities and dissolution rates, impacting bioavailability.
-
Excipient Variability: Batch-to-batch differences in excipients (e.g., fillers, binders, lubricants) or improper mixing can affect tablet disintegration and drug release.
-
Manufacturing Process Parameters: Inconsistencies in tablet compression force, granulation process, or drying times can lead to differences in tablet hardness and porosity, thereby affecting the dissolution rate.
Q3: How can the impurity profile affect our experiments?
A3: The impurity profile is a critical quality attribute (CQA). Variations in the type or level of impurities can have a significant impact. Process-related impurities and degradation products for Darifenacin have been identified, including darifenacin acid, desnitrile, vinyl phenol, and ether impurities.[9][10] The presence of different impurities, even at low levels, can potentially affect the drug's stability, safety, and efficacy. Regulatory guidelines require that impurities above a 0.10% threshold be identified and characterized.[9]
Troubleshooting Guide: Investigating Batch Variability
This guide provides a systematic approach to identifying the root cause of variability between batches of Darifenacin hydrobromide.
Problem: Inconsistent In-Vitro Dissolution Results
If you observe significant differences in the dissolution rate or extent of drug release between batches, follow this workflow.
Caption: Troubleshooting workflow for inconsistent dissolution.
Potential Critical Quality Attributes (CQAs) and Corresponding Tests
To systematically investigate batch variability, focus on the CQAs of the API that are most likely to influence the final product performance.
| Critical Quality Attribute (CQA) | Potential Impact on Product | Recommended Analytical Method |
| Particle Size Distribution | Dissolution rate, content uniformity, bioavailability.[11] | Laser Diffraction |
| Crystalline Form (Polymorphism) | Solubility, dissolution rate, stability, bioavailability. | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
| Impurity Profile | Safety, efficacy, stability. | High-Performance Liquid Chromatography (HPLC), LC-MS |
| Water Content | Stability, degradation, powder flow. | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Particle Size Distribution (PSD) Analysis by Laser Diffraction
This method measures the size distribution of particles in a sample.
-
Instrument: Laser Diffraction Particle Size Analyzer.
-
Sample Preparation:
-
Accurately weigh a representative amount of Darifenacin hydrobromide powder.
-
Disperse the sample in a suitable non-solvent dispersant (e.g., silicone oil or a saturated solution of the drug in an organic solvent) to prevent dissolution.
-
Use sonication for a defined period (e.g., 60 seconds) to ensure proper deagglomeration of particles.
-
-
Analysis Parameters:
-
Refractive Index: Use the known refractive index for Darifenacin hydrobromide.
-
Measurement Duration: Perform the measurement for 60 seconds.
-
Obscuration: Maintain the laser obscuration within the recommended range (e.g., 10-20%) by adjusting the sample concentration.
-
-
Data Reporting: Report the particle size distribution as D10, D50 (median), and D90 values. Compare these values across different batches. Significant shifts in the D50 or a broadening of the distribution (indicated by the span value) can explain dissolution variability.
Protocol 2: Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a material.
-
Instrument: X-Ray Powder Diffractometer with a Cu Kα radiation source.
-
Sample Preparation:
-
Gently grind a small amount of the API powder using a mortar and pestle to ensure random orientation.
-
Pack the powder into the sample holder, ensuring a flat, even surface.
-
-
Instrument Settings:
-
Scan Range (2θ): 3° to 40°.
-
Scan Speed: 2° per minute.
-
Voltage/Current: Typically 40 kV and 40 mA.
-
-
Data Analysis: Compare the resulting diffractograms from different batches. The presence of new peaks, the absence of existing peaks, or significant changes in relative peak intensities indicate a different polymorphic form or the presence of a mixture of forms.
Protocol 3: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general stability-indicating HPLC method for identifying and quantifying impurities. A comprehensive review of various analytical methods is available.[12]
-
Instrument: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately prepare solutions of each batch in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
-
Data Analysis: Compare the chromatograms. Look for any new peaks (unknown impurities) or significant changes in the area percent of known impurities between batches. Use a validated reference standard to quantify the impurities accurately.
Visualizations
Root Cause Analysis Framework
Batch variability often arises from multiple interacting factors. A fishbone (Ishikawa) diagram can help organize potential causes for investigation.
Caption: Root cause analysis for batch variability.
Darifenacin Mechanism of Action
Understanding the drug's mechanism is fundamental, although not directly tied to manufacturing variability. Darifenacin selectively blocks M3 muscarinic receptors in the bladder.
Caption: Darifenacin's M3 receptor antagonist mechanism.
References
- 1. Articles [globalrx.com]
- 2. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Darifenacin - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medkoo.com [medkoo.com]
- 7. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 8. WO2009007853A2 - Novel polymorphs of darifenacin free base and its hydrobromide salt - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.net [ijpbs.net]
Best practices for long-term storage of Darifenacin hydrobromide stock solutions
This guide provides best practices for the preparation, long-term storage, and handling of Darifenacin (B195073) hydrobromide stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: How should solid Darifenacin hydrobromide be stored?
For long-term storage, solid Darifenacin hydrobromide should be stored at -20°C, where it is expected to be stable for at least two to four years.[1][2] It is supplied as a crystalline solid.[1][2]
Q2: In which solvents can I dissolve Darifenacin hydrobromide to prepare a stock solution?
Darifenacin hydrobromide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[1][2] To maximize solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1][2]
Q3: What are the recommended storage conditions for Darifenacin hydrobromide stock solutions in organic solvents?
For long-term storage, stock solutions in organic solvents should be stored at -20°C or -80°C.[3][4][5] It is advised to aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[4] One source suggests that in solvent, the compound is stable for up to 1 month at -20°C and up to 6 months at -80°C when stored in a sealed container, away from moisture.[4][5]
Q4: How long can I store aqueous solutions of Darifenacin hydrobromide?
It is not recommended to store aqueous solutions of Darifenacin hydrobromide for more than one day.[1][2]
Q5: Is Darifenacin hydrobromide sensitive to light or temperature?
Forced degradation studies have shown that Darifenacin hydrobromide is stable under photolytic (exposure to UV light) and thermal stress (up to 105°C for 48 hours).[6] However, it is susceptible to degradation under acidic and oxidative conditions.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The concentration of the stock solution may be too high, or the solvent may not be completely anhydrous. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the use of anhydrous solvents. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid Darifenacin hydrobromide. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. |
| Difficulty dissolving Darifenacin hydrobromide in an aqueous buffer. | Darifenacin hydrobromide has low solubility in aqueous solutions.[1][2] | First, dissolve the compound in a small amount of an organic solvent like DMF, and then slowly add this solution to the aqueous buffer while stirring.[1][2] |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | The stock solution may have degraded, particularly if exposed to oxidative or acidic conditions.[6][7][8] | Prepare a fresh stock solution and ensure it is protected from strong oxidizing agents and acidic environments. Use high-purity solvents for preparation. |
Data Presentation
Table 1: Solubility of Darifenacin Hydrobromide
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 3[1][2][9] |
| Dimethyl Sulfoxide (DMSO) | 2[1][2][9] |
| Ethanol | 0.3[1][2][9] |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5[1][2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[4][5] | Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[4][5] |
| -80°C | Up to 6 months[4][5] | Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Darifenacin Hydrobromide Stock Solution in an Organic Solvent
-
Materials:
-
Darifenacin hydrobromide (solid)
-
Anhydrous DMSO, DMF, or ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid Darifenacin hydrobromide to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Darifenacin hydrobromide using a calibrated balance.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use sterile tubes or vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study to Assess Stability
-
Materials:
-
Darifenacin hydrobromide stock solution (e.g., in methanol)
-
0.1 M HCl (for acidic degradation)
-
0.1 M NaOH (for basic degradation)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidative degradation)
-
Water bath or incubator
-
UV lamp (254 nm)
-
HPLC system with a suitable column (e.g., C8) and detector
-
-
Procedure:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 80°C.[6]
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 80°C.[6]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C.[6]
-
Photolytic Degradation: Expose the drug solution to UV light.[6]
-
Collect samples at various time points for each condition.
-
Analyze the samples by a stability-indicating HPLC method to quantify the extent of degradation and identify any degradation products.
-
Visualizations
Caption: Workflow for preparing Darifenacin hydrobromide stock solution.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Preclinical Bladder Control: Darifenacin Hydrobromide vs. Oxybutynin
A detailed comparison of the efficacy of Darifenacin (B195073) hydrobromide and oxybutynin (B1027) in animal models of overactive bladder, providing researchers, scientists, and drug development professionals with essential preclinical data to inform future research and development.
In the landscape of pharmacotherapies for overactive bladder (OAB), both Darifenacin hydrobromide and oxybutynin have emerged as key players. Their efficacy in preclinical animal models provides a crucial foundation for understanding their clinical potential. This guide offers an objective comparison of their performance, supported by experimental data from various animal studies, to aid in the critical evaluation of these two prominent antimuscarinic agents.
Mechanism of Action: A Tale of Two Affinities
The therapeutic effects of both darifenacin and oxybutynin are primarily mediated through the antagonism of muscarinic acetylcholine (B1216132) receptors in the bladder's detrusor muscle. However, their efficacy and side-effect profiles are significantly influenced by their differing selectivity for the five muscarinic receptor subtypes (M1-M5).
Darifenacin is a potent and highly selective antagonist for the M3 muscarinic receptor subtype, which is the primary mediator of detrusor muscle contraction.[1][2] In contrast, oxybutynin is a non-selective antagonist, exhibiting affinity for multiple muscarinic receptor subtypes.[3] This difference in selectivity is a key factor influencing their respective therapeutic windows and adverse effect profiles.
Below is a summary of the binding affinities (pKi) of darifenacin and oxybutynin for human muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 | M2 | M3 | M4 | M5 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
Data sourced from a study using CHO-K1 cell lines stably expressing human recombinant M1-M5 receptors.
The M3 selectivity of darifenacin is believed to contribute to a more targeted effect on the bladder with potentially fewer systemic side effects, such as those mediated by M1 receptors in the brain and M2 receptors in the heart.
In Vivo Efficacy: A Look at Urodynamic Parameters
Cystometry in animal models is a cornerstone for evaluating the in vivo efficacy of OAB drug candidates. These studies measure key urodynamic parameters such as bladder capacity, micturition pressure (the pressure generated by the bladder during urination), and the frequency of bladder contractions.
Rhesus Monkey Model
A study in anesthetized rhesus monkeys provides a direct comparison of the intravenous effects of darifenacin and oxybutynin on urodynamic parameters.
| Treatment (Dose) | Change in Bladder Capacity (%) | Change in Micturition Pressure (%) |
| Darifenacin (0.1 mg/kg) | +29% | - |
| Oxybutynin (1 mg/kg) | +71% | - |
Data represents the maximal increases from baseline.
In this model, both drugs demonstrated an ability to increase bladder capacity. Oxybutynin, at the tested dose, showed a more pronounced effect on increasing bladder capacity compared to darifenacin. Both drugs also dose-dependently decreased micturition pressure.
Rodent Models
While direct head-to-head studies in a single rodent model are limited in the available literature, separate studies in rats provide valuable insights into the individual effects of each drug.
In a study with conscious rats, oral administration of oxybutynin (1 and 3 mg/kg) led to a dose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.[4] Another study in conscious rats with bladder outlet obstruction showed that oxybutynin inhibited bladder instability.[4]
In a separate study on rats, intravenous administration of darifenacin (0.1 mg/kg) was shown to reduce bladder afferent nerve activity in both Aδ and C fibers, which may contribute to its efficacy in reducing urgency.[5]
In Vitro Efficacy: Detrusor Muscle Contractility
In vitro studies using isolated bladder tissue strips allow for a direct assessment of a compound's ability to inhibit agonist-induced contractions of the detrusor muscle.
A study utilizing porcine detrusor tissue demonstrated that both darifenacin and oxybutynin can inhibit carbachol-induced contractions. The estimated pKD values, which reflect the antagonist's affinity for the receptor in a functional assay, were determined for both compounds.
| Compound | Estimated pKD in Detrusor |
| Darifenacin | 7.95 ± 1.19 |
| Oxybutynin | 7.44 ± 1.00 |
A higher pKD value indicates a greater affinity.
Interestingly, this study also revealed that darifenacin, unlike other tested antimuscarinics including oxybutynin, significantly depressed the maximum contractile force induced by carbachol.[6] This suggests that darifenacin may have additional mechanisms of action beyond simple competitive antagonism at the M3 receptor.[6]
Experimental Protocols
In Vivo Cystometry in Conscious Rats
A common experimental setup for in vivo cystometry in conscious rats involves the following key steps:
-
Surgical Implantation: A catheter is surgically implanted into the dome of the bladder of an anesthetized rat and exteriorized at the nape of the neck.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Cystometric Recording: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to an infusion pump and a pressure transducer.
-
Infusion and Measurement: Saline is infused into the bladder at a constant rate to elicit voiding contractions. Intravesical pressure and voided volume are continuously recorded.
-
Drug Administration: After a baseline recording period, the test compound (darifenacin or oxybutynin) is administered (e.g., intravenously or orally).
-
Post-Dose Recording: Cystometric parameters are recorded for a defined period after drug administration to evaluate its effect on bladder function.
In Vitro Bladder Strip Contractility Assay
The protocol for an in vitro bladder strip contractility assay typically involves these steps:
-
Tissue Preparation: The bladder is excised from a euthanized animal (e.g., rat, guinea pig, or pig) and placed in a physiological salt solution. The bladder is then dissected into longitudinal strips of detrusor muscle.
-
Mounting: The muscle strips are mounted in organ baths containing a warmed, aerated physiological salt solution. One end of the strip is attached to a fixed point, and the other is connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction Induction: A contractile agonist, such as carbachol, is added to the organ bath to induce muscle contraction.
-
Antagonist Addition: The antagonist (darifenacin or oxybutynin) is added to the bath at increasing concentrations to generate a cumulative concentration-response curve and determine its inhibitory effect on the agonist-induced contraction.
Signaling Pathways in Detrusor Muscle Contraction
The contraction of the detrusor smooth muscle is primarily initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors. This binding triggers a cascade of intracellular events.
Upon activation by acetylcholine, the M3 receptor couples to a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ is a critical step for the activation of myosin light-chain kinase and subsequent muscle contraction. Darifenacin and oxybutynin exert their effects by competitively blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade.
Conclusion
Both darifenacin hydrobromide and oxybutynin demonstrate efficacy in animal models of overactive bladder by inhibiting detrusor muscle contractions. The primary distinction between the two lies in their receptor selectivity, with darifenacin exhibiting a high affinity for the M3 receptor subtype. This selectivity may offer a more targeted therapeutic approach. Preclinical data from both in vivo and in vitro studies provide a valuable framework for comparing their pharmacological profiles. Further head-to-head comparative studies in standardized animal models of OAB will be instrumental in further elucidating the nuanced differences in their efficacy and mechanisms of action, ultimately guiding the development of more effective and better-tolerated treatments for overactive bladder.
References
- 1. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
Darifenacin's Selectivity Profile: A Comparative Analysis with Other M3 Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of M3 Antagonist Selectivity
The M3 muscarinic acetylcholine (B1216132) receptor is a well-established therapeutic target for the treatment of overactive bladder (OAB). Antagonism of this receptor subtype leads to relaxation of the detrusor muscle, thereby alleviating the symptoms of OAB. However, the clinical utility of many M3 antagonists is often limited by their lack of selectivity, leading to off-target effects mediated by other muscarinic receptor subtypes (M1, M2, M4, and M5). This guide provides a detailed comparison of the selectivity profile of Darifenacin, a prominent M3-selective antagonist, with other commonly used M3 antagonists, including Solifenacin, Oxybutynin, and Tolterodine. The data presented is compiled from various in vitro studies to aid in the objective assessment of these compounds.
Comparative Selectivity Profiles: Binding Affinity and Functional Potency
The selectivity of a muscarinic antagonist is determined by its relative affinity and potency for the different muscarinic receptor subtypes. The following tables summarize the binding affinities (expressed as pKi values) and functional potencies (expressed as pA2 or pKB values) of Darifenacin and its comparators for the human M1-M5 muscarinic receptors. Higher pKi, pA2, or pKB values indicate greater affinity and potency.
Table 1: Comparative Binding Affinities (pKi) of M3 Antagonists for Human Muscarinic Receptors (M1-M5)
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M1 Selectivity (fold) | M3 vs M2 Selectivity (fold) |
| Darifenacin | 8.2[1] | 7.4[1] | 9.1[1] | 7.3[1] | 8.0[1] | ~8 | ~50 |
| Solifenacin | 7.6 | 6.9 | 8.0 | 6.9 | 7.5 | ~2.5 | ~12.6 |
| Oxybutynin | 8.7[1] | 7.8[1] | 8.9[1] | 8.0[1] | 7.4[1] | ~1.6 | ~12.6 |
| Tolterodine | 8.8[1] | 8.0[1] | 8.5[1] | 7.7[1] | 7.7[1] | ~0.5 | ~3.2 |
Note: pKi values are derived from multiple sources and represent the negative logarithm of the inhibition constant (Ki). Fold selectivity is calculated from the antilog of the difference in pKi values.
Table 2: Comparative Functional Potencies (pA2/pKB) of M3 Antagonists at Human Muscarinic Receptors (M1-M5)
| Compound | M1 (pA2/pKB) | M2 (pA2/pKB) | M3 (pA2/pKB) | M4 (pA2/pKB) | M5 (pA2/pKB) |
| Darifenacin | 8.1 | 7.0 | 8.8 | 7.4 | 7.7 |
| Solifenacin | 7.5 | 6.8 | 7.8 | - | - |
| Oxybutynin | 8.3 | 7.5 | 8.6 | - | - |
| Tolterodine | 8.2 | 7.9 | 8.1 | - | - |
As the data indicates, Darifenacin exhibits the highest selectivity for the M3 receptor over the other muscarinic subtypes, particularly the M2 receptor, which is implicated in cardiac function. This high M3/M2 selectivity ratio is a key differentiator for Darifenacin.
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional potency of muscarinic antagonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Objective: To determine the inhibition constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds (Darifenacin, Solifenacin, Oxybutynin, Tolterodine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The specific assay used depends on the signaling pathway coupled to the receptor subtype.
M1, M3, and M5 Receptor Functional Assay (Calcium Mobilization):
Objective: To determine the functional potency (pA2 or pKB) of an antagonist at the Gq-coupled M1, M3, and M5 receptors.
Principle: These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).
Procedure:
-
Cell Culture: Cells expressing the M1, M3, or M5 receptor are cultured in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is quantified, and the pA2 or pKB value is determined using Schild analysis.
M2 and M4 Receptor Functional Assay (cAMP Inhibition):
Objective: To determine the functional potency (pA2 or pKB) of an antagonist at the Gi-coupled M2 and M4 receptors.
Principle: These receptors signal by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Procedure:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured in a microplate.
-
Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to the cells.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the pA2 or pKB value is determined.
Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the M3 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Darifenacin Hydrobromide for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Darifenacin (B195073) hydrobromide's performance against other therapeutic alternatives for overactive bladder (OAB). The information presented is supported by experimental data from in vitro and in vivo studies to correlate its preclinical pharmacological profile with clinical efficacy.
Introduction to Darifenacin Hydrobromide
Darifenacin is a potent and selective muscarinic M3 receptor antagonist.[1][2][3] Its therapeutic effect in the treatment of overactive bladder stems from its ability to inhibit M3 receptor-mediated bladder smooth muscle contractions, which are the primary cause of OAB symptoms like urinary urgency, frequency, and urge incontinence.[4]
In Vitro Efficacy of Darifenacin
The in vitro profile of Darifenacin establishes its high affinity and selectivity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining a drug's affinity for its target receptor. Darifenacin demonstrates a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes (M1, M2, M4, M5).[1][3][5] This M3 selectivity is thought to contribute to its favorable side-effect profile, particularly concerning cognitive and cardiac effects which are associated with M1 and M2 receptor blockade, respectively.[3]
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M1 Selectivity (fold) | M3 vs M2 Selectivity (fold) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8 | ~50 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~1.6 | ~12.6 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~0.5 | ~3.2 |
| Trospium | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | ~1.6 | ~1.3 |
Data compiled from a study comparing the binding affinity of various antimuscarinic compounds for human recombinant muscarinic receptor subtypes.[5] pKi is the negative logarithm of the inhibition constant (Ki).
Functional Assays in Bladder Tissue
In vitro functional assays using isolated bladder tissue strips assess a compound's ability to inhibit agonist-induced contractions. Darifenacin potently inhibits carbachol-induced contractions in guinea pig and human bladder preparations, further confirming its antagonist activity at the M3 receptor in the target tissue.[1] Studies on porcine bladder tissue have shown Darifenacin to have a high estimated pKD (a measure of affinity) in both the detrusor muscle and the urothelium with lamina propria.[6] Interestingly, some research also suggests that Darifenacin may have effects on non-muscarinic pathways in the bladder, which could contribute to its overall therapeutic effect.[6][7][8]
| Compound | Estimated pKD (Detrusor) | Estimated pKD (Urothelium & Lamina Propria) |
| Darifenacin | 7.95 | 7.97 |
| Fesoterodine | 8.55 | 7.95 |
| Oxybutynin | 7.44 | 7.32 |
| Solifenacin | 6.63 | 6.96 |
| Tolterodine | 7.93 | 7.58 |
| Trospium | 9.30 | 8.46 |
Data from a study using porcine bladder tissue strips.[6] pKD is the negative logarithm of the dissociation constant (KD).
Signaling Pathway of Darifenacin's Action
Caption: Darifenacin blocks acetylcholine binding to M3 receptors on bladder muscle.
In Vivo Efficacy of Darifenacin
The in vitro profile of Darifenacin translates to significant efficacy in both preclinical animal models and human clinical trials for OAB.
Preclinical Animal Models
Cystometry studies in conscious animal models, such as rats, are used to evaluate the effects of drugs on bladder function. These studies typically measure parameters like bladder capacity, voiding frequency, and the pressure threshold for micturition. Darifenacin has been shown to be effective in animal models, increasing bladder capacity and reducing the frequency of bladder contractions.
Clinical Trials in Humans
Multiple large-scale, randomized, double-blind, placebo-controlled clinical trials have established the efficacy of Darifenacin (7.5 mg and 15 mg once daily) in patients with OAB.[9][10]
Key Efficacy Endpoints from Pooled Phase III Clinical Trial Data:
| Parameter | Darifenacin 7.5 mg (Change from Baseline) | Darifenacin 15 mg (Change from Baseline) | Placebo (Change from Baseline) |
| Incontinence Episodes/week | Significant Reduction | More Significant Reduction | Lesser Reduction |
| Micturition Frequency/day | Significant Reduction | Significant Reduction | Lesser Reduction |
| Urgency Episodes/day | Significant Reduction | Significant Reduction | Lesser Reduction |
| Volume Voided/micturition | Significant Increase | Significant Increase | Lesser Increase |
Summary of findings from pooled analyses of Phase III studies.[9][10] Darifenacin, at both 7.5 mg and 15 mg doses, demonstrated statistically significant improvements in key OAB symptoms compared to placebo.[9][10] The onset of action is rapid, with significant symptom reduction observed as early as the first two weeks of treatment.[9][10]
Clinical Trial Workflow
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ics.org [ics.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. ICS 2024 Abstract #742 Could darifenacin inhibit contractions in the urinary bladder through mechanisms other than its interaction with muscarinic receptors? [ics.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
Comparative Urodynamic Analysis of Darifenacin in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Urodynamic Profile of Darifenacin (B195073) Compared to Other Muscarinic Antagonists.
This guide provides a comprehensive comparison of the urodynamic effects of Darifenacin, a selective M3 muscarinic receptor antagonist, with other therapeutic alternatives for overactive bladder (OAB) in preclinical animal models. The data presented is intended to inform research and development decisions by offering a clear, evidence-based overview of Darifenacin's pharmacological activity.
In Vivo Urodynamic Effects: A Comparative Summary
The following tables summarize the quantitative urodynamic data from a key study in a rat model of overactive bladder induced by cyclophosphamide (B585) (CYP). This model mimics the bladder hyperactivity and inflammation characteristic of interstitial cystitis and OAB. The data compares the effects of Darifenacin to Oxybutynin, a non-selective muscarinic antagonist.
Table 1: Effect of Darifenacin and Oxybutynin on Micturition Frequency and Volume in CYP-Treated Rats
| Treatment Group | Micturition Frequency (intervals/20 min) | Single Micturition Volume (ml) |
| Control (Vehicle) | 1.8 ± 0.2 | 0.28 ± 0.03 |
| CYP + Vehicle | 5.4 ± 0.4 | 0.11 ± 0.01 |
| CYP + Darifenacin (1 mg/kg) | 2.6 ± 0.3# | 0.23 ± 0.02# |
| CYP + Oxybutynin (1 mg/kg) | 3.1 ± 0.3# | 0.19 ± 0.02# |
*p<0.05 vs. Control; #p<0.05 vs. CYP + Vehicle
Table 2: Effect of Darifenacin and Oxybutynin on Cystometric Parameters in CYP-Treated Rats
| Treatment Group | Micturition Pressure (cmH₂O) | Bladder Capacity (ml) |
| Control (Vehicle) | 45.2 ± 2.1 | 0.35 ± 0.04 |
| CYP + Vehicle | 48.5 ± 2.5 | 0.15 ± 0.02* |
| CYP + Darifenacin (1 mg/kg) | 46.1 ± 2.3 | 0.29 ± 0.03# |
| CYP + Oxybutynin (1 mg/kg) | 47.3 ± 2.8 | 0.24 ± 0.03# |
*p<0.05 vs. Control; #p<0.05 vs. CYP + Vehicle
In Vitro Comparison of Muscarinic Antagonists
The following table presents data from an in vitro study on porcine bladder detrusor muscle strips, comparing the potency of various antimuscarinic agents in inhibiting carbachol-induced contractions.
Table 3: Antagonist Potency (pA₂) of Muscarinic Antagonists on Porcine Detrusor Muscle
| Antagonist | pA₂ Value |
| Darifenacin | 9.34 |
| Atropine | 9.26 |
| Oxybutynin | 7.74 |
| Propiverine | 7.68 |
Higher pA₂ values indicate greater antagonist potency.[1]
Experimental Protocols
A detailed methodology for conducting in vivo cystometry in a rat model of overactive bladder is provided below. This protocol is a standard method used in many preclinical studies evaluating OAB therapeutics.
Cyclophosphamide (CYP)-Induced Overactive Bladder Model in Rats
-
Animal Model: Female Sprague-Dawley rats (200-250g) are used.
-
Induction of OAB: A single intraperitoneal injection of cyclophosphamide (150 mg/kg) is administered to induce cystitis and bladder overactivity. Urodynamic measurements are typically performed 48 hours after CYP injection.
-
Surgical Implantation of Bladder Catheter:
-
Rats are anesthetized (e.g., isoflurane).
-
A midline abdominal incision is made to expose the bladder.
-
A polyethylene (B3416737) catheter (PE-50) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.
-
The distal end of the catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
-
The abdominal incision is closed in layers.
-
Animals are allowed to recover for at least 48 hours before cystometry.
-
Conscious Cystometry Procedure
-
Experimental Setup: The conscious and freely moving rat is placed in a metabolic cage. The exteriorized bladder catheter is connected via a three-way stopcock to a pressure transducer and a syringe pump.
-
Bladder Filling: The bladder is filled with room-temperature saline at a constant infusion rate (e.g., 0.04 mL/min).
-
Urodynamic Recordings: Intravesical pressure is continuously recorded. Micturition volumes are measured by collecting the voided urine on a balance placed beneath the cage.
-
Data Analysis: The following urodynamic parameters are analyzed from the cystometrogram:
-
Micturition Frequency: The number of voids over a specific time period.
-
Micturition Volume: The volume of urine expelled during each void.
-
Micturition Pressure: The peak intravesical pressure during a voiding contraction.
-
Bladder Capacity: The volume of saline infused into the bladder to elicit a voiding contraction.
-
Mechanism of Action and Signaling Pathway
Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor.[2][3] In the bladder, acetylcholine (B1216132) released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. By blocking this receptor, Darifenacin inhibits these involuntary contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[4]
Caption: M3 receptor signaling pathway in detrusor muscle and the action of Darifenacin.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a compound's efficacy in an animal model of overactive bladder using cystometry.
Caption: Experimental workflow for preclinical urodynamic studies.
References
- 1. Pharmacological effects of darifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
Reproducibility of Darifenacin hydrobromide effects in different laboratory settings
This guide provides a comprehensive comparison of Darifenacin (B195073) hydrobromide's performance with other alternatives for the treatment of overactive bladder (OAB), supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the reproducibility of its effects in various laboratory settings.
Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist.[1][2] The M3 receptor is the primary mediator of detrusor muscle contraction in the urinary bladder.[1][3] By selectively targeting the M3 receptor, darifenacin aims to reduce urinary bladder contractions and symptoms of OAB with a potentially lower incidence of side effects associated with non-selective antimuscarinic agents.[1][4]
Performance Comparison
The efficacy of darifenacin has been evaluated in numerous clinical trials. The following tables summarize key performance indicators compared to placebo and other antimuscarinic agents.
Table 1: Efficacy of Darifenacin in Overactive Bladder (OAB) - Clinical Trial Data
| Efficacy Parameter | Darifenacin 7.5 mg | Darifenacin 15 mg | Placebo | Alternative: Tolterodine | Alternative: Oxybutynin | Reference |
| Reduction in Incontinence Episodes/week | -67.7% | -72.8% | -55.9% | - | - | [4] |
| Median reduction of 2.0 | Median reduction of 3.2 | - | - | - | [5] | |
| -88.6% (in patients ≥65 years) | (Dose titrated from 7.5mg) | -77.9% (in patients ≥65 years) | - | - | [6] | |
| Reduction in Micturition Frequency/day | Significant improvement (p<0.001) | Significant improvement (p<0.001) | - | - | - | [4] |
| -25.3% (in patients ≥65 years) | (Dose titrated from 7.5mg) | -18.5% (in patients ≥65 years) | - | - | [6] | |
| Median change of -2.7 | (Dose titrated from 7.5mg) | - | - | - | [7] | |
| Increase in Bladder Capacity (Mean Volume Voided) | Significant improvement (p<0.040) | Significant improvement (p<0.001) | - | - | - | [4] |
Table 2: Receptor Binding Affinity (pKi) of Darifenacin and Other Antimuscarinics
A higher pKi value indicates a stronger binding affinity.
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | M3 Selectivity vs. M1 | M3 Selectivity vs. M2 | Reference |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8-fold | ~50-fold | [3] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | No selectivity | No selectivity | [3] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | No selectivity | No selectivity | [3] |
Table 3: Common Adverse Events of Darifenacin in Clinical Trials
| Adverse Event | Darifenacin 7.5 mg | Darifenacin 15 mg | Placebo | Reference |
| Dry Mouth | 20% | 35% | - | [5] |
| 23.3% (long-term) | (Dose titrated) | - | [8] | |
| Constipation | 15% | 21% | - | [5] |
| 20.9% (long-term) | (Dose titrated) | - | [8] |
Experimental Protocols
Reproducibility of darifenacin's effects relies on standardized experimental protocols. Below are methodologies for key experiments.
In Vitro M3 Receptor Binding Assay
This assay determines the binding affinity of darifenacin to the M3 muscarinic receptor.
Objective: To quantify the binding affinity (Ki) of darifenacin for the human M3 muscarinic receptor.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M3 receptors.[3]
-
Membrane preparation from CHO-K1 cells.
-
Radioligand: [N-methyl-3H]-scopolamine.[3]
-
Non-specific binding agent: Atropine (B194438) (1 µM).[3]
-
Test compound: Darifenacin hydrobromide.
-
Assay buffer: 20 mM HEPES, pH 7.4.[3]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of darifenacin hydrobromide.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of atropine (1 µM).[3]
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of darifenacin.
-
-
Incubate the plates at a controlled temperature (e.g., 20°C).[3]
-
Following incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of darifenacin.
-
Determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
-
Ex Vivo Bladder Strip Contraction Assay
This assay assesses the functional effect of darifenacin on bladder muscle contractility.
Objective: To evaluate the inhibitory effect of darifenacin on agonist-induced contractions of isolated bladder smooth muscle strips.
Materials:
-
Animal bladder tissue (e.g., guinea pig, porcine).[9]
-
Krebs-Henseleit solution.
-
Contractile agonist: Carbachol (B1668302).[9]
-
Test compound: Darifenacin hydrobromide.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the urinary bladder from the animal model and dissect smooth muscle strips.
-
Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate a subset of the tissue strips with varying concentrations of darifenacin for a predetermined period.
-
Repeat the cumulative concentration-response curve to carbachol in the presence of darifenacin.
-
Data Analysis:
-
Measure the maximal contractile response to carbachol in the absence and presence of darifenacin.
-
Compare the concentration-response curves to determine if darifenacin causes a parallel rightward shift (competitive antagonism) and/or a reduction in the maximal response.
-
Calculate the pA2 value to quantify the potency of darifenacin as an antagonist.
-
Visualizations
Signaling Pathway of the M3 Muscarinic Receptor
References
- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 2. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Darifenacin treatment of patients >or= 65 years with overactive bladder: results of a randomized, controlled, 12-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the efficacy of darifenacin alone vs. darifenacin plus a Behavioural Modification Programme upon the symptoms of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term treatment with darifenacin for overactive bladder: results of a 2-year, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to New M3 Antagonists Versus Darifenacin Hydrobromide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of emerging M3 muscarinic receptor antagonists, benchmarked against the established therapeutic, Darifenacin hydrobromide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of binding affinities, functional potencies, and selectivity profiles, supported by detailed experimental methodologies.
Introduction to M3 Receptor Antagonism
Muscarinic M3 receptors, predominantly Gq-coupled G-protein coupled receptors (GPCRs), are critical mediators of smooth muscle contraction, particularly in the bladder and airways, as well as glandular secretion.[1] Antagonism of the M3 receptor is a cornerstone therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[1] Darifenacin hydrobromide is a potent and selective M3 antagonist widely used in the management of OAB.[2][3] It functions by competitively inhibiting the binding of acetylcholine (B1216132) to M3 receptors, leading to the relaxation of the detrusor muscle and a reduction in urinary urgency and frequency.[2][3] The development of new M3 antagonists aims to further improve selectivity and reduce off-target effects, such as those mediated by M1 and M2 receptors, which can lead to cognitive and cardiovascular side effects, respectively.[1]
Comparative Preclinical Data
The following tables summarize the binding affinities and functional potencies of Darifenacin hydrobromide and a selection of newer M3 antagonists. Lower Ki values indicate higher binding affinity, while higher pA2 values denote greater functional antagonist potency.
Table 1: Comparative Binding Affinities (Ki, nM) of M3 Antagonists at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 | M3 Selectivity vs. M2 | Reference |
| Darifenacin | 7.9 | 50.1 | 0.8 | 63.1 | 10.0 | ~63-fold | [4] |
| Revatropate | High Affinity | Low Affinity | High Affinity | N/A | N/A | ~50-fold | [5] |
| UH-AH 37 | 1.8 | 44.7 | 6.5 | 4.8 | 4.8 | ~7-fold | [6] |
| DA-8010 | N/A | N/A | High Affinity | N/A | N/A | High | [7] |
| (R/S)-1a | N/A | N/A | 0.16 | N/A | N/A | N/A | [8] |
N/A: Data not available in the reviewed literature.
Table 2: Comparative Functional Antagonist Potency (pA2) of M3 Antagonists
| Compound | Tissue/Assay | pA2 | Reference |
| Darifenacin | Guinea Pig Ileum (M3) | 9.0 - 9.4 | [1][3] |
| Darifenacin | Guinea Pig Bladder (M3) | 8.66 | [3] |
| UH-AH 37 | Rat Ileum (M3) | 8.04 | [6] |
M3 Muscarinic Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to a cascade of downstream effects, including smooth muscle contraction.
M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for M3 Receptor Affinity
This assay determines the binding affinity of a test compound for the M3 muscarinic receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO-K1) stably expressing the human M3 muscarinic receptor.[4]
-
Cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.[9]
-
The membrane pellet is washed and resuspended in the assay buffer.[9]
2. Competition Binding Reaction:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]-NMS).[4][10]
-
Varying concentrations of the unlabeled test antagonist are added to compete for binding to the receptor.[4]
-
The reaction is incubated to allow binding to reach equilibrium.[10]
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.[9]
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.[10]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[4]
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Radioligand Binding Assay Workflow.
In Vitro Functional Assay on Isolated Smooth Muscle
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
1. Tissue Preparation:
-
A smooth muscle tissue, such as a strip of guinea pig ileum or bladder detrusor muscle, is isolated and mounted in an organ bath.[1][11]
-
The organ bath contains a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1]
2. Contraction Induction:
-
A muscarinic agonist, such as carbachol, is added to the organ bath to induce a contractile response in the tissue.[1]
-
The resulting contraction is measured and recorded using a force transducer.[1]
3. Antagonist Application:
-
The tissue is pre-incubated with varying concentrations of the test M3 antagonist for a defined period before the addition of the agonist.[1]
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced contraction is quantified.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated to determine the antagonist's potency.[12]
Discussion of New M3 Antagonists
Several novel M3 antagonists are in various stages of development, each with a unique pharmacological profile.
-
Revatropate: This compound demonstrates approximately 50-fold selectivity for M1 and M3 receptors over the M2 subtype.[5] Early clinical studies in patients with COPD have shown it to be an effective and well-tolerated bronchodilator.[5]
-
UH-AH 37: A derivative of pirenzepine, UH-AH 37 exhibits high affinity for M1 and M3 receptors, with a notable 7-fold selectivity for M3 over M2 receptors.[6]
-
DA-8010: Preclinical studies have indicated that DA-8010 possesses a high binding affinity for the human M3 receptor and significant selectivity for bladder smooth muscle.[7] A phase 2 clinical trial in patients with OAB demonstrated that DA-8010 significantly reduced urinary frequency compared to placebo.[7]
-
Novel Pyrrolidinol Esters (e.g., (R/S)-1a): These compounds, designed through structural recombination of existing M3 antagonists, have shown potent M3 antagonism with Ki values in the sub-nanomolar range and have been optimized for plasma stability.[8]
Conclusion
The development of new M3 antagonists continues to be a promising area of research for the treatment of OAB, COPD, and other conditions involving smooth muscle hyperreactivity. While Darifenacin hydrobromide remains a valuable therapeutic option due to its established efficacy and M3 selectivity, emerging antagonists such as Revatropate, UH-AH 37, and DA-8010 offer the potential for improved selectivity profiles and, consequently, a better-tolerated side-effect profile. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these new agents against established therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future M3 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. ics.org [ics.org]
- 3. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic M3 Receptor Antagonist Shows Clinical Efficacy in Overactive Bladder | GU Oncology Now [guoncologynow.com]
- 8. Discovery of Novel Potent Muscarinic M3 Receptor Antagonists with Proper Plasma Stability by Structural Recombination of Marketed M3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Muscarinic receptors in isolated urinary bladder smooth muscle from different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Future Research & Novel Applications
Application Notes and Protocols: Investigating the Role of Darifenacin Hydrobromide in Non-Urological Smooth Muscle Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the pharmacological effects of Darifenacin (B195073) hydrobromide on non-urological smooth muscle tissues. Darifenacin is a potent and selective M3 muscarinic receptor antagonist, a characteristic that extends its therapeutic potential beyond its primary use in overactive bladder to disorders involving smooth muscle dysregulation in the gastrointestinal and respiratory tracts.[1][2]
Introduction
Darifenacin hydrobromide selectively antagonizes M3 muscarinic acetylcholine (B1216132) receptors, which are instrumental in mediating smooth muscle contraction in various organs, including the gastrointestinal (GI) tract and airways.[3][4] This selectivity suggests its potential utility in conditions such as Irritable Bowel Syndrome (IBS) and Chronic Obstructive Pulmonary Disease (COPD), where M3 receptor-mediated smooth muscle activity is implicated.[1][2] These protocols outline key in vitro and ex vivo experiments to characterize the efficacy and mechanism of action of Darifenacin in relevant non-urological tissues.
Mechanism of Action of Darifenacin
Darifenacin acts as a competitive antagonist at the M3 muscarinic receptor.[5] In smooth muscle cells, acetylcholine (ACh) binding to M3 receptors activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction. Darifenacin blocks the initial binding of ACh to the M3 receptor, thereby inhibiting this entire signaling pathway and promoting smooth muscle relaxation.[4]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Darifenacin at muscarinic receptors in various tissues.
Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. M3 |
| M1 | 7.9 | 9-fold lower |
| M2 | 7.48 | 74-fold lower |
| M3 | 9.12 | - |
| M4 | - | 60-fold lower |
| M5 | - | 12-fold lower |
| (Data compiled from references[1][6]) |
Table 2: Functional Antagonist Potency of Darifenacin in Smooth Muscle Preparations
| Tissue Preparation | Agonist | Potency (pA2) |
| Guinea Pig Ileum | Carbachol | 8.66 - 9.4 |
| Guinea Pig Trachea | Carbachol | 8.66 - 9.4 |
| Guinea Pig Bladder | Carbachol | 8.66 - 9.4 |
| Human Bladder | Carbachol | 9.34 |
| (Data compiled from references[1][7]) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of Darifenacin on non-urological smooth muscle.
Protocol 1: Isolated Tissue Bath for Smooth Muscle Contractility
This protocol is designed to assess the effect of Darifenacin on agonist-induced contractions of isolated smooth muscle strips from the gastrointestinal tract (e.g., guinea pig ileum) or respiratory tract (e.g., guinea pig or bovine trachea).[6][8][9]
Materials:
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and gassed with 95% O2 / 5% CO2
-
Darifenacin hydrobromide stock solution
-
Agonist stock solution (e.g., Carbachol, Acetylcholine, Histamine)
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, bovine trachea)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a segment of guinea pig ileum or a ring of bovine trachea) and place it in cold PSS.
-
For guinea pig ileum, prepare longitudinal muscle-myenteric plexus strips.[8]
-
For trachea, prepare muscle strips or rings, with or without the epithelium, as required for the study.[9][10]
-
-
Tissue Mounting:
-
Mount the tissue strips in the isolated tissue baths containing warmed, aerated PSS.
-
Connect one end of the tissue to a fixed hook and the other to a force transducer.
-
-
Equilibration and Tensioning:
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the chosen agonist (e.g., Carbachol) to establish a baseline contractile response.
-
-
Darifenacin Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of Darifenacin hydrobromide for a predetermined period (e.g., 30 minutes).
-
-
Repeat Agonist Curve:
-
In the presence of Darifenacin, repeat the cumulative agonist concentration-response curve.
-
-
Data Analysis:
-
Measure the maximal response and the EC50 (concentration of agonist that produces 50% of the maximal response) in the absence and presence of Darifenacin.
-
Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
Protocol 2: M3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Darifenacin for the M3 muscarinic receptor, typically using cell membranes from cell lines expressing the human M3 receptor.[7]
Materials:
-
Cell membranes expressing the human M3 muscarinic receptor
-
Radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine)
-
Darifenacin hydrobromide solutions of varying concentrations
-
Assay buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, assay buffer, and the radiolabeled antagonist to each well.
-
-
Competition:
-
To different wells, add increasing concentrations of unlabeled Darifenacin hydrobromide.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.
-
Determine the IC50 (concentration of Darifenacin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Protocol 3: Calcium Imaging in Smooth Muscle Cells
This protocol allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to muscarinic receptor stimulation and inhibition by Darifenacin.[11][12]
Materials:
-
Cultured smooth muscle cells from a relevant tissue (e.g., trachea or intestine)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Physiological salt solution (e.g., HEPES-buffered PSS)
-
Agonist (e.g., Carbachol)
-
Darifenacin hydrobromide
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture and Dye Loading:
-
Culture smooth muscle cells on glass coverslips.
-
Load the cells with a fluorescent Ca2+ indicator dye by incubating them with the AM ester form of the dye.
-
-
Baseline Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with PSS and record baseline fluorescence.
-
-
Agonist Stimulation:
-
Apply the agonist to the cells and record the change in fluorescence, which corresponds to an increase in [Ca2+]i.
-
-
Washout and Darifenacin Incubation:
-
Wash out the agonist and allow the fluorescence to return to baseline.
-
Perfuse the cells with a solution containing Darifenacin hydrobromide for a set period.
-
-
Repeat Agonist Stimulation:
-
While continuing to perfuse with Darifenacin, re-apply the agonist and record the fluorescence response.
-
-
Data Analysis:
-
Quantify the fluorescence intensity over time.
-
Compare the peak and duration of the Ca2+ signal in response to the agonist in the absence and presence of Darifenacin.
-
In Vivo Assessment of Gastrointestinal Motility
To investigate the effects of Darifenacin on whole-organ function, in vivo models of gastrointestinal motility can be employed.
Example: Charcoal Meal Transit Assay in Rodents
Principle: This assay measures the distance traveled by a charcoal meal through the small intestine in a given time, providing an index of intestinal transit rate.
Procedure:
-
Fast animals overnight with free access to water.
-
Administer Darifenacin hydrobromide or vehicle orally or via injection.
-
After a set pretreatment time, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each animal.
-
Compare the transit rates between the Darifenacin-treated and vehicle-treated groups. A decrease in transit would be expected with Darifenacin due to its anticholinergic effects.[13]
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of Darifenacin hydrobromide in non-urological smooth muscle disorders. By systematically applying these methodologies, researchers can elucidate the therapeutic potential and underlying mechanisms of Darifenacin in conditions such as IBS and COPD, paving the way for further drug development and clinical investigation.
References
- 1. An investigation of dose titration with darifenacin, an M3-selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Mechanistic Study on the Trachea Smooth Muscle Relaxant Activity of Aqueous Leaf Extract of Tridax Procumbens in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxation following contraction in tonically contracted smooth muscle from the bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of airway epithelium on smooth muscle contractility in bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Central Nervous System Effects of High-Dose Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for exploring the potential central nervous system (CNS) effects of Darifenacin hydrobromide at supratherapeutic doses. While Darifenacin is known for its M3 receptor selectivity, which generally limits CNS side effects at therapeutic doses, understanding its pharmacological profile at higher concentrations is crucial for a comprehensive safety assessment. The following protocols and data summaries are designed to guide researchers in this exploratory process.
Introduction
Darifenacin hydrobromide is a competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype than for M1, M2, M4, and M5 receptors.[1][2] This selectivity is the basis for its primary clinical use in treating overactive bladder, as the M3 receptor is the main mediator of bladder contraction.[3] The M1 receptor, in contrast, is highly expressed in the CNS and plays a critical role in cognitive functions such as memory and learning.[4]
At therapeutic doses (7.5 mg and 15 mg daily), Darifenacin has demonstrated a favorable CNS safety profile, with multiple studies showing no significant cognitive impairment compared to placebo, even in elderly populations.[5][6][7] This is attributed to its low relative affinity for M1 receptors.[5] However, the effects of high, supratherapeutic doses on the CNS are not well-documented. At sufficiently high concentrations, the selectivity of Darifenacin for the M3 receptor may be overcome, leading to the blockade of other muscarinic receptor subtypes in the brain and potentially causing anticholinergic CNS effects such as confusion, hallucinations, and somnolence.
These notes provide protocols for preclinical and clinical investigations into the potential dose-dependent CNS effects of Darifenacin hydrobromide.
Quantitative Data Summary
Published data on the CNS effects of high-dose Darifenacin is limited. The table below summarizes the most relevant available quantitative information.
| Study Type | Dose | Observed CNS Effects | Reference |
| Clinical Trial | Up to 75 mg (five times the maximum therapeutic dose) | Signs of overdose were limited to abnormal vision. | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for assessing the CNS effects of anticholinergic compounds. These can be adapted for a specific investigation of high-dose Darifenacin hydrobromide.
Preclinical Assessment: Rodent Model
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular tank (90-100 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For 5 consecutive days, animals are given four trials per day to find the hidden platform from different starting positions. The latency to find the platform is recorded. If an animal fails to find the platform within 60 seconds, it is guided to it.
-
Probe Trial: On day 6, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded as a measure of memory retention.
-
Drug Administration: Darifenacin hydrobromide or vehicle is administered at various doses (e.g., 1, 10, 50 mg/kg, i.p.) 30 minutes before the first trial of each day.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different dose groups and the vehicle control group.
EEG is used to measure changes in brain electrical activity.
-
Procedure:
-
Surgically implant electrodes over the frontal cortex and hippocampus of the rats.
-
Allow for a recovery period of at least one week.
-
Record baseline EEG for a 45-minute period.
-
Administer Darifenacin hydrobromide or vehicle at various high doses.
-
Record EEG continuously for at least 180 minutes post-administration.
-
-
Data Analysis: Perform quantitative EEG (qEEG) analysis to assess changes in power spectral density across different frequency bands (e.g., delta, theta, alpha, beta). Anticholinergic effects are often associated with an increase in slow-wave (delta) activity and a decrease in fast-wave activity.
In Vitro Assessment
This assay determines the affinity of Darifenacin for different muscarinic receptor subtypes at high concentrations.
-
Materials: Cell membranes from cell lines stably expressing human M1, M2, or M3 receptors; radiolabeled ligand (e.g., [3H]-N-methylscopolamine); varying concentrations of Darifenacin hydrobromide.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and a range of concentrations of Darifenacin.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 (concentration of Darifenacin that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant) for each receptor subtype. This will quantify the selectivity of Darifenacin at higher concentrations.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways in the CNS
The following diagrams illustrate the primary signaling cascades of M1, M2, and M3 muscarinic receptors in the central nervous system.
References
- 1. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
Application Notes and Protocols for Studying Muscarinic Receptor Signaling Pathways with Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin (B195073) hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] Its high affinity and selectivity for the M3 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor.[3][4] M3 receptors are predominantly coupled to Gq/11 proteins and are primarily responsible for mediating smooth muscle contraction, making them a key target in conditions such as overactive bladder (OAB).[1][5][6] These application notes provide detailed protocols for utilizing darifenacin to investigate M3R signaling pathways in various experimental settings.
Mechanism of Action
Darifenacin functions as a competitive antagonist at the M3 muscarinic receptor.[1][7] Upon binding, it blocks the action of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade.[1] The M3 receptor, upon activation by an agonist, stimulates phospholipase C (PLC) through the Gq alpha subunit.[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various cellular responses, including smooth muscle contraction.[6] DAG activates protein kinase C (PKC), which is involved in a variety of cellular processes.[6] By blocking the initial binding of ACh to the M3 receptor, darifenacin effectively abrogates this entire signaling cascade.[1]
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of darifenacin.
Data Presentation
Table 1: Binding Affinity of Darifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (mean ± SEM) | Selectivity over M3 |
| M1 | 8.2 (0.04)[8] | 9-fold[4] |
| M2 | 7.4 (0.1)[8] | 59-fold[4] |
| M3 | 9.1 (0.1) [8] | - |
| M4 | 7.3 (0.1)[8] | 63-fold |
| M5 | 8.0 (0.1)[8] | 13-fold |
Table 2: Functional Antagonism of Darifenacin in Isolated Tissues
| Tissue Preparation | Receptor Subtype | Agonist | pA2 Value |
| Guinea Pig Ileum | M3 | Carbachol (B1668302) | 8.66 - 9.4[9] |
| Guinea Pig Trachea | M3 | Carbachol | 8.66 - 9.4[9] |
| Guinea Pig Bladder | M3 | Carbachol | 8.66 - 9.4[9] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of darifenacin for the different muscarinic receptor subtypes.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine darifenacin's affinity.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1-M5).[8][10]
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer (e.g., 20 mM HEPES, pH 7.4).[8][10]
-
-
Binding Reaction:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of a non-selective muscarinic radioligand such as [N-methyl-³H]-scopolamine ([³H]-NMS) (e.g., 0.1-0.4 nM).[8][10]
-
Add increasing concentrations of darifenacin hydrobromide to competitively displace the radioligand.[8]
-
To determine non-specific binding, include wells with a high concentration of a non-labeled antagonist like atropine (B194438) (1 µM).[8]
-
-
Incubation and Filtration:
-
Quantification and Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate competition curves.
-
Determine the concentration of darifenacin that inhibits 50% of the specific radioligand binding (IC50) from these curves.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of darifenacin to antagonize agonist-induced increases in intracellular calcium, a hallmark of M3 receptor activation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Culture:
-
Plate cells stably expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK293-M3 cells) in a black, clear-bottom 96- or 384-well microplate and culture overnight.
-
-
Dye Loading:
-
Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate the plate at 37°C for approximately 1 hour, followed by incubation at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of darifenacin hydrobromide.
-
Pre-incubate the dye-loaded cells with the different concentrations of darifenacin.
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Record the basal fluorescence signal for a short period before adding a known muscarinic agonist (e.g., carbachol or acetylcholine).
-
Continue recording the fluorescence signal to capture the kinetics of calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate dose-response curves by plotting the agonist-induced calcium response against the concentration of darifenacin.
-
Calculate the IC50 value, which is the concentration of darifenacin that inhibits 50% of the maximal agonist response.
-
In Vitro Smooth Muscle Contraction Assay
This assay directly measures the functional antagonism of darifenacin on smooth muscle tissue, which is a primary physiological effect of M3 receptor blockade.
Methodology:
-
Tissue Preparation:
-
Isolate smooth muscle strips from an appropriate animal model (e.g., guinea pig bladder or ileum).
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[11]
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.[11]
-
-
Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Wash the tissue to return to the baseline tension.
-
Incubate the tissue with a fixed concentration of darifenacin hydrobromide for a predetermined period.
-
In the continued presence of darifenacin, generate a second cumulative concentration-response curve for the same agonist.
-
-
Data Analysis and pA2 Determination:
-
The presence of a competitive antagonist like darifenacin will cause a rightward shift in the agonist's concentration-response curve.
-
The pA2 value, a measure of the antagonist's potency, can be determined using a Schild plot. This involves plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist for several antagonist concentrations. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. Understanding pA2 and pD2' Values: Calculation and Significance in Pharmacology | PDF [slideshare.net]
- 10. shutterstock.com [shutterstock.com]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Fluorescently Labeled Darifenacin Analog for M3 Muscarinic Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating parasympathetic nervous system responses.[1] Its activation, primarily through the Gq signaling pathway, leads to a cascade of intracellular events culminating in smooth muscle contraction, glandular secretion, and modulation of cardiovascular function.[2][3] Darifenacin is a potent and selective M3R antagonist used clinically for the treatment of overactive bladder.[4][5] Understanding the binding kinetics and pharmacology of ligands like Darifenacin at the M3R is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
Traditionally, receptor binding studies have relied on radioligand assays. However, these methods pose safety risks and generate radioactive waste.[6] Fluorescence-based assays offer a safer and often more versatile alternative.[7] This document details the development and application of a novel fluorescently labeled Darifenacin analog, termed DF-BODIPY-FL, for use in M3R binding studies. This probe enables the characterization of ligand-receptor interactions using fluorescence polarization (FP), a homogeneous assay format that measures the change in the rotational speed of the fluorescent ligand upon binding to its larger receptor target.[7] These application notes provide detailed protocols for the synthesis of the fluorescent analog, cell culture of M3R-expressing cells, membrane preparation, and the execution of saturation and competitive binding assays using fluorescence polarization.
Materials and Methods
Synthesis of Fluorescently Labeled Darifenacin Analog (DF-BODIPY-FL)
The synthesis of DF-BODIPY-FL is proposed as a two-step process involving the chemical modification of Darifenacin to introduce a primary amine, followed by conjugation with an amine-reactive fluorophore.
Step 1: Synthesis of Amino-Darifenacin Intermediate
A plausible synthetic route involves the reduction of the primary amide of Darifenacin to a primary amine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction would be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reducing agent. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be carefully quenched, and the amino-Darifenacin intermediate purified using column chromatography.
Step 2: Conjugation of Amino-Darifenacin with BODIPY-FL-SE
The purified amino-Darifenacin is then conjugated to the amine-reactive BODIPY-FL succinimidyl ester (BODIPY-FL-SE). This reaction, known as NHS ester-amine coupling, forms a stable amide bond.[8]
-
Protocol:
-
Dissolve the amino-Darifenacin intermediate in an amine-free, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a solution of BODIPY-FL-SE in anhydrous DMSO.
-
Add the BODIPY-FL-SE solution to the amino-Darifenacin solution in a 1.2 to 1.5 molar excess of the fluorophore.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to maintain a slightly basic pH (around 8.0-9.0), which is optimal for the coupling reaction.[9]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, the fluorescently labeled Darifenacin analog (DF-BODIPY-FL) is purified by preparative HPLC to remove unreacted starting materials and excess fluorophore.
-
The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
-
Cell Culture and Membrane Preparation
-
Cell Line: A Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human M3 muscarinic acetylcholine receptor (CHO-M3R) is recommended. These are commercially available from various suppliers.
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Membrane Preparation Protocol:
-
Grow CHO-M3R cells to 80-90% confluency in T175 flasks.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Fluorescence Polarization (FP) Binding Assays
Fluorescence polarization assays are performed in a microplate format using a plate reader equipped with polarization filters.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA) (use low-binding BSA to minimize non-specific binding of the fluorescent ligand).[10]
-
Instrumentation: A fluorescence plate reader capable of measuring fluorescence polarization with excitation and emission wavelengths suitable for BODIPY-FL (Excitation: ~502 nm, Emission: ~511 nm).[11][12]
Saturation Binding Assay Protocol:
This assay is performed to determine the equilibrium dissociation constant (Kd) of DF-BODIPY-FL for the M3R.
-
Prepare a serial dilution of DF-BODIPY-FL in assay buffer.
-
In a 384-well black microplate, add a fixed amount of CHO-M3R membrane preparation to each well.
-
Add increasing concentrations of DF-BODIPY-FL to the wells.
-
To determine non-specific binding, a parallel set of wells is prepared containing the membrane preparation, increasing concentrations of DF-BODIPY-FL, and a high concentration (e.g., 10 µM) of unlabeled Darifenacin.
-
The final volume in each well should be constant (e.g., 100 µL).
-
Incubate the plate at room temperature for 2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of DF-BODIPY-FL.
-
The specific binding data is then plotted against the concentration of DF-BODIPY-FL and fitted to a one-site binding (hyperbola) model using a non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.[13][14][15]
Competitive Binding Assay Protocol:
This assay is used to determine the binding affinity (Ki) of unlabeled ligands for the M3R by measuring their ability to displace DF-BODIPY-FL.
-
Prepare serial dilutions of the unlabeled competitor ligand (e.g., Darifenacin, Atropine) in assay buffer.
-
In a 384-well black microplate, add a fixed concentration of DF-BODIPY-FL (typically at or below its Kd value) and a fixed amount of CHO-M3R membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligand to the wells.
-
Include control wells with only DF-BODIPY-FL and membranes (total binding) and wells with DF-BODIPY-FL, membranes, and a high concentration of unlabeled Darifenacin (non-specific binding).
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
The data is plotted as fluorescence polarization versus the log of the competitor concentration.
-
The IC50 value (the concentration of competitor that displaces 50% of the specific binding of DF-BODIPY-FL) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value for the competitor ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from the binding assays should be summarized in clearly structured tables for easy comparison.
Table 1: Saturation Binding Parameters of DF-BODIPY-FL at the M3R
| Parameter | Value | Units |
| Kd | [Insert Value] | nM |
| Bmax | [Insert Value] | mP |
Table 2: Competitive Binding Parameters of Unlabeled Ligands at the M3R
| Competitor Ligand | IC50 | Ki | Units |
| Darifenacin | [Insert Value] | [Insert Value] | nM |
| Atropine | [Insert Value] | [Insert Value] | nM |
| [Other Ligand] | [Insert Value] | [Insert Value] | nM |
Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Fluorescence Polarization Binding Assay
Caption: Experimental Workflow for FP Binding Assay.
Logical Relationship of Saturation Binding Data Analysis
Caption: Data Analysis for Saturation Binding.
References
- 1. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. MOLECULAR PROBES FOR MUSCARINIC RECEPTORS: FUNCTIONALIZED CONGENERS OF SELECTIVE MUSCARINIC ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]
- 14. graphpad.com [graphpad.com]
- 15. cdn.graphpad.com [cdn.graphpad.com]
Investigating the Potential of Darifenacin Hydrobromide in Treating Irritable Bowel Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The diarrhea-predominant subtype (IBS-D) presents a significant therapeutic challenge. Darifenacin (B195073) hydrobromide, a potent and selective M3 muscarinic receptor antagonist, is currently approved for the treatment of overactive bladder.[1][2] Its mechanism of action, which involves the inhibition of acetylcholine-mediated smooth muscle contraction, suggests its potential therapeutic utility in managing the symptoms of IBS-D by reducing gut motility and secretions.[3][4][5] These application notes provide a comprehensive overview of the preclinical and clinical investigation of Darifenacin hydrobromide for the treatment of IBS-D.
Mechanism of Action in the Gastrointestinal Tract
Darifenacin exhibits a high affinity for the M3 muscarinic receptors, which are abundantly expressed on smooth muscle cells of the gastrointestinal tract.[3][6][7] The binding of acetylcholine (B1216132) to these receptors initiates a signaling cascade that leads to smooth muscle contraction and increased intestinal motility.[3][8] By selectively antagonizing M3 receptors, Darifenacin hydrobromide blocks this pathway, resulting in smooth muscle relaxation and a decrease in gastrointestinal motility.[5] This targeted action makes it a promising candidate for alleviating the hypermotility and rapid transit times characteristic of IBS-D.[9]
M3 Muscarinic Receptor Signaling Pathway in Intestinal Smooth Muscle
The activation of M3 muscarinic receptors by acetylcholine in gastrointestinal smooth muscle cells triggers a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. Darifenacin, as an M3 antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire contractile signaling pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Darifenacin Action.
Preclinical Investigation Protocols
Animal Model of IBS-D
A common method to induce an IBS-D-like phenotype in rodents is through a combination of low-grade colonic inflammation and psychological stress.
Protocol: Acetic Acid and Restraint Stress-Induced IBS-D Model in Rats
-
Animals: Male Wistar rats (200-250g) are individually housed and allowed to acclimatize for one week.
-
Induction of Colonic Inflammation:
-
Rats are lightly anesthetized.
-
A solution of 1-2% acetic acid is instilled intracolonically (e.g., 1 mL at 8 cm proximal to the anus).
-
Control animals receive a saline enema.
-
-
Application of Psychological Stress:
-
Following a recovery period (e.g., 7 days) from the chemical insult, rats are subjected to wrap restraint stress for a defined period (e.g., 2 hours daily for 10 consecutive days).
-
-
Drug Administration:
-
Darifenacin hydrobromide is dissolved in a suitable vehicle (e.g., sterile water).
-
The drug is administered orally (gavage) at various doses (e.g., 1, 3, and 10 mg/kg) 30-60 minutes prior to the stressor and/or assessment.
-
A vehicle control group and a positive control group (e.g., loperamide) should be included.
-
Assessment of Gastrointestinal Motility and Visceral Hypersensitivity
Protocol: Measurement of Colonic Transit Time
-
A non-absorbable marker (e.g., carmine (B74029) red, 6%) is administered orally.
-
The time to the first appearance of the colored marker in the feces is recorded as the colonic transit time.
-
This is performed after the final stress session and drug administration.
Protocol: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
-
A flexible balloon catheter is inserted into the distal colon of conscious or lightly sedated rats.
-
The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded manner.
-
Visceral sensitivity is quantified by measuring the abdominal withdrawal reflex (AWR), a semi-quantitative score of abdominal muscle contraction.
-
The visceromotor response (VMR) can also be measured by electromyography (EMG) of the external oblique muscles.
Preclinical Experimental Workflow
Caption: Workflow for Preclinical Evaluation of Darifenacin in an IBS-D Model.
Clinical Investigation Protocols
While no large-scale clinical trials have been published for Darifenacin specifically in an IBS-D population, a study investigating its effects on fecal incontinence in women with co-existing overactive bladder provides valuable insights and a framework for future studies.
Key Clinical Study Protocol (Adapted from NCT03543566)
-
Study Design: An open-label, prospective, single-arm study.
-
Participants: Women with dual incontinence (urgency urinary incontinence and fecal incontinence).
-
Intervention:
-
Initial dose of Darifenacin 7.5 mg once daily.
-
Dose escalation to 15 mg once daily after 2 weeks if needed and tolerated.
-
Treatment duration of 8 weeks.
-
-
Primary Outcome Measure: Change in fecal incontinence symptom severity as measured by the St. Mark's (Vaizey) score from baseline to 8 weeks.
-
Secondary Outcome Measures:
-
Change in fecal incontinence frequency (episodes per week) based on a 7-day bowel diary.
-
Change in condition-specific quality of life using the Fecal Incontinence Quality of Life (FIQL) scale.
-
Adverse event monitoring.
-
Quantitative Data Presentation
The following tables summarize key quantitative data from clinical trials. Table 1 presents efficacy data from a study on fecal incontinence, which is highly relevant to IBS-D symptoms. Table 2 shows the incidence of constipation, a key indicator of Darifenacin's effect on gastrointestinal motility, from pooled data of overactive bladder trials.
Table 1: Efficacy of Darifenacin in a Fecal Incontinence Study (N=28) [5]
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-treatment (Mean ± SD or Median [IQR]) | Mean/Median Difference (95% CI) |
| St. Mark's (Vaizey) Score | 18.0 ± 3.0 | 11.0 ± 5.1 | -7.0 (-8.7, -5.3) |
| Fecal Incontinence Episodes/week | 7 [IQR not reported] | 1 [IQR not reported] | -6 (p<0.01) |
| Continent Bowel Movements/week (%) | 58.3 ± 24.3 | 77.5 ± 25.1 | 19.4 (8.2, 30.6) |
| Continent Days/week | 2 [4.5] | 6[6] | 2.3 (1.4, 3.2) |
| Fecal Urgency (% of subjects) | 85.7% | 46.4% | -39.3% (p<0.01) |
| FIQL Score - Lifestyle | 2.1 ± 0.8 | 3.2 ± 0.8 | 1.1 (0.8, 1.4) |
| FIQL Score - Coping | 1.9 ± 0.7 | 3.0 ± 0.8 | 1.1 (0.7, 1.4) |
| FIQL Score - Depression | 2.5 ± 0.9 | 3.5 ± 0.8 | 1.0 (0.6, 1.4) |
| FIQL Score - Embarrassment | 1.6 ± 0.7 | 2.9 ± 1.0 | 1.3 (0.9, 1.7) |
Table 2: Incidence of Constipation with Darifenacin in Pooled Phase III Overactive Bladder Trials [10]
| Treatment Group | Number of Patients (n) | Incidence of Constipation (%) |
| Placebo | 388 | 6.2% |
| Darifenacin 7.5 mg/day | 337 | 14.8% |
| Darifenacin 15 mg/day | 334 | 21.3% |
| Tolterodine (Active Comparator) | 223 | 12.6% |
Discussion and Future Directions
The selective M3 muscarinic receptor antagonist, Darifenacin hydrobromide, demonstrates a clear mechanism of action for reducing gastrointestinal motility. Preclinical models of IBS-D and clinical data from studies on fecal incontinence and overactive bladder strongly support its potential for treating diarrhea-predominant irritable bowel syndrome. The significant reduction in fecal incontinence episodes and urgency, coupled with the known side effect of constipation, suggests that Darifenacin could effectively improve stool consistency and reduce frequency in patients with IBS-D.
Future research should focus on conducting well-designed, randomized, placebo-controlled clinical trials specifically in the IBS-D population. Such studies should assess not only stool-related endpoints but also key IBS symptoms such as abdominal pain, bloating, and overall quality of life. Dose-ranging studies would also be crucial to determine the optimal balance between efficacy and the tolerability of anticholinergic side effects. The protocols and data presented herein provide a solid foundation for the further investigation of Darifenacin hydrobromide as a targeted therapy for irritable bowel syndrome.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Effect of Darifenacin on Fecal Incontinence in Women with Double Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]
- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. New developments in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review and additional post-hoc analyses of the incidence and impact of constipation observed in darifenacin clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the M3 Muscarinic Receptor Structure and Function with Darifenacin Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Darifenacin (B195073) hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G-protein coupled receptor (GPCR) primarily involved in smooth muscle contraction and glandular secretion.[1] Its high affinity and selectivity for the M3R make it an invaluable pharmacological tool for investigating the structure and function of this receptor subtype. These application notes provide detailed protocols for utilizing darifenacin hydrobromide in key in vitro assays to characterize its interaction with the M3 receptor and, by extension, to probe the structural and functional nuances of this important drug target.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor preferentially couples to the Gq/11 family of G-proteins.[2] Upon activation by the endogenous ligand acetylcholine (ACh), the receptor undergoes a conformational change, initiating a downstream signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+ levels, activates Protein Kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.[1][2] Darifenacin, as a competitive antagonist, blocks the binding of ACh to the M3R, thereby inhibiting this signaling cascade.[1]
Data Presentation
The selectivity of darifenacin for the M3 receptor subtype is a key characteristic that allows for the specific probing of its structure and function. The following tables summarize the binding affinities of darifenacin and other muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinities (pKi) of Muscarinic Antagonists
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Darifenacin | 8.2 (±0.04) | 7.4 (±0.1) | 9.1 (±0.1) | 7.3 (±0.1) | 8.0 (±0.1) |
| Tolterodine | 8.8 (±0.01) | 8.0 (±0.1) | 8.5 (±0.1) | 7.7 (±0.1) | 7.7 (±0.03) |
| Oxybutynin | 8.7 (±0.04) | 7.8 (±0.1) | 8.9 (±0.1) | 8.0 (±0.04) | 7.4 (±0.03) |
| Data presented as mean (±SEM). A higher pKi value indicates a stronger binding affinity. Data sourced from competition binding assays using CHO-K1 cells stably expressing human recombinant muscarinic receptors.[3] |
Table 2: Dissociation Constants (KD) and Inhibition Constants (Ki) of Darifenacin and Other Ligands
| Ligand | Receptor Subtype | KD (nmol/l) | Ki (nmol/l) | pKi |
| [3H]-Darifenacin | M1 | 1.6 | - | - |
| [3H]-Darifenacin | M3 | 0.33 | - | - |
| Atropine (B194438) | M1 | - | - | 9.36 |
| Atropine | M3 | - | - | 9.4 |
| 4-DAMP | M1 | - | - | 9.04 |
| 4-DAMP | M3 | - | - | 9.19 |
| Pirenzepine | M1 | - | - | 8.63 |
| Pirenzepine | M3 | - | - | 6.85 |
| Darifenacin | M1 | - | - | 8.36 |
| Darifenacin | M3 | - | - | 9.14 |
| [3H]-Darifenacin binding was characterized on cloned human muscarinic receptors expressed in CHO cells.[4] Ki values were determined through displacement of [3H]-darifenacin.[4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of darifenacin for the M3 muscarinic receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS).
-
Test Compound: Darifenacin hydrobromide.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Cell harvesting equipment and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the M3 receptor to confluence.
-
Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (e.g., 0.1-0.4 nM), and varying concentrations of darifenacin hydrobromide (typically a 12-point dilution series).[3][5]
-
For total binding, omit the darifenacin.
-
For non-specific binding, add 1 µM atropine instead of darifenacin.[3]
-
-
Incubation:
-
Incubate the reaction plate at 20°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of darifenacin to inhibit M3 receptor-mediated increases in intracellular calcium concentration in response to an agonist.
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit).
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol).
-
Test Compound: Darifenacin hydrobromide.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Fluorescence microplate reader (e.g., FlexStation 3).
Procedure:
-
Cell Preparation:
-
Plate the M3 receptor-expressing CHO cells in a 96-well plate and grow to a suitable confluency.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 45-minute incubation at 37°C.[7]
-
-
Antagonist Incubation:
-
After dye loading, add varying concentrations of darifenacin hydrobromide to the wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence microplate reader.
-
Initiate the reading and, after establishing a baseline fluorescence, add a fixed concentration of the muscarinic agonist to all wells to stimulate intracellular calcium release.
-
Measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of darifenacin representing 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of agonist response against the logarithm of the darifenacin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for darifenacin's inhibition of the agonist-induced calcium mobilization.
Probing the M3 Receptor Structure with Darifenacin
While a co-crystal or cryo-EM structure of darifenacin bound to the M3 receptor is not publicly available, its high selectivity provides valuable insights into the structural nuances of the orthosteric binding pocket of muscarinic receptor subtypes.
Comparative Analysis: The significant difference in darifenacin's affinity for the M3 receptor compared to other subtypes (e.g., M2) suggests subtle but critical differences in the amino acid residues lining the binding pocket. By comparing the binding data of darifenacin with less selective antagonists, researchers can infer which regions of the binding site are key determinants of subtype selectivity.
Computational Modeling: Molecular docking and dynamics simulations can be employed to generate a model of darifenacin within the M3 receptor's binding site.[8] Such models, guided by existing M3 receptor structures (e.g., in complex with tiotropium), can predict key interactions, such as hydrogen bonds and electrostatic interactions, between darifenacin and specific amino acid residues.[8][9] For example, simulations suggest that darifenacin's carboxamide group may form hydrogen bonds with Asn508, while its protonated pyrrolidine (B122466) ring can have an electrostatic interaction with Asp148.[8]
Site-Directed Mutagenesis: The hypotheses generated from comparative analysis and computational modeling can be experimentally tested through site-directed mutagenesis. By systematically mutating specific amino acid residues in the M3 receptor's binding pocket and then performing the binding and functional assays described above with darifenacin, researchers can identify the residues that are critical for its high-affinity and selective binding. A significant change in darifenacin's Ki or IC50 value upon mutation of a particular residue would provide strong evidence for its involvement in the interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ics.org [ics.org]
- 4. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Effects of Darifenacin on M3 Receptor Downstream Signaling Cascades: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] This selectivity for the M3 receptor subtype, which is primarily responsible for mediating detrusor smooth muscle contraction, makes Darifenacin a key therapeutic agent in the treatment of overactive bladder (OAB).[1] Understanding the intricate downstream signaling effects of Darifenacin is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the M3 receptor.
Activation of the M3 receptor by its endogenous ligand, acetylcholine (ACh), initiates a canonical Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including smooth muscle contraction. Furthermore, M3R activation has been shown to influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.
These application notes provide a comprehensive overview of the effects of Darifenacin on key M3 receptor downstream signaling events. Detailed protocols for assessing intracellular calcium mobilization, phosphoinositide hydrolysis, and ERK1/2 phosphorylation are provided to enable researchers to investigate the pharmacological properties of Darifenacin and other M3R modulators.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of Darifenacin at the M3 muscarinic receptor.
Table 1: Radioligand Binding Affinity of Darifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean pKi |
| M1 | 8.2 |
| M2 | 7.4 |
| M3 | 9.1 |
| M4 | 7.3 |
| M5 | 8.0 |
Data obtained from competition binding assays using CHO-K1 cells stably expressing human recombinant muscarinic receptors.[3]
Table 2: Functional Antagonist Potency of Darifenacin at the M3 Receptor
| Assay | Agonist | Tissue/Cell Line | Parameter | Value |
| Smooth Muscle Contraction | Carbachol | Guinea Pig Ileum | pA2 | 8.66 - 9.4 |
| Smooth Muscle Contraction | Carbachol | Guinea Pig Trachea | pA2 | 8.66 - 9.4 |
| Smooth Muscle Contraction | Carbachol | Guinea Pig Bladder | pA2 | 8.66 - 9.4 |
| Phosphoinositide Hydrolysis | Agonist-induced | CHO-m3 cells | - | M3-selective antagonist |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[4]
Signaling Pathways and Experimental Workflows
M3 Receptor Signaling Cascade
The following diagram illustrates the primary downstream signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of Darifenacin.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to M3 receptor activation and its inhibition by Darifenacin using a fluorescent calcium indicator.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Darifenacin
-
Carbachol (or other suitable M3 agonist)
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the CHO-K1-M3 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Darifenacin in HBSS at 2X the final desired concentrations.
-
Prepare a 2X solution of Carbachol in HBSS (the final concentration should be around the EC80 for calcium mobilization).
-
Using the fluorescence plate reader's injection system, add 100 µL of the Darifenacin dilutions (or vehicle) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 494 nm and emission at 516 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 20 µL of the Carbachol solution into each well and continue recording the fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Darifenacin concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Phosphoinositide Hydrolysis Assay
This protocol outlines a method to measure the accumulation of inositol phosphates, a direct product of PLC activity, upon M3 receptor stimulation and its inhibition by Darifenacin.
Experimental Workflow: Phosphoinositide Hydrolysis Assay
Caption: Workflow for the phosphoinositide hydrolysis assay.
Materials:
-
HEK293 cells stably expressing the human M3 muscarinic receptor
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
24-well cell culture plates
-
LiCl solution
-
Darifenacin
-
Carbachol
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed HEK293-M3 cells into 24-well plates and grow to near confluence.
-
Replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol and incubate for 24-48 hours.
-
-
Assay:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with 0.5 mL of HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of Darifenacin or vehicle and incubate for a further 15 minutes.
-
Add Carbachol (at a concentration around its EC80 for IP accumulation) and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with KOH.
-
Centrifuge to pellet the precipitate.
-
-
Separation and Quantification:
-
Apply the supernatant to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated inositol phosphate (B84403) accumulation for each concentration of Darifenacin.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Darifenacin concentration and fitting to a sigmoidal dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 levels by Western blotting to assess the effect of Darifenacin on this downstream signaling pathway.
Experimental Workflow: ERK1/2 Phosphorylation Western Blot
References
- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Drug Delivery Systems Targeting Darifenacin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation and evaluation of novel drug delivery systems for the targeted delivery of Darifenacin hydrobromide. Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] Novel drug delivery systems aim to improve its therapeutic efficacy, reduce side effects, and enhance patient compliance by providing controlled and targeted drug release.
Signaling Pathway of Darifenacin Hydrobromide
Darifenacin hydrobromide exerts its therapeutic effect by blocking the M3 muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder. This antagonism prevents acetylcholine from binding to the M3 receptor, a Gq-protein coupled receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[2] The inhibition of this pathway results in bladder relaxation and an increase in bladder capacity.
Novel Drug Delivery Systems for Darifenacin Hydrobromide
Several novel drug delivery systems have been investigated to optimize the delivery of Darifenacin hydrobromide. These include nanoparticles, liposomes, and mucoadhesive microspheres. Below are the detailed protocols for their preparation and characterization.
Nanoparticles
Nanoparticles can enhance the bioavailability and provide sustained release of Darifenacin hydrobromide. The solvent anti-solvent precipitation method is a common technique for their formulation.[3]
Experimental Protocol: Solvent Anti-Solvent Precipitation for Nanoparticles
Materials:
-
Darifenacin hydrobromide
-
Polymer (e.g., Eudragit RS100)
-
Water-miscible solvent (e.g., Methanol)
-
Stabilizer (e.g., Polyvinyl alcohol (PVA), Soluplus®)
-
Deionized water
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of Darifenacin hydrobromide and the chosen polymer in the water-miscible solvent.
-
Preparation of Aqueous Phase (Anti-solvent): Dissolve the stabilizer in deionized water.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The drug and polymer will precipitate as nanoparticles.
-
Sonication: Sonicate the resulting nanosuspension for a specified time (e.g., 15 minutes) to ensure uniform particle size distribution.[4]
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency (%EE): Centrifuge the nanosuspension, and quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry). Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform dialysis bag method in a phosphate (B84403) buffer (pH 6.8) at 37°C.[3]
-
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, offering a versatile platform for controlled drug delivery.[5]
Experimental Protocol: Thin-Film Hydration for Liposomes
Materials:
-
Darifenacin hydrobromide
-
Phospholipid (e.g., Soyalecithin, Phospholipon 90H)
-
Cholesterol
-
Organic solvent mixture (e.g., Chloroform:Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve Darifenacin hydrobromide, phospholipid, and cholesterol in the organic solvent mixture in a round-bottom flask.[2] Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs) or nano-liposomes.
-
Characterization:
-
Vesicle Size and PDI: Analyze using DLS.
-
Zeta Potential: Determine the surface charge.
-
Entrapment Efficiency (%EE): Separate the unencapsulated drug from the liposomes by centrifugation. Measure the drug concentration in the supernatant. Calculate %EE as described for nanoparticles.
-
In Vitro Drug Release: Use the dialysis bag method in a suitable buffer at 37°C.[2]
-
Mucoadhesive Microspheres
Mucoadhesive microspheres can prolong the residence time of the drug at the site of absorption, which is particularly beneficial for targeted delivery to mucosal surfaces.[6]
Experimental Protocol: Spray Drying for Mucoadhesive Microspheres
References
Application Notes and Protocols: Investigating the Effect of Darifenacin on Gene Expression in Bladder Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a potent and selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder (OAB).[1][2][3] Its primary mechanism of action is the inhibition of acetylcholine-induced contractions of the detrusor smooth muscle.[1][4] While the acute pharmacological effects of Darifenacin on bladder contractility are well-documented, its long-term influence on gene expression in bladder smooth muscle cells (BSMCs) is an area of active investigation. Understanding these effects can provide insights into the molecular mechanisms underlying its therapeutic efficacy and potential for disease modification beyond symptomatic relief.
These application notes provide a comprehensive overview of the methodologies to investigate the impact of Darifenacin on gene expression in primary human bladder smooth muscle cells (hBSMCs). The protocols outlined below cover cell culture, drug treatment, RNA extraction, and gene expression analysis, offering a framework for researchers in urology, pharmacology, and molecular biology.
Data Presentation: Hypothetical Gene Expression Changes Induced by Darifenacin in hBSMCs
The following table summarizes hypothetical quantitative data from a study investigating gene expression changes in hBSMCs treated with Darifenacin (1 µM) for 24 hours. This data is illustrative and intended to provide a framework for presenting experimental results.
| Gene Symbol | Gene Name | Function | Fold Change (Darifenacin vs. Vehicle Control) |
| ACTA2 | Actin, Alpha 2, Smooth Muscle | Contractile apparatus | -1.8 |
| MYH11 | Myosin Heavy Chain 11 | Contractile apparatus | -2.1 |
| CNN1 | Calponin 1 | Regulation of smooth muscle contraction | -1.5 |
| CALD1 | Caldesmon 1 | Regulation of smooth muscle contraction | -1.6 |
| PLN | Phospholamban | Regulation of calcium transport | -1.3 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammatory response | -2.5 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -2.2 |
| CCL2 | C-C Motif Chemokine Ligand 2 (MCP-1) | Chemoattractant for monocytes/macrophages | -1.9 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cellular proliferation | -3.0 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cellular proliferation | -2.8 |
| EGR1 | Early Growth Response 1 | Transcription factor, cell growth and differentiation | -2.4 |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | Fibrosis and tissue remodeling | -1.7 |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix component | -1.4 |
| FN1 | Fibronectin 1 | Extracellular matrix component | -1.5 |
Signaling Pathways and Experimental Workflow
Darifenacin's Proposed Mechanism of Action on Gene Expression
The following diagram illustrates the proposed signaling pathway through which Darifenacin, by blocking the M3 muscarinic receptor, may influence downstream gene expression in bladder smooth muscle cells.
Caption: Proposed signaling pathway of Darifenacin in bladder smooth muscle cells.
Experimental Workflow for Gene Expression Analysis
The diagram below outlines the key steps in the experimental protocol for investigating the effects of Darifenacin on gene expression in hBSMCs.
Caption: Experimental workflow for analyzing Darifenacin's effect on gene expression.
Experimental Protocols
Culture of Primary Human Bladder Smooth Muscle Cells (hBSMCs)
This protocol describes the culture of commercially available primary hBSMCs.
Materials:
-
Primary Human Bladder Smooth Muscle Cells (e.g., from ATCC or ScienCell)
-
Smooth Muscle Cell Growth Medium (with supplements)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution (0.05%)
-
Trypsin Neutralizing Solution
-
Poly-L-lysine coated culture flasks/plates
-
Sterile cell culture consumables (pipettes, tubes, etc.)
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Thawing of Cryopreserved hBSMCs:
-
Rapidly thaw the vial of cryopreserved hBSMCs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells onto a poly-L-lysine coated T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
Change the growth medium every 2-3 days.
-
Monitor cell growth and morphology daily.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto new poly-L-lysine coated flasks at a seeding density of 5,000-10,000 cells/cm².
-
Darifenacin Treatment of hBSMCs
Materials:
-
Darifenacin hydrobromide
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle
-
hBSMCs cultured in 6-well plates
-
Serum-free smooth muscle cell basal medium
Protocol:
-
Cell Seeding: Seed hBSMCs in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free basal medium and incubate for 12-24 hours to synchronize the cells.
-
Drug Preparation: Prepare a stock solution of Darifenacin in DMSO. Further dilute the stock solution in serum-free basal medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Aspirate the serum-free medium from the cells and add the medium containing Darifenacin or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
RNA Extraction and Quality Control
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol:
-
Cell Lysis: Aspirate the treatment medium and wash the cells with PBS. Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.
-
Quality Control:
-
Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity (RIN score) using a Bioanalyzer. A RIN score of >8 is recommended for RNA sequencing.
-
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
Protocol Overview:
-
Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between Darifenacin-treated and vehicle control groups using packages like DESeq2 or edgeR in R.
-
Validation of Gene Expression Changes by Quantitative PCR (qPCR)
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of Darifenacin on gene expression in bladder smooth muscle cells. Such studies are crucial for a deeper understanding of the molecular pharmacology of OAB treatments and may pave the way for the identification of novel therapeutic targets and biomarkers.
References
- 1. Primary smooth muscle cell isolation and culture [bio-protocol.org]
- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a human urinary bladder smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Darifenacin hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Its high affinity for the M3 receptor subtype, which is primarily responsible for mediating detrusor smooth muscle contraction in the bladder, makes it an invaluable pharmacological tool for investigating the pathophysiology of age-related bladder dysfunction.[1][3][4] Conditions such as overactive bladder (OAB), characterized by urinary urgency, frequency, and urge incontinence, are prevalent in the aging population and are often associated with detrusor overactivity.[4][5][6] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing Darifenacin hydrobromide to study the mechanisms and potential treatments for age-related bladder dysfunction.
Mechanism of Action
Darifenacin functions as a competitive antagonist at the M3 muscarinic receptors located on the detrusor muscle cells of the bladder.[1][2] In a healthy bladder, acetylcholine released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to muscle contraction and micturition. With age, involuntary detrusor contractions can increase, contributing to the symptoms of OAB. Darifenacin selectively blocks the action of acetylcholine at M3 receptors, thereby reducing these involuntary contractions, increasing bladder capacity, and decreasing the urgency and frequency of urination.[1][2][3] Its selectivity for M3 receptors over other muscarinic subtypes (M1, M2, M4, M5) may minimize potential systemic side effects, such as cognitive and cardiovascular effects, which are of particular concern in the elderly population.[7]
Signaling Pathway of Darifenacin in Bladder Smooth Muscle
Caption: Darifenacin blocks acetylcholine-induced M3 receptor signaling, preventing bladder muscle contraction.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
| Receptor Subtype | Tissue/Cell Line | pKi | Selectivity Ratio (Ki M3 vs. Ki Subtype) |
| M3 | Human Recombinant (CHO-K1 cells) | 9.1 | - |
| M1 | Human Recombinant (CHO-K1 cells) | 8.2 | ~8-fold |
| M2 | Human Recombinant (CHO-K1 cells) | 7.4 | ~50-fold |
| M4 | Human Recombinant (CHO-K1 cells) | 7.3 | ~63-fold |
| M5 | Human Recombinant (CHO-K1 cells) | 8.0 | ~12-fold |
Data compiled from studies on human recombinant receptors.
Table 2: Efficacy of Darifenacin in Elderly Patients (≥65 years) with Overactive Bladder (12-week studies)
| Parameter | Darifenacin 7.5 mg/day | Darifenacin 15 mg/day | Placebo |
| Median Reduction in Incontinence Episodes/week | -66.7% | -75.9% | -34.8% to -44.8% |
| Reduction in Micturition Frequency/day | Significant vs. Placebo | Significant vs. Placebo | - |
| Increase in Bladder Capacity (Volume Voided) | Significant vs. Placebo | Significant vs. Placebo | - |
| Reduction in Urgency Episodes | Significant vs. Placebo | Significant vs. Placebo | - |
Data represents pooled analysis from three Phase III clinical trials.[8]
Experimental Protocols
In Vitro Analysis of Bladder Detrusor Strip Contractility
This protocol allows for the direct assessment of Darifenacin's effect on smooth muscle contractility in bladder tissue isolated from aged animals, providing insights into its direct pharmacological action.
Experimental Workflow
References
- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. bladderandbowel.org [bladderandbowel.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of overactive bladder in the older patient: pooled analysis of three phase III studies of darifenacin, an M3 selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Darifenacin Hydrobromide
The proper disposal of Darifenacin Hydrobromide is essential for laboratory safety, environmental protection, and regulatory compliance. As a compound classified as a skin, eye, and respiratory irritant, it requires careful handling and disposal according to established protocols for chemical waste.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6][7] All disposal procedures must be in accordance with federal, state, and local regulations.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling Darifenacin Hydrobromide waste, it is crucial to be aware of its hazards and use appropriate PPE.
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Required PPE :
-
Gloves : Wear protective gloves.[1]
-
Eye/Face Protection : Use safety glasses with side-shields or a face shield.[2][3]
-
Protective Clothing : A lab coat or other protective clothing is necessary to avoid skin contact.[1]
-
Respiratory Protection : If dust or aerosols may be generated, use a NIOSH-approved respirator.[2]
-
Step-by-Step Disposal Protocol
The fundamental principle for laboratory disposal is that chemical waste like Darifenacin Hydrobromide should never be disposed of down the drain.[4][8] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. Different waste streams must be collected in separate, designated containers.[8]
| Waste Type | Description | Collection Procedure |
| Solid Waste | Unused or expired pure compound, contaminated items such as gloves, weighing papers, and bench liners. | Collect in a designated, compatible, and clearly labeled hazardous solid waste container.[8] |
| Liquid Waste | Solutions containing Darifenacin Hydrobromide. | Collect in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is verified.[8] |
| Sharps Waste | Needles, syringes, Pasteur pipettes, or other sharps contaminated with the compound. | Place immediately into a designated, puncture-resistant sharps container labeled as hazardous waste.[8] |
| Empty Containers | Original vials or bottles that held Darifenacin Hydrobromide. | Containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container may be disposed of as non-hazardous waste, pending institutional policy.[8] |
Step 2: Containerization and Labeling
All hazardous waste must be stored in appropriate, clearly labeled containers.
| Container Attribute | Specification | Rationale |
| Compatibility | Must be made of a material compatible with the waste. | Prevents degradation of the container and potential leaks. |
| Condition | Must be in good condition, leak-proof, with a secure, tight-fitting lid.[3][6] | Prevents spills and exposure. |
| Labeling | Must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "Darifenacin Hydrobromide"). | Ensures proper identification for handling and disposal. |
| Color Coding | Follow institutional guidelines. Often, black containers are used for RCRA hazardous pharmaceutical waste.[6] | Provides a quick visual cue for waste segregation. |
Step 3: On-Site Accumulation and Storage
Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]
-
Keep containers securely closed except when adding waste.
-
Do not exceed the volume or time limits for waste accumulation as defined by your institution and RCRA regulations.[8]
Step 4: Final Disposal
Final disposal must be managed through your institution's EHS office or an approved hazardous waste contractor.[9]
-
Contact your EHS department to arrange for the pickup of full waste containers from your SAA.
-
The most common disposal method for pharmaceutical waste is incineration at a licensed facility.[4][7] This ensures the complete destruction of the compound.
Decontamination of Glassware and Surfaces
-
Glassware : Triple-rinse with a suitable solvent. Collect all rinsate as hazardous liquid waste. Subsequently, wash the glassware with laboratory detergent and water.[8]
-
Surfaces and Equipment : Decontaminate surfaces by scrubbing with alcohol.[1]
Caption: Disposal workflow for Darifenacin Hydrobromide in a lab setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Darifenacin Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Darifenacin Hydrobromide is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and disposal protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Darifenacin Hydrobromide, particularly in its powdered form, adherence to recommended PPE is crucial to prevent skin and eye irritation, as well as respiratory tract irritation.[1][2] The following table summarizes the required PPE for routine operations and in the event of a spill.
| Operation | Required Personal Protective Equipment |
| Routine Handling | Eye Protection: Safety goggles with side-shields or a face shield.[1][3][4] Hand Protection: Protective gloves (double latex or nitrile disposable gloves are recommended).[1][5] Skin and Body Protection: Laboratory coat or impervious clothing.[1] Respiratory Protection: Generally not required under conditions of adequate ventilation.[5] However, a suitable respirator should be used if dust is generated and ventilation is inadequate.[1] |
| Spill Cleanup | Small Spills (e.g., 1 vial of tablets): Double latex or nitrile disposable gloves and eye protection.[5] Large Spills (e.g., a pallet of vials): Minimum of rubber gloves, rubber boots, face shield, and a Tyvek suit. A respirator is necessary if there is a risk of airborne dust generation.[5] |
Occupational Exposure Limits
While many sources state that occupational exposure limits for Darifenacin Hydrobromide have not been established[3][4][5][6], one safety data sheet specifies a Watson Occupational Exposure Limit (OEL).
| Substance | Occupational Exposure Limit (OEL) |
| Darifenacin Hydrobromide | Watson OEL: 40 µg/m³[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of Darifenacin Hydrobromide and the safety of laboratory personnel.
Handling:
-
Prevent the formation and inhalation of dust and aerosols.[1][3]
-
Use only in a well-ventilated area, preferably in a laboratory fume hood.[1][3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Recommended storage temperature is typically refrigerated at 4°C or at controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][5]
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response:
-
Evacuate and Secure: Clear the area of unnecessary personnel.[1][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the material to enter drains or waterways.[1][5]
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[3][6] Avoid generating dust.[3][6]
-
For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a chemical waste container.[1]
-
-
Decontamination: Clean the affected surfaces thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable international, national, state, and local regulations.[1][2][5]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3][4]
-
Do not flush the material into the sewer system.[5]
First Aid Measures
In case of accidental exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 20 minutes.[1][5] Seek medical attention if irritation occurs.[2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if adverse effects occur.[1][2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink large quantities of water.[5] Call a physician or poison control center immediately.[5]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
